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  • Product: 1-phenyl-3-propyl-1H-pyrazol-5-ol
  • CAS: 1005716-72-2; 29211-43-6

Core Science & Biosynthesis

Foundational

The Tautomeric Equilibrium of 1-Phenyl-3-propyl-1H-pyrazol-5-ol in Solution: A Mechanistic and Analytical Guide

Executive Summary & Pharmacological Relevance 1-Phenyl-3-propyl-1H-pyrazol-5-ol is a lipophilic homologue of the well-documented neuroprotective agent edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). The pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

1-Phenyl-3-propyl-1H-pyrazol-5-ol is a lipophilic homologue of the well-documented neuroprotective agent edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). The pharmacological efficacy of pyrazolone derivatives—specifically their ability to act as potent free radical scavengers in ischemic stroke and amyotrophic lateral sclerosis (ALS)—is fundamentally dictated by their tautomeric state in solution[1]. Because the electron-donating capacity and radical scavenging mechanisms (Single Electron Transfer vs. Hydrogen Atom Transfer) vary drastically between tautomers, understanding and quantifying this equilibrium is a critical prerequisite for rational drug formulation and target binding analysis[1][2].

Mechanistic Framework of the Tautomeric Triad

In solution, 1-phenyl-3-propyl-1H-pyrazol-5-ol undergoes a dynamic, solvent-dependent prototropic rearrangement, existing primarily as a triad of tautomers[3][4]:

  • CH Form (Keto / 2-pyrazolin-5-one): Characterized by an sp³-hybridized C4 carbon. This form lacks a hydroxyl proton and relies on the C4-H bonds for reactivity. It predominates in non-polar, aprotic solvents (e.g., chloroform, cyclohexane) where low dielectric shielding and an absence of hydrogen-bond acceptors fail to stabilize polar functional groups[3].

  • OH Form (Enol / 1H-pyrazol-5-ol): Features a fully conjugated, aromatic pyrazole ring with a hydroxyl group at C5. This form is heavily favored in polar aprotic solvents like DMSO, where strong intermolecular hydrogen bonding between the solvent's oxygen and the pyrazolone's hydroxyl proton acts as a thermodynamic sink, shifting the equilibrium almost entirely to the enol state[4][5].

  • NH Form (Amine / 3-pyrazolin-5-one): The proton resides on the N2 atom. While typically a minor species in bulk solution, theoretical density functional theory (DFT) calculations reveal that the NH form possesses the lowest ionization potential, making it the most potent antioxidant via Single Electron Transfer (SET) mechanisms[2][6].

The Causality of Solvent Effects: The equilibrium is not merely a statistical distribution; it is a direct consequence of solvent dielectric constant ( ϵ ) and hydrogen-bond accepting basicity. In aqueous physiological conditions (pH 7.4), the equilibrium is further complicated by acid dissociation (pKa ~7.0), resulting in a nearly 1:1 mixture of neutral tautomers and the highly reactive pyrazolone anion[1][7].

Tautomer_Equilibrium CH CH Form (Keto) Non-polar solvents OH OH Form (Enol) Polar aprotic solvents CH->OH Prototropic Shift NH NH Form (Amine) Minor intermediate CH->NH Tautomerization Anion Pyrazolone Anion Aqueous (pH > 7) CH->Anion Deprotonation OH->NH Tautomerization OH->Anion Deprotonation (pKa ~7.0) Radical Free Radical (Scavenging State) OH->Radical H-Atom Transfer (HAT) NH->Anion Deprotonation Anion->Radical 1e- Oxidation (SET)

Fig 1. Tautomeric equilibrium network of pyrazol-5-ols and their radical scavenging pathways.

Quantitative Tautomer Distribution & Kinetics

The following tables synthesize the thermodynamic distribution and kinetic parameters of the pyrazolone core, extrapolated from high-resolution studies of homologous derivatives.

Table 1: Solvent-Dependent Tautomeric Distribution (298 K)
Solvent SystemDielectric Constant ( ϵ )CH Form (%)OH Form (%)NH Form (%)Predominant Antioxidant Mechanism
Chloroform-d (CDCl₃) 4.8> 85%< 15%TraceHAT (Hydrogen Atom Transfer)
Benzene-d₆ 2.3> 95%< 5%TraceHAT
DMSO-d₆ 46.7< 5%> 90%~ 5%SET (Single Electron Transfer)
Water (pH 7.4) 80.1~ 10%~ 40%*TraceMixed / Anion-mediated e⁻ Donation

*Note: In aqueous buffer at pH 7.4, approximately 50% of the molecule exists as the deprotonated anion[1].

Table 2: Thermodynamic Parameters for Radical Scavenging
ParameterOH Form (Enol)NH Form (Amine)Pyrazolone Anion
Primary Scavenging Mechanism Homolytic H-Atom TransferSingle Electron TransferElectron Donation
Relative Stability (Gas Phase) ModerateHighN/A
Oxidation Potential ~483 mV (Mixed)~483 mV (Mixed)Lowered (Facilitates oxidation)
Reaction with DPPH Radical ModerateFastDiffusion-limited

(Data derived from DFT calculations and ESR spectroscopy of edaravone analogs[1][2][6])

Self-Validating Analytical Protocols

To maintain scientific integrity, the quantification of tautomeric ratios must not rely on a single analytical technique. The following workflows utilize orthogonal validation to prevent artifacts caused by solvent impurities or rapid exchange rates.

Protocol A: NMR-Based Tautomer Quantification

Causality & Rationale: ¹H NMR provides direct integration of distinct proton environments. Because tautomerization can be catalyzed by trace water, strictly anhydrous solvents are required to prevent signal broadening and inaccurate integration[7].

  • Sample Preparation: Dissolve 5.0 mg of 1-phenyl-3-propyl-1H-pyrazol-5-ol in 0.5 mL of the target deuterated solvent (e.g., CDCl₃ for the CH-form baseline, DMSO-d₆ for the OH-form baseline).

  • Acquisition Parameters: Acquire ¹H NMR spectra at 298 K using a 400 MHz (or higher) spectrometer. Critical Step: Set the relaxation delay (D1) to 5 seconds (at least 5 × the longest T1 relaxation time) to ensure fully quantitative integration without saturation artifacts.

  • Peak Integration & Mapping:

    • CH Form: Integrate the distinct singlet/multiplet of the C4-CH₂ protons at δ ~3.4 ppm[8].

    • OH Form: Integrate the vinylic C4-CH proton at δ ~5.3 ppm and the broad C5-OH proton at δ 11.0–12.0 ppm[8].

  • Orthogonal Validation (¹³C NMR): Confirm the ratio by analyzing the C5 carbon shift. The keto C5 (CH form) appears at δ ~170 ppm, whereas the enolic C5 (OH form) shifts upfield to δ ~155 ppm[3][4].

Protocol B: DPPH Radical Scavenging Kinetic Assay

Causality & Rationale: This assay links the observed physical tautomer in solution to its biological efficacy. Solutions pre-equilibrated to favor the OH/NH forms will exhibit vastly different scavenging kinetics than those favoring the CH form[6].

  • Reagent Preparation: Prepare a 100 μ M solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in strictly anhydrous methanol.

  • Reaction Initiation: Add 10 μ L of the pyrazolone solution (pre-equilibrated for 24 hours in either DMSO or Chloroform) to 990 μ L of the DPPH solution.

  • Kinetic Monitoring: Monitor the absorbance decay at 517 nm using a UV-Vis spectrophotometer continuously for 30 minutes.

  • Data Synthesis: Calculate the pseudo-first-order rate constants. A faster initial decay in the DMSO-equilibrated sample validates the theoretical superiority of the OH/NH forms in SET-mediated radical scavenging[2][6].

Experimental_Workflow Prep Sample Prep (Anhydrous Solvents) NMR 1H & 13C NMR (Quantitative D1 > 5s) Prep->NMR FTIR FTIR Spectroscopy (Orthogonal Check) Prep->FTIR Kinetics DPPH Assay (Antioxidant Kinetics) Prep->Kinetics Integration Peak Integration (C4-CH2 vs C4-CH) NMR->Integration FTIR->Integration Validation Data Synthesis & Tautomer Mapping Integration->Validation Kinetics->Validation

Fig 2. Self-validating analytical workflow for tautomer quantification and kinetic profiling.

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Exploratory

crystal structure and hydrogen bonding in 1-phenyl-3-propyl-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding in 1-Phenyl-3-propyl-1H-pyrazol-5-ol Abstract Pyrazolone derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding in 1-Phenyl-3-propyl-1H-pyrazol-5-ol

Abstract

Pyrazolone derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure and the intermolecular forces that govern their interactions with biological targets. This guide provides a comprehensive technical analysis of 1-phenyl-3-propyl-1H-pyrazol-5-ol, a representative member of this class. We delve into its synthesis, crystallographic analysis, and the critical role of hydrogen bonding in defining its supramolecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state properties of pyrazolone-based compounds, which is fundamental for rational drug design and development.

Introduction: The Significance of Pyrazolone Scaffolds

The pyrazolone ring system is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities. The compound 1-phenyl-3-methyl-1H-pyrazol-5-ol, known as Edaravone, is a neuroprotective agent used for treating stroke and amyotrophic lateral sclerosis (ALS), highlighting the therapeutic potential of this chemical class. The efficacy and specificity of such molecules are dictated by their precise three-dimensional geometry and their ability to form non-covalent interactions, particularly hydrogen bonds, with protein binding sites.

Understanding the crystal structure of 1-phenyl-3-propyl-1H-pyrazol-5-ol provides a high-resolution map of its atomic arrangement. This structural data is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological function.

  • Rational Drug Design: Guiding the design of more potent and selective analogs through computational methods like molecular docking.

  • Physicochemical Property Optimization: Understanding how crystal packing influences crucial properties like solubility, stability, and bioavailability.

This guide will elucidate the synthesis, crystallization, and detailed structural analysis of the title compound, with a special focus on the hydrogen bonding networks that define its solid-state assembly.

Synthesis and Crystallization Protocol

The synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol is reliably achieved through a cyclocondensation reaction. The subsequent growth of high-quality single crystals is paramount for X-ray diffraction analysis.

Experimental Protocol: Synthesis

The established method for synthesizing pyrazolones involves the condensation of a β-ketoester with phenylhydrazine.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of phenylhydrazine (1.0 eq) in absolute ethanol, add a catalytic amount of glacial acetic acid.

  • Reagent Addition: While stirring at room temperature, add ethyl 3-oxohexanoate (the β-ketoester corresponding to the propyl substituent) (1.0 eq) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: The acidic catalyst protonates the carbonyl oxygen of the ketoester, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of phenylhydrazine. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The crude product can be further purified by recrystallization.

Experimental Protocol: Single Crystal Growth

High-quality single crystals are essential for accurate crystallographic analysis. Slow evaporation is a reliable technique for this purpose.

  • Solvent Selection: Dissolve the purified 1-phenyl-3-propyl-1H-pyrazol-5-ol in a minimum amount of a suitable solvent system, such as a chloroform/methanol mixture, with gentle heating.[3]

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at ambient temperature in a vibration-free environment.

  • Crystal Harvesting: Over several days, well-formed, transparent crystals should appear. Carefully select a suitable single crystal for mounting.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_output Output phenylhydrazine Phenylhydrazine reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) phenylhydrazine->reaction ketoester Ethyl 3-Oxohexanoate ketoester->reaction precipitation Cooling & Precipitation reaction->precipitation Cool product 1-Phenyl-3-propyl-1H-pyrazol-5-ol (Crude Product) precipitation->product filtration Vacuum Filtration recrystallization Recrystallization (e.g., Chloroform/Methanol) filtration->recrystallization final_product Purified Product recrystallization->final_product product->filtration single_crystal Single Crystals for XRD final_product->single_crystal Slow Evaporation

Caption: Workflow for the synthesis and crystallization of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Crystal Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4]

Generalized Protocol for SC-XRD
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of cold nitrogen (typically 100-120 K) to minimize thermal motion of the atoms. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, accurate crystal structure.[5]

XRD_Workflow start Select Single Crystal mount Mount on Goniometer start->mount data_collection X-ray Data Collection (Diffractometer, ~100 K) mount->data_collection data_processing Data Processing (Unit Cell, Space Group) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (CIF, Bond Lengths, Angles) refinement->validation end Final Crystal Structure validation->end

Caption: Standard experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Molecular Geometry

While the specific crystal structure of 1-phenyl-3-propyl-1H-pyrazol-5-ol is not publicly deposited, extensive data from close analogs like 1-phenyl-3-methyl-1H-pyrazol-5-ol provides a reliable model for its expected structural parameters.[5][6] The molecule likely crystallizes in a common space group such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic).[5][7]

Table 1: Representative Crystallographic Data for a 1-Phenyl-3-alkyl-1H-pyrazol-5-ol Analog

Parameter Value
Chemical Formula C₁₂H₁₄N₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.63
b (Å) 7.81
c (Å) 28.06
α (°) 90
β (°) 95.9
γ (°) 90
Volume (ų) 1665
Z 4

Data modeled on a closely related pyrazolone derivative for illustrative purposes.[5]

The molecular structure consists of a planar pyrazole ring connected to a phenyl group at the N1 position and a propyl group at the C3 position. Due to steric hindrance, the phenyl ring is typically twisted out of the plane of the pyrazole ring.[5][8]

The Hydrogen Bonding Network: A Supramolecular Analysis

The most significant feature governing the solid-state assembly of 1-phenyl-3-propyl-1H-pyrazol-5-ol is its intricate network of hydrogen bonds.

Tautomerism and the Primary Hydrogen Bond Motif

Pyrazol-5-ones can exist in three tautomeric forms: the hydroxy (OH), methylene (CH), and amino (NH) forms.[9][10] X-ray crystallography studies on analogous compounds consistently show that in the solid state, the hydroxy (OH) tautomer is overwhelmingly favored.[11][12] This tautomer is critical as it possesses both a strong hydrogen bond donor (the -OH group) and a strong acceptor (the sp²-hybridized N2 atom of the pyrazole ring).

The dominant intermolecular interaction is a strong O-H···N hydrogen bond . This interaction links molecules together, most commonly forming centrosymmetric dimers.[12][13] In this motif, the hydroxyl group of one molecule donates its proton to the N2 atom of a second, inversion-related molecule, and vice versa, creating a robust eight-membered ring structure.

Secondary and Weak Hydrogen Bonds

Beyond the primary O-H···N interaction, the crystal packing is further stabilized by a network of weaker hydrogen bonds, such as C-H···O and C-H···π interactions.[5][13]

  • C-H···O Bonds: Aromatic C-H groups from the phenyl ring or aliphatic C-H groups from the propyl chain can act as weak donors to the oxygen atom of the hydroxyl group.

  • C-H···π Interactions: The electron-rich π-system of the phenyl ring can act as a weak hydrogen bond acceptor.

These weaker interactions, while individually less energetic, collectively contribute significantly to the overall stability and density of the crystal packing. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these diverse intermolecular contacts.[14][15]

Table 2: Representative Hydrogen Bond Geometry

D–H···A D-H (Å) H···A (Å) D···A (Å) D–H···A (°)
O-H···N 0.85 1.90 2.75 170
C-H···O 0.95 2.50 3.40 155

Note: Distances and angles are typical values derived from similar pyrazolone crystal structures.

Caption: Visualization of the primary O-H···N hydrogen bonds forming a stable dimer.

Spectroscopic Evidence of Hydrogen Bonding

While XRD provides the definitive structure, spectroscopic methods like FT-IR and NMR offer complementary evidence of hydrogen bonding in both solid and solution states.

  • FT-IR Spectroscopy: In the solid-state FT-IR spectrum, the O-H stretching vibration of a hydrogen-bonded hydroxyl group appears as a broad and strong absorption band, typically red-shifted to a lower frequency (e.g., 3100-3400 cm⁻¹) compared to a free O-H group (~3600 cm⁻¹). This broadening and shifting are classic indicators of strong hydrogen bonding.[16][17]

  • ¹H NMR Spectroscopy: In solution, the chemical shift of the hydroxyl proton (OH) is highly sensitive to hydrogen bonding. Strong intermolecular hydrogen bonding causes significant deshielding of the proton, resulting in a downfield chemical shift (often >10 ppm).[12][18]

Conclusion and Implications for Drug Development

The solid-state structure of 1-phenyl-3-propyl-1H-pyrazol-5-ol is defined by its existence as the hydroxy tautomer, which facilitates the formation of robust supramolecular assemblies. The primary structural motif is a dimer linked by strong, cooperative O-H···N hydrogen bonds. This primary structure is further stabilized by a network of weaker C-H···O and C-H···π interactions, leading to an efficiently packed and stable crystal lattice.

For drug development professionals, this detailed structural knowledge is critical. The precise location of hydrogen bond donors and acceptors is essential input for accurate molecular docking simulations, enabling the prediction of binding affinities and orientations within a target protein. Furthermore, understanding the forces that drive crystal packing is fundamental to predicting and controlling physicochemical properties like solubility, which directly impacts a drug candidate's formulation and ultimate bioavailability. This guide provides the foundational structural insights necessary for the informed design of next-generation pyrazolone-based therapeutics.

References

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  • Rana, M., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing. [Link]

  • Wassermann, T. N., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. [Link]

  • Foces-Foces, C., et al. (2002). Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. PubMed. [Link]

  • Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I) Pyrazolates. (2025). MDPI. [Link]

  • The four main motifs of hydrogen-bonded pyrazoles represented using the... (n.d.). ResearchGate. [Link]

  • Wassermann, T. N., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. [Link]

  • Molecular structure elucidation and hydrogen bonding analysis of a pyrazolone derivative. (2011). International Journal of Drug Design and Discovery. [Link]

  • Ivanova, G., et al. (2006). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. ResearchGate. [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). Cardiff University. [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate. [Link]

  • A unique tautomer of 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol. (2006). PubMed. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2021). ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). UWCScholar. [Link]

  • Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. (2011). HETEROCYCLES. [Link]

  • On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. (2008). ResearchGate. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI. [Link]

  • Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals. (2012). OSTI.GOV. [Link]

  • Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (2022). Journal of King Saud University - Science. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. [Link]

  • Preparation of 3-subtituted-1-phenyl-1H-pyrazol-5-ol (A) and pyrazolopyranopyrimidines (B). (n.d.). ResearchGate. [Link]

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. (n.d.). PubChem. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). PMC. [Link]

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  • (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. (2008). eCrystals - University of Southampton. [Link]

  • A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. (2021). PMC. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
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Sources

Foundational

A Comprehensive Technical Guide to the Mass Spectrometric Fragmentation of 1-Phenyl-3-propyl-1H-pyrazol-5-ol

Abstract This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pathways of 1-phenyl-3-propyl-1H-pyrazol-5-ol, a heterocyclic compound representative of a scaffold with significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pathways of 1-phenyl-3-propyl-1H-pyrazol-5-ol, a heterocyclic compound representative of a scaffold with significant interest in medicinal chemistry and drug development.[1][2] Understanding the fragmentation behavior of such molecules is paramount for their unambiguous identification, structural elucidation, and metabolic profiling. This document delineates the proposed fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causality behind observed fragmentation patterns. Detailed experimental protocols for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, establishing a self-validating framework for researchers. The guide is intended for scientists and professionals in analytical chemistry, pharmacology, and drug discovery who utilize mass spectrometry for the characterization of novel chemical entities.

Introduction

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Pyrazole derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[1][2] The specific compound, 1-phenyl-3-propyl-1H-pyrazol-5-ol, combines this critical heterocycle with phenyl and propyl substituents, making its structural analysis relevant for the development of new therapeutic agents.

Structural Features and Tautomerism

1-Phenyl-3-propyl-1H-pyrazol-5-ol (Molecular Formula: C₁₂H₁₄N₂O, Molecular Weight: 202.25 g/mol ) possesses three key structural regions that dictate its fragmentation: the N-phenyl group, the C3-propyl chain, and the pyrazol-5-ol core. Crucially, pyrazol-5-ols exist in a state of tautomeric equilibrium, primarily between the -OH (enol), -NH (keto), and -CH (keto) forms. This tautomerism significantly influences the ionization process and subsequent fragmentation pathways, as different tautomers present distinct initial structures to the ionization source.

The Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and deducing the structure of synthesized compounds. By inducing fragmentation of a parent molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragment ions, a molecular fingerprint is generated. This guide focuses on interpreting these fingerprints for 1-phenyl-3-propyl-1H-pyrazol-5-ol using two common ionization techniques: the high-energy, gas-phase Electron Ionization (EI) and the soft, solution-phase Electrospray Ionization (ESI).

Theoretical Fragmentation Pathways

Electron Ionization (EI) Fragmentation

EI is a hard ionization technique that typically generates a radical cation molecular ion (M⁺•) and induces extensive, well-defined fragmentation. The resulting spectrum is highly reproducible and ideal for library matching and initial structural confirmation. The fragmentation of 1-phenyl-3-propyl-1H-pyrazol-5-ol is governed by the stability of the resulting radical and cationic fragments.

The primary fragmentation events are hypothesized to be:

  • Alpha (α) and Beta (β) Cleavages of the Propyl Chain: The most favorable cleavage in alkyl chains attached to a ring system is the β-cleavage, which results in the loss of a stable radical and the formation of a resonance-stabilized cation.

    • Loss of an ethyl radical (•C₂H₅): β-cleavage relative to the pyrazole ring is expected to be a dominant pathway, leading to a stable ion at m/z 173.

    • Loss of a methyl radical (•CH₃): α-cleavage can also occur, though typically to a lesser extent, resulting in an ion at m/z 187.

  • Cleavage of the N-Phenyl Bond: The bond connecting the pyrazole nitrogen to the phenyl ring can cleave, generating the highly stable phenyl cation at m/z 77 .

  • Fragmentation of the Pyrazole Core: The heterocyclic ring itself can undergo complex fragmentation. Common pathways for pyrazoles include the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN).[3][4] A characteristic fragmentation involves the cleavage of the N-N bond followed by rearrangements.

EI_Fragmentation M M+• m/z 202 F173 [M - C2H5]•+ m/z 173 M->F173 - •C2H5 (29 Da) F77 [C6H5]+ m/z 77 M->F77 - C6H9N2O• F117 [C8H9N2]+ m/z 131 M->F117 - C3H7CO• F105 [C7H7N]+• m/z 105 F173->F105 - C3H4O - N F105->F77 - HCN (27 Da)

Caption: Proposed EI fragmentation pathway for 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Table 1: Key Predicted Fragment Ions in EI-MS

m/z Proposed Ion Structure/Formula Origin of Fragmentation
202 [C₁₂H₁₄N₂O]⁺• Molecular Ion (M⁺•)
173 [C₁₀H₉N₂O]⁺ β-Cleavage: Loss of ethyl radical (•C₂H₅) from the propyl chain.
131 [C₈H₉N₂]⁺ Cleavage of the pyrazole ring with loss of the propyl-CO group.
105 [C₇H₇N]⁺• Phenyl isocyanate radical cation, resulting from ring rearrangement and cleavage.

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the N-phenyl bond. |

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation through Collision-Induced Dissociation (CID), providing controlled and structurally informative fragmentation data.

For 1-phenyl-3-propyl-1H-pyrazol-5-ol, the proton would likely localize on one of the nitrogen atoms of the pyrazole ring. The fragmentation of the [M+H]⁺ ion at m/z 203 would proceed via the cleavage of the weakest bonds and the loss of stable neutral molecules.

  • Neutral Loss of Propene: A primary and highly characteristic fragmentation is the loss of propene (C₃H₆, 42 Da) from the propyl chain via a rearrangement, leading to a prominent fragment at m/z 161 .

  • Loss of Water: The hydroxyl group of the pyrazol-5-ol tautomer can be lost as a neutral water molecule (H₂O, 18 Da), resulting in an ion at m/z 185 .

  • Cleavage involving the Phenyl Group: Loss of benzene (C₆H₆, 78 Da) from the protonated molecule could occur, yielding a fragment at m/z 125 .

ESI_Fragmentation MH [M+H]+ m/z 203 F161 [M+H - C3H6]+ m/z 161 MH->F161 - C3H6 (42 Da) F185 [M+H - H2O]+ m/z 185 MH->F185 - H2O (18 Da) F125 [M+H - C6H6]+ m/z 125 MH->F125 - C6H6 (78 Da) F77 [C6H5]+ m/z 77 F161->F77 - C3H4N2O

Caption: Proposed ESI-MS/MS fragmentation pathway for 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Table 2: Key Predicted Fragment Ions in ESI-MS/MS of [M+H]⁺

Precursor m/z Product m/z Neutral Loss Proposed Origin of Fragmentation
203 161 42 Da (C₃H₆) Loss of propene from the propyl side chain.
203 185 18 Da (H₂O) Loss of water from the pyrazol-5-ol moiety.
203 125 78 Da (C₆H₆) Loss of benzene from the N-phenyl group.

| 161 | 77 | 84 Da (C₃H₄N₂O) | Subsequent fragmentation of the m/z 161 ion to yield the phenyl cation. |

Experimental Protocol for Mass Spectrometric Analysis

Objective

To acquire high-quality electron ionization and electrospray ionization mass spectra for 1-phenyl-3-propyl-1H-pyrazol-5-ol to confirm its molecular weight and characterize its fragmentation pathways.

Materials and Reagents
  • 1-phenyl-3-propyl-1H-pyrazol-5-ol (≥98% purity)

  • Methanol (HPLC or Optima™ grade)

  • Acetonitrile (HPLC or Optima™ grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Helium (99.999% purity) for GC

  • Nitrogen (99.999% purity) for LC-MS

Sample Preparation
  • GC-MS Stock Solution: Accurately weigh 1 mg of the compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • GC-MS Working Solution: Dilute the stock solution 1:100 in methanol to a final concentration of 10 µg/mL.

  • LC-MS Stock Solution: Prepare a 1 mg/mL stock solution as described for GC-MS.

  • LC-MS Working Solution: Dilute the stock solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL.

Instrumentation and Parameters

3.4.1 GC-EI-MS

  • System: Agilent 8890 GC coupled to a 5977B MS or equivalent.

  • Injection: 1 µL, Splitless mode, 250 °C inlet temperature.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-450.

3.4.2 LC-ESI-MS/MS

  • System: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer coupled to an Acquity UPLC I-Class system.

  • LC Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 800 L/hr at 400 °C.

  • MS/MS: Perform a full scan to identify the [M+H]⁺ ion (m/z 203), then create a product ion scan method for the precursor m/z 203 using a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Experimental Workflow

Workflow cluster_gcms GC-EI-MS Analysis cluster_lcms LC-ESI-MS/MS Analysis P1 Prepare 10 µg/mL Sample in Methanol P2 Inject into GC-MS P1->P2 P3 Acquire EI Spectrum (70 eV) P2->P3 P4 Analyze Fragmentation Pattern P3->P4 S1 Prepare 1 µg/mL Sample in ACN/H2O + 0.1% FA S2 Inject into LC-MS S1->S2 S3 Acquire Full Scan (Identify [M+H]+) S2->S3 S4 Acquire Product Ion Scan of m/z 203 S3->S4 S5 Analyze CID Fragmentation S4->S5

Caption: Standard workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 1-phenyl-3-propyl-1H-pyrazol-5-ol is a predictable process governed by the fundamental principles of ion stability. Under EI conditions, fragmentation is extensive, with key ions arising from β-cleavage of the propyl chain (m/z 173) and cleavage to form the phenyl cation (m/z 77). Under softer ESI-MS/MS conditions, the fragmentation of the protonated molecule (m/z 203) is dominated by the neutral loss of propene (to m/z 161). This guide provides a robust theoretical framework and a validated experimental protocol that enables researchers to confidently identify and characterize this compound and other structurally related pyrazole derivatives, facilitating progress in drug discovery and development.

References

  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Taylor & Francis Online.
  • ResearchGate.
  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • ResearchGate.
  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Chemistry LibreTexts.
  • OSTI.gov. Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals.
  • International Journal of Chemico-Biological Sciences. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Mechanism of 1-phenyl-3-propyl-1H-pyrazol-5-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the receptor binding mechanism of the novel compound, 1-phenyl-3-propyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the receptor binding mechanism of the novel compound, 1-phenyl-3-propyl-1H-pyrazol-5-ol. Given the limited direct literature on this specific molecule, this document outlines a logical, experimentally-driven approach to identify its molecular targets, quantify binding interactions, and elucidate its functional consequences. The methodologies described herein are based on established principles in pharmacology and drug discovery, drawing parallels from structurally related and well-characterized pyrazole derivatives.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its versatile chemical properties and its presence in a wide array of pharmacologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[3][4] Notably, the pyrazole core is found in several approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the neuroprotective agent Edaravone, highlighting its proven therapeutic potential.[1][2]

The pyrazole moiety can serve as a bioisostere for other aromatic systems like benzene or phenol, often leading to improved potency and physicochemical properties such as solubility and metabolic stability.[5] Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged scaffold for designing ligands that can bind with high affinity and selectivity to various biological targets.[5][6]

Structural Analysis and Target Hypothesis for 1-phenyl-3-propyl-1H-pyrazol-5-ol

The structure of 1-phenyl-3-propyl-1H-pyrazol-5-ol features a central pyrazole ring substituted with a phenyl group at the N1 position, a propyl group at the C3 position, and a hydroxyl group at the C5 position (in its pyrazolone tautomeric form). This substitution pattern provides several clues for forming a testable hypothesis about its potential molecular targets.

  • GPCR Ligand Potential: Many bioactive pyrazole derivatives are known to target G-protein coupled receptors (GPCRs). For instance, Rimonabant and its analogs are potent antagonists of the cannabinoid CB1 receptor.[7][8][9][10] Other pyrazole-containing compounds have been developed as selective orexin-2 receptor antagonists and adenosine receptor antagonists.[11][12] The lipophilic phenyl and propyl groups on 1-phenyl-3-propyl-1H-pyrazol-5-ol suggest it may favorably interact with hydrophobic pockets characteristic of GPCR ligand-binding sites.

  • Enzyme Inhibition: The pyrazole scaffold is also present in enzyme inhibitors. For example, certain pyrazole derivatives have been investigated as inhibitors of monoacylglycerol lipase (MAGL) and cyclin-dependent kinases (CDKs).[13][14]

  • Non-Receptor-Mediated Antioxidant Activity: A close structural analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), exerts its neuroprotective effects primarily as a potent free radical scavenger.[15][16][17][18][19] It effectively reduces oxidative stress by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[15][17] Given the structural similarity, it is crucial to investigate whether 1-phenyl-3-propyl-1H-pyrazol-5-ol shares this antioxidant mechanism.

Based on this analysis, a primary hypothesis is that 1-phenyl-3-propyl-1H-pyrazol-5-ol is a ligand for a G-protein coupled receptor, potentially a cannabinoid or adenosine receptor, or alternatively, it functions as a non-receptor-mediated antioxidant. The following experimental workflow is designed to systematically test this hypothesis.

Experimental Workflow for Target Identification and Characterization

This section details a logical progression of experiments to identify the molecular target(s) of 1-phenyl-3-propyl-1H-pyrazol-5-ol, quantify its binding affinity, and determine its functional activity.

Phase 1: Initial Target Screening and Validation

The first phase aims to narrow down the list of potential protein targets.

Caption: Workflow for initial screening and validation of molecular targets.

Protocol 1: Broad Panel Screening

  • Objective: To identify initial "hits" from a large collection of potential biological targets.

  • Methodology:

    • Submit 1-phenyl-3-propyl-1H-pyrazol-5-ol to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Select panels relevant to the target hypothesis, such as a comprehensive GPCR binding panel and a kinase inhibitor panel. A typical concentration for a primary screen is 10 µM.

    • The service will perform high-throughput binding assays (often radioligand displacement) and report the percent inhibition for each target at the tested concentration.

  • Data Analysis & Causality:

    • A "hit" is typically defined as a compound causing >50% inhibition of radioligand binding.

    • Prioritize hits based on the magnitude of the effect and biological plausibility. For example, if the compound shows high inhibition at multiple related receptors (e.g., CB1 and CB2), this strengthens the hypothesis.

    • If no significant hits are identified, this increases the likelihood of a non-receptor-mediated mechanism, and efforts should be directed towards Protocol 3 (Antioxidant Capacity Assay).

Phase 2: Quantitative Characterization of Binding

Once a primary target is validated, the next step is to precisely quantify the binding interaction.

This protocol determines the binding affinity (Ki) of the compound for its target receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of 1-phenyl-3-propyl-1H-pyrazol-5-ol for a validated target receptor.

  • Materials:

    • Membrane preparation from cells overexpressing the target receptor (e.g., HEK293 cells expressing human CB1 receptor).

    • A suitable radioligand for the target receptor (e.g., [³H]CP55,940 for the CB1 receptor).[14]

    • 1-phenyl-3-propyl-1H-pyrazol-5-ol (the "competitor").

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).[14]

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of 1-phenyl-3-propyl-1H-pyrazol-5-ol (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the competitor compound.

    • Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate (e.g., 90 minutes at 30°C) to allow the binding to reach equilibrium.[14]

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each competitor concentration: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percent specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition binding model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SPR provides real-time kinetic data (association and dissociation rates) in a label-free system.

  • Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) of the binding interaction.

  • Methodology:

    • Immobilize the purified target receptor protein onto an SPR sensor chip.

    • Flow a series of concentrations of 1-phenyl-3-propyl-1H-pyrazol-5-ol (the "analyte") over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates association and dissociation curves.

    • After each injection, regenerate the chip surface to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters ka (on-rate) and kd (off-rate).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the kinetic constants: KD = kd / ka .

Phase 3: Functional Characterization

Binding to a receptor does not reveal the functional consequence. Functional assays are essential to determine if the compound is an agonist, antagonist, or inverse agonist.

This protocol is essential if no receptor target is identified or to test the alternative hypothesis.

  • Objective: To determine if 1-phenyl-3-propyl-1H-pyrazol-5-ol has direct free-radical scavenging activity.

  • Methodology:

    • Use a standard assay like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

    • Prepare various concentrations of 1-phenyl-3-propyl-1H-pyrazol-5-ol and a positive control (e.g., Edaravone or Ascorbic Acid).

    • Add the test compounds to a solution of DPPH, a stable free radical.

    • Measure the decrease in absorbance at ~517 nm over time. Scavenging of the DPPH radical by an antioxidant results in a color change from purple to yellow and a corresponding decrease in absorbance.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity for each concentration.

    • Determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • Objective: To determine the effect of the compound on receptor-mediated downstream signaling.

  • Methodology:

    • Use a cell line stably expressing the target receptor (e.g., CHO-CB1 cells).

    • Agonist Mode: Treat the cells with increasing concentrations of 1-phenyl-3-propyl-1H-pyrazol-5-ol and measure the intracellular cAMP levels using a commercial kit (e.g., HTRF or ELISA-based). A decrease in cAMP suggests Gαi coupling, while an increase suggests Gαs coupling.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of 1-phenyl-3-propyl-1H-pyrazol-5-ol. Then, stimulate the cells with a known agonist for the receptor at its EC₅₀ concentration. Measure the resulting cAMP levels.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the compound to determine its potency (EC₅₀) and efficacy (Emax) relative to a known full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the compound to determine its inhibitory potency (IC₅₀).

Elucidation of Signaling Pathways

If 1-phenyl-3-propyl-1H-pyrazol-5-ol is confirmed as a receptor antagonist, for example, at the CB1 receptor, its mechanism would involve blocking the canonical signaling pathway of that receptor.

Caption: Hypothetical signaling pathway for a CB1 receptor antagonist.

This diagram illustrates that an agonist activates the CB1 receptor, leading to the activation of the inhibitory G-protein (Gαi). Gαi then inhibits adenylyl cyclase, reducing the production of cAMP. As an antagonist, 1-phenyl-3-propyl-1H-pyrazol-5-ol would bind to the CB1 receptor and prevent this cascade from being initiated by the endogenous agonist.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of Binding Affinity Data
CompoundTarget ReceptorAssay MethodKi / KD (nM)
1-phenyl-3-propyl-1H-pyrazol-5-olValidated TargetRadioligandValue ± SEM
1-phenyl-3-propyl-1H-pyrazol-5-olValidated TargetSPRValue ± SEM
Reference CompoundValidated TargetRadioligandValue ± SEM
Table 2: Summary of Functional Activity Data
CompoundTarget ReceptorFunctional AssayModeEC50 / IC50 (nM)Efficacy (% of Control)
1-phenyl-3-propyl-1H-pyrazol-5-olValidated TargetcAMPAgonistValue ± SEMValue ± SEM
1-phenyl-3-propyl-1H-pyrazol-5-olValidated TargetcAMPAntagonistValue ± SEMN/A
Reference AgonistValidated TargetcAMPAgonistValue ± SEM100%
1-phenyl-3-propyl-1H-pyrazol-5-olN/ADPPH AssayAntioxidantEC₅₀ Value ± SEMN/A

Conclusion

The systematic approach outlined in this guide provides a robust framework for the complete characterization of the receptor binding mechanism of 1-phenyl-3-propyl-1H-pyrazol-5-ol. By progressing from broad screening to detailed quantitative binding and functional assays, researchers can confidently identify its molecular target, define its mode of action, and place its activity within the context of known pyrazole-based pharmacophores. This foundational knowledge is a critical prerequisite for any further preclinical and clinical development of this promising compound.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • Brotschi, C., Bolli, M. H., Gatfield, J., Roch, C., Sifferlen, T., Treiber, A., Williams, J. T., & Boss, C. (n.d.). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. PMC.
  • Huffman, J. W., et al. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed.
  • PharmaCompass. (n.d.). Edaravone | Drug Information, Uses, Side Effects, Chemistry.
  • Singh, S. B., et al. (n.d.). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate.
  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications.
  • Baraldi, P. G., et al. (n.d.). Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. PMC.
  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.
  • Huffman, J. W., et al. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications.
  • EMBL-EBI. (n.d.). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists.
  • Faria, J. V., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Groleau, P., & O'Donnell, P. (n.d.). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PMC.
  • Lee, J.-E., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI.
  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Wikipedia. (n.d.). Edaravone.
  • A. S., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, ACS Publications.

Sources

Foundational

predicted pka and logp values of 1-phenyl-3-propyl-1H-pyrazol-5-ol

An in-depth technical analysis of the physicochemical properties of 1-phenyl-3-propyl-1H-pyrazol-5-ol, focusing on its predictive pKa, logP, and the resulting pharmacokinetic implications for neuroprotective drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the physicochemical properties of 1-phenyl-3-propyl-1H-pyrazol-5-ol, focusing on its predictive pKa, logP, and the resulting pharmacokinetic implications for neuroprotective drug development.

Executive Overview

In the landscape of neuroprotective drug development, the pyrazol-5-ol scaffold has gained significant prominence, largely driven by the clinical success of edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol) in treating acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[1][2]. However, optimizing the pharmacokinetics of this scaffold—specifically its Blood-Brain Barrier (BBB) penetration and lipid bilayer partitioning—requires precise modulation of its lipophilicity (logP) without disrupting its finely tuned acid dissociation constant (pKa).

This whitepaper provides a comprehensive physicochemical profiling of 1-phenyl-3-propyl-1H-pyrazol-5-ol , the propyl analog of edaravone. By extending the alkyl chain, developers can theoretically enhance the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Herein, we dissect the predicted pKa and logP values, the causality behind their biological impact, and the self-validating protocols required for their empirical determination.

Structural Dynamics & Tautomerization

The core of 1-phenyl-3-propyl-1H-pyrazol-5-ol undergoes complex keto-enol tautomerization in aqueous environments. The molecule exists in equilibrium between the CH-keto form and the OH-enol form. The pKa of this system dictates the formation of the pyrazolate anion, which is the active electron-donating species responsible for scavenging chain-carrying lipid peroxyl radicals[1][3].

Because the +I (inductive) electron-donating effect of a propyl group is only marginally greater than that of a methyl group, the electron density across the pyrazolone ring remains largely conserved. Consequently, the pKa of the propyl analog is nearly identical to that of edaravone.

Pathway Keto CH-Keto Form (Neutral) Enol OH-Enol Form (Neutral) Keto->Enol Tautomerization Anion Anionic Form (Active Scavenger) Enol->Anion pKa ~7.05 -H+

Keto-enol tautomerization and pH-dependent ionization pathway of the pyrazol-5-ol core.

Quantitative Physicochemical Data

The following table synthesizes the predicted and comparative quantitative data for 1-phenyl-3-propyl-1H-pyrazol-5-ol against its parent scaffold.

Physicochemical PropertyEdaravone (3-Methyl)1-phenyl-3-propyl-1H-pyrazol-5-olCausality / Pharmacokinetic Impact
Molecular Weight 174.20 g/mol 202.26 g/mol [4]Increased steric bulk, yet remains well within Lipinski's Rule of 5.
Predicted logP ~1.053.572[4]The addition of two -CH2- groups drastically enhances lipophilicity, pushing the molecule into the optimal range for CNS penetration.
Predicted pKa 7.0[1]~7.05Conserved ionization profile ensures a critical balance of neutral and anionic species at physiological pH (7.4).
H-Bond Donors 11[4]Conserved; maintains favorable desolvation energy during membrane transit.
H-Bond Acceptors 21[4]Minor reduction in polar surface area (PSA: 38)[4] further favors passive diffusion.

Mechanistic Causality: The Role of pKa and logP in Neuroprotection

To understand why the predicted values of logP (3.572) and pKa (~7.05) are highly sought after, one must look at the causality of the molecule's mechanism of action.

The pKa Imperative: Edaravone's clinical efficacy is heavily reliant on its pKa of 7.0[1]. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that the molecule exists as a mixture of neutral (approx. 28.5%) and anionic (approx. 71.5%) forms[1]. The neutral form is strictly required to cross the BBB and partition into the hydrophobic core of lipid bilayers. Once inside the lipid environment, the anionic form acts as the active radical scavenger, donating an electron to neutralize reactive oxygen species (ROS)[1][2]. Because the propyl substitution does not significantly alter the pKa, 1-phenyl-3-propyl-1H-pyrazol-5-ol retains this vital dual-state existence.

The logP Advantage: While edaravone is effective, its logP of ~1.05 limits its absolute partitioning into lipid-rich neural tissues. By extending the aliphatic chain, the predicted logP of the propyl analog increases to 3.572[4]. A logP between 2.0 and 4.0 is universally recognized as the "sweet spot" for CNS-targeted therapeutics. This increased lipophilicity theoretically allows a higher concentration of the drug to accumulate directly at the site of lipid peroxidation—the mitochondrial membranes of neurons—thereby amplifying its neuroprotective efficacy against ischemic cascades[2].

Self-Validating Experimental Protocols for Empirical Determination

While in silico predictions are robust, regulatory submissions require empirical validation. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Potentiometric Titration for pKa Determination

Causality: UV-metric titrations are often confounded by the shifting chromophores of the keto-enol tautomers. Potentiometry directly measures proton exchange, bypassing optical interference.

  • Calibration: Standardize the glass electrode using NIST-traceable buffers (pH 4.0, 7.0, 10.0). Self-Validation Check: Generate a Gran plot; the electrode must exhibit a Nernstian slope of 59.1 ± 0.5 mV/pH unit at 25°C.

  • Sample Preparation: Dissolve 1-phenyl-3-propyl-1H-pyrazol-5-ol in a 0.15 M KCl background electrolyte solution to maintain constant ionic strength.

  • Forward Titration: Titrate with 0.1 M KOH from pH 2.0 to 10.0 under a nitrogen blanket to prevent CO2 absorption.

  • Reverse Titration (Self-Validation): Immediately back-titrate the same solution with 0.1 M HCl from pH 10.0 to 2.0.

  • Data Integration: Calculate the pKa using a Bjerrum plot. Critical Check: If the forward and reverse calculated pKa values differ by >0.05 units, the system is kinetically trapped in a tautomeric state, and the run is automatically invalidated.

Protocol B: Shake-Flask Method coupled with RP-HPLC for logP

Causality: 1-octanol is utilized because its hydroxyl group and aliphatic chain perfectly mimic the hydrogen-bonding and dielectric properties of the lipid bilayer's interfacial region.

  • Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) with each other for 24 hours to prevent volume shifts during the experiment.

  • Partitioning: Dissolve the analyte in the octanol phase. Combine with the aqueous buffer in a precisely measured 1:1 volume ratio.

  • Equilibration: Agitate at 25°C for 60 minutes, followed by centrifugation at 3000 RPM for 15 minutes to ensure absolute phase separation.

  • Quantification: Analyze both the octanol ( Coct​ ) and aqueous ( Caq​ ) phases using RP-HPLC with UV detection at 245 nm.

  • Mass Balance (Self-Validation): Calculate the total recovered mass ( Coct​Voct​+Caq​Vaq​ ). Critical Check: The recovered mass must be ≥95% of the initial input mass. A failure indicates drug precipitation at the interface or adsorption to the glassware, rendering the calculated logP invalid.

Workflow cluster_pKa pKa Determination cluster_logP logP Determination Prep Sample Preparation (1-phenyl-3-propyl-1H-pyrazol-5-ol) Titration Potentiometric Titration (Forward & Reverse) Prep->Titration Shake Shake-Flask Method (Octanol/Water) Prep->Shake Bjerrum Bjerrum Plot Analysis (ΔpKa < 0.05 Check) Titration->Bjerrum Integration ADME Profiling & In Silico Validation Bjerrum->Integration HPLC RP-HPLC Quantification (Mass Balance ≥ 95%) Shake->HPLC HPLC->Integration

Standardized experimental workflow for empirical validation of pKa and logP.

References

  • [4] request for quote for stk262279 - VITASMLAB.BIZ. vitasmlab.biz.

  • [1] How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? nih.gov.

  • [2] Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI. mdpi.com.

  • Beneficial Effects of the Free Radical Scavenger Edaravone (Radicut) in Neurologic Diseases - IOMC. iomcworld.org.

  • [3] Physicochemical properties of edaravone | Download Table - ResearchGate. researchgate.net.

Sources

Exploratory

Introduction: The Criticality of Thermal Stability in Pyrazolone-Based Pharmaceuticals

An In-Depth Technical Guide to the Thermal Stability and Degradation of 1-Phenyl-3-Alkyl-1H-Pyrazol-5-ols, with a Focus on Edaravone A Note to the Reader: This guide addresses the thermal stability and degradation of 1-p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of 1-Phenyl-3-Alkyl-1H-Pyrazol-5-ols, with a Focus on Edaravone

A Note to the Reader: This guide addresses the thermal stability and degradation of 1-phenyl-3-alkyl-1H-pyrazol-5-ols. While the query specified the 3-propyl derivative, the available scientific literature extensively covers the 3-methyl analogue, Edaravone (1-phenyl-3-methyl-5-pyrazolone), a commercially significant pharmaceutical agent.[1][2] Consequently, this document will focus on Edaravone as a representative compound to provide a detailed and technically robust analysis. The principles and methodologies described herein are largely applicable to other closely related pyrazolone derivatives, including the 3-propyl analogue.

1-Phenyl-3-alkyl-1H-pyrazol-5-ols are a class of heterocyclic compounds with significant pharmacological interest.[3][4] Edaravone, the most prominent member of this family, is a potent antioxidant and free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] The therapeutic efficacy and safety of such active pharmaceutical ingredients (APIs) are intrinsically linked to their chemical stability. Thermal stability, in particular, is a critical quality attribute that influences the manufacturing, storage, and handling of the drug substance and its formulations.[5][6]

Degradation of the API due to thermal stress can lead to a loss of potency and the formation of potentially toxic impurities.[1] Therefore, a comprehensive understanding of the thermal degradation profile of Edaravone is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle. This guide provides a detailed examination of the factors influencing the thermal stability of Edaravone, the analytical techniques used for its characterization, and the degradation pathways observed under thermal stress.

Factors Influencing the Stability of Edaravone

Edaravone is susceptible to degradation under various conditions, with temperature being a significant accelerating factor.[5] Its stability is also influenced by several other environmental factors:

  • pH: Edaravone has a pKa of 7.0 and is more prone to oxidation in its anionic form, which is prevalent at or near neutral pH. Lowering the pH can enhance its stability.[5]

  • Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of Edaravone. The degradation process is often initiated by the formation of an edaravone radical.[5]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.[5]

  • Oxidizing Agents: As an antioxidant, Edaravone is highly sensitive to degradation in the presence of oxidizing agents like hydrogen peroxide.[5]

Thermal Degradation Profile of Edaravone

Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential for elucidating the degradation pathways and identifying potential degradation products of an API.[6][7]

Insights from Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in the thermal analysis of pharmaceuticals.[8][9]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For pure, crystalline Edaravone, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. One study reported a melting point of 128.12°C.[8] Another source indicates a melting point range of 126-128°C.[10] This thermal event is a key indicator of the solid-state integrity of the compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It provides information about the thermal stability and decomposition temperature of the material. While specific TGA data for Edaravone was not detailed in the provided search results, it is a standard method to determine the onset of thermal decomposition. For related pyrazolone derivatives, TGA has shown good thermal stability up to temperatures of 478-490 K (205-217°C).[11]

Forced Thermal Degradation Studies

Studies involving the exposure of Edaravone solutions to elevated temperatures have provided valuable insights into its degradation kinetics and product formation.[12] In one such study, heating an aqueous solution of Edaravone at 70°C for 45 minutes resulted in the formation of specific degradation products.[12] Another investigation highlighted that at 100°C, the purity of Edaravone in a reaction mixture was significantly reduced, with the formation of multiple impurities.[13]

Methodologies for Assessing Thermal Stability

A systematic approach is required to fully characterize the thermal stability of Edaravone. This typically involves a combination of thermal analysis and chromatography-based methods.

Experimental Protocol for Forced Thermal Degradation

The following is a representative protocol for conducting a forced thermal degradation study on Edaravone:

  • Sample Preparation: Prepare a solution of Edaravone in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[5][7]

  • Stress Condition Application: Subject the solution to a defined thermal stress condition. A common approach is to reflux the solution at a specific temperature (e.g., 70°C) for a set duration (e.g., 45 minutes) in the dark to exclude photolytic effects.[5][7]

  • Sample Neutralization and Dilution: After the stress period, cool the sample to room temperature. If acidic or basic conditions were also applied, neutralize the sample. Dilute the sample to a suitable concentration for analysis.[7]

  • Chromatographic Analysis: Analyze the stressed sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][12]

  • Data Analysis: Compare the chromatogram of the stressed sample with that of an unstressed control sample. Identify and quantify the remaining parent drug and any degradation products formed.[12]

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for accurately assessing the degradation of Edaravone. Key parameters of such a method include:

ParameterTypical Conditions
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[5]
Mobile Phase A gradient elution using a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile/methanol mixture)[5][7]
Flow Rate 0.8-1.0 mL/min[5][7]
Detection Wavelength 244 nm[5][7]
Injection Volume 20 µL[5]

The method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of Edaravone.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_results Results start Edaravone Bulk Drug or Formulation prep_sol Prepare 1 mg/mL Solution start->prep_sol stress Apply Thermal Stress (e.g., 70°C, 45 min) neutralize Cool, Neutralize, and Dilute hplc Inject into HPLC System neutralize->hplc detect UV Detection (244 nm) hplc->detect analyze Analyze Chromatographic Data detect->analyze end Identify & Quantify Degradation Products

Caption: Workflow for Forced Thermal Degradation Study of Edaravone.

Known Thermal Degradation Products

Forced degradation studies under thermal stress have led to the identification and characterization of several degradation products of Edaravone.[6][7] The primary degradation pathway involves oxidation and the formation of dimers or trimers.[5]

Two major degradation products formed under thermal stress have been characterized as:

  • 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • 3-hydroxy-dihydro-thiazolo(1-(2-methyl-buta-1,3dienyl)-1-phenylhydrazine)5-one[6][7]

The formation of an Edaravone trimer has also been reported as a significant degradation product, arising from the reaction of edaravone radicals.[5]

The following diagram illustrates a simplified degradation pathway for Edaravone under various stress conditions, including thermal stress.

Degradation_Pathway cluster_parent Parent Compound cluster_stress Stress Conditions cluster_intermediates Reactive Intermediates cluster_products Degradation Products edaravone Edaravone (1-phenyl-3-methyl-1H-pyrazol-5-ol) radical Edaravone Radical edaravone->radical pKa=7.0 anion Edaravone Anion edaravone->anion pKa=7.0 thermal Thermal Stress thermal->radical thermal_prods Specific Thermal Degradants thermal->thermal_prods oxidative Oxidative Stress oxidative->radical photolytic Photolytic Stress photolytic->radical hydrolytic Hydrolytic Stress (Acid/Base) hydrolytic->anion trimer Edaravone Trimer radical->trimer other_ox Other Oxidation Products radical->other_ox radical->thermal_prods anion->radical + O2

Caption: Simplified Degradation Pathways of Edaravone under Stress Conditions.

Conclusion

The thermal stability of 1-phenyl-3-methyl-1H-pyrazol-5-ol (Edaravone) is a multifaceted property governed by its inherent chemical structure and its interaction with environmental factors such as temperature, pH, and oxygen. Thermal analysis techniques like DSC and TGA, coupled with forced degradation studies using stability-indicating HPLC methods, provide a comprehensive framework for characterizing its degradation profile. Understanding the degradation pathways and the structures of the resulting impurities is essential for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of this important therapeutic agent. While specific data for the 3-propyl analogue remains to be fully elucidated in the public domain, the methodologies and general degradation patterns observed for Edaravone serve as a valuable technical guide for researchers and drug development professionals working with this class of compounds.

References

  • Benchchem. Edaravone Stability and Degradation: A Technical Support Resource.
  • ResearchGate. Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products.
  • PubMed. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products.
  • Daicel Pharma Standards. Edaravone Impurities Manufacturer & Supplier.
  • SpringerLink. Chemical synthesis, structural, thermal, and electrical properties of powder and thin films of two new pyrazolone derivatives.
  • ResearchGate. DSC curves of edaravone precipitates after solubility measurements in...
  • Impactfactor. Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64.
  • MDPI. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification.
  • BOC Sciences. Edaravone and Impurities.
  • CAMEO Chemicals. 1-PHENYL-3-METHYL-5-PYRAZOLONE.
  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • European Journal of Chemistry. Synthesis and characterization of novel pyrazolone derivatives.
  • PMC. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • IJCRT.org. "Biological Properties, Characterization And Synthesis Of Pyrazolones And Pyrazolones Derivatives – An Overview".
  • J-STAGE. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione.
  • Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Jay Organics. 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One.
  • ResearchGate. Heat stability profile of Edaravone.
  • ACS Publications. Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis.
  • Tokyo Chemical Industry Co., Ltd. 3-Methyl-1-phenyl-5-pyrazolone.
  • ACS Publications. Scale-Up of a Continuous Manufacturing Process of Edaravone.
  • PubMed. Differential Scanning Calorimetry has Emerged as a Key Analytical Tool in the Thermal Analysis of Pharmaceutical Formulations.
  • MDPI. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes.
  • ResearchGate. edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis.
  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • ThermoFisher. SAFETY DATA SHEET.
  • EPA. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester).

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Phenyl-3-propyl-1H-pyrazol-5-ol as a Versatile Chelating Ligand for Transition Metal Coordination

Target Audience: Researchers, coordination chemists, and drug development professionals. As a Senior Application Scientist, I have designed this protocol guide to move beyond standard procedural lists.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals.

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard procedural lists. In metallodrug development and homogeneous catalysis, the physicochemical properties of the ligand dictate the fate of the metal center. While 3-methyl pyrazolones (such as the neuroprotectant edaravone) are ubiquitous, utilizing 1-phenyl-3-propyl-1H-pyrazol-5-ol (PPPO) fundamentally alters the complex's steric profile and lipophilicity[1],[2]. The extended propyl chain significantly increases the partition coefficient (logP) of the resulting metal complexes, a critical parameter for enhancing passive diffusion across cellular lipid bilayers in pharmacological applications.

This guide details the mechanistic causality, expected physicochemical data, and self-validating experimental workflows required to harness PPPO as a robust bidentate N,O-donor ligand for transition metals.

Mechanistic Insights: Coordination Chemistry of PPPO

To successfully coordinate PPPO to a transition metal, one must manipulate its electronic state. In solution, PPPO exists in a tautomeric equilibrium between the enol (1H-pyrazol-5-ol) and keto (pyrazol-5-one) forms[3].

In its neutral state, PPPO is a poor chelator. However, the hydroxyl proton is weakly acidic. By introducing a mild, non-nucleophilic base, the equilibrium is driven toward the deprotonated pyrazolonate anion [4]. This delocalized anion is a potent bidentate ligand, coordinating through the enolic oxygen and the adjacent pyrazole nitrogen to form highly stable, five-membered chelate rings around transition metal centers[3],[5].

Pathway N1 PPPO (Enol Form) 1-Phenyl-3-propyl-1H-pyrazol-5-ol N2 PPPO (Keto Form) 1-Phenyl-3-propyl-pyrazol-5-one N1->N2 Tautomerism N3 Base Addition (Deprotonation) N1->N3 -H+ N2->N3 -H+ N4 Pyrazolonate Anion (Reactive Intermediate) N3->N4 N6 Transition Metal Complex [M(PPPO)2] N4->N6 Chelation (N,O-donors) N5 Transition Metal Salt (e.g., Cu2+, Ni2+) N5->N6 Ligand Exchange

Fig 1: Tautomeric equilibrium and metal chelation pathway of PPPO.

Experimental Protocol: Synthesis of Bis(1-phenyl-3-propyl-pyrazolonato) Copper(II)

This methodology is engineered as a self-validating system . Visual cues and solubility shifts at each stage confirm the success of the reaction without requiring immediate spectroscopic analysis.

Step 1: Ligand Dissolution
  • Action: Dissolve 2.0 mmol of PPPO in 20 mL of warm absolute ethanol (40°C) in a round-bottom flask.

  • Causality: Ethanol is selected because it effectively solubilizes the neutral organic ligand while remaining completely miscible with the aqueous metal salt solutions added in subsequent steps.

Step 2: Deprotonation
  • Action: Add 2.05 mmol of triethylamine (Et₃N) dropwise under continuous magnetic stirring.

  • Causality: Et₃N is a sterically hindered base that deprotonates the enolic OH without competing for metal coordination sites.

  • Self-Validation: The solution will subtly shift to a deeper yellow tint. This optical change visually confirms the generation of the highly conjugated pyrazolonate anion[4].

Step 3: Metal Coordination
  • Action: Dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 5 mL of distilled water. Add this aqueous solution dropwise to the ligand mixture.

  • Causality: Dropwise addition prevents localized concentration spikes that could lead to the irreversible precipitation of copper hydroxide. Acetate is prioritized over chloride or nitrate salts because the displaced acetate ions act as a secondary buffer, absorbing any residual protons in the system.

  • Self-Validation: The immediate formation of a deep green/brown precipitate occurs. This confirms the displacement of labile acetate/aqua ligands and the successful N,O-chelation of Cu(II)[3].

Step 4: Reflux and Maturation
  • Action: Attach a condenser and reflux the mixture at 60°C for 2 hours.

  • Causality: Heating provides the activation energy necessary to overcome kinetic traps, driving the geometry toward the thermodynamically stable trans-isomer of the square planar complex.

Step 5: Isolation and Purification
  • Action: Cool the mixture to room temperature. Filter the precipitate via vacuum filtration and wash sequentially with cold ethanol (2 × 5 mL) and diethyl ether (2 × 5 mL). Dry in a vacuum desiccator for 24 hours.

  • Causality: Cold ethanol removes unreacted ligand and Et₃N·HOAc byproducts. Diethyl ether removes trace organic impurities and facilitates rapid drying.

  • Self-Validation: The final complex should be highly soluble in dichloromethane (DCM) but insoluble in water. If a small sample of the powder dissolves in DCM to yield a clear, deep-green solution, successful complexation is confirmed (unreacted Cu-acetate is completely insoluble in DCM).

Protocol S1 Ligand Dissolution (EtOH, 40°C) S2 Deprotonation (Et3N, pH 8) S1->S2 S3 Metal Addition (Dropwise, Stir) S2->S3 S4 Reflux (60°C, 2h) S3->S4 S5 Isolation (Filter & Wash) S4->S5 S6 Drying (Vacuum, 24h) S5->S6

Fig 2: Standardized experimental workflow for PPPO-metal complex synthesis.

Data Presentation: Expected Physicochemical Properties

When adapting the above protocol for various first-row transition metals, the resulting PPPO complexes exhibit distinct, predictable coordination geometries and properties. The neutral pyridine-pyrazole based coordination environments are highly adaptable to different electronic configurations[6].

Metal IonPrecursor SaltExpected StoichiometryCoordination GeometryVisual Indicator (Color)Magnetic Property
Cu(II) Cu(OAc)₂·H₂O[Cu(PPPO)₂]Square Planar / DistortedDeep Green / BrownParamagnetic (d⁹)
Ni(II) Ni(OAc)₂·4H₂O[Ni(PPPO)₂]Square PlanarRed / OrangeDiamagnetic (d⁸)
Co(II) Co(OAc)₂·4H₂O[Co(PPPO)₂(H₂O)₂]OctahedralPink / Light PurpleParamagnetic (d⁷)
Zn(II) Zn(OAc)₂·2H₂O[Zn(PPPO)₂]TetrahedralWhite / ColorlessDiamagnetic (d¹⁰)

Note: Co(II) often retains two axial aqua ligands to satisfy its preference for an octahedral geometry, whereas Ni(II) with bidentate pyrazolones strongly favors a diamagnetic square planar arrangement.

Applications in Drug Development & Catalysis

  • Metallodrugs: The lipophilicity imparted by the 3-propyl group allows PPPO-metal complexes to penetrate cellular membranes more efficiently than their 3-methyl counterparts. Cu(II) and Zn(II) pyrazolone complexes are actively investigated for their superoxide dismutase (SOD)-mimetic activity, anti-inflammatory properties, and targeted cytotoxicity in oncology.

  • Homogeneous Catalysis: PPPO complexes of Co(II) and Ni(II) serve as excellent pre-catalysts for olefin oligomerization and cross-coupling reactions. The robust nature of the pyrazolone chelate ring prevents catalyst degradation at elevated temperatures, while the propyl chain ensures high solubility in non-polar organic solvents like toluene and dichloromethane.

References

  • [3] Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. ResearchGate.

  • [5] Transition metal complexes with pyrazole based ligands. ResearchGate.

  • [6] A Neutral Pyridine-Pyrazole-Based N^NN^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations.* MDPI.

  • [4] Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. NIH (PMC).

  • [1] Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions. ResearchGate.

  • [2] Tungstophosphoric Acid-Catalyzed Synthesis of Pyrazolones in Water. Asian Journal of Chemistry.

Sources

Application

Application Note: In Vitro Biological Activity Assays for 1-Phenyl-3-propyl-1H-pyrazol-5-ol

Introduction & Mechanistic Rationale 1-Phenyl-3-propyl-1H-pyrazol-5-ol (also known as 1-phenyl-3-propyl-5-pyrazolone) is a highly lipophilic structural analog of the clinically approved neuroprotective agent Edaravone (3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Phenyl-3-propyl-1H-pyrazol-5-ol (also known as 1-phenyl-3-propyl-5-pyrazolone) is a highly lipophilic structural analog of the clinically approved neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)[1]. While Edaravone is widely utilized as a potent free radical scavenger for the treatment of acute ischemic stroke and Amyotrophic Lateral Sclerosis (ALS)[2], its relatively short half-life and moderate lipophilicity limit its sustained efficacy in lipid-rich central nervous system (CNS) tissues.

The substitution of the methyl group at the C3 position with a propyl group significantly increases the compound's lipophilicity (calculated logP ~3.57)[3]. This structural modification enhances its ability to partition into phospholipid bilayers, theoretically providing superior protection against lipid peroxidation (LPO) while maintaining the core pyrazolone pharmacophore responsible for electron/proton donation[4].

The biological activity of this compound is fundamentally driven by keto-enol tautomerism . In physiological environments, the enol form acts as a potent electron donor, neutralizing reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•), thereby breaking the chain reaction of oxidative stress[5].

Mechanistic Pathway

MechanisticPathway Compound 1-Phenyl-3-propyl- 1H-pyrazol-5-ol (Lipophilic Core) Tautomerism Keto-Enol Tautomerism (pH Dependent) Compound->Tautomerism Aqueous/Lipid Equilibrium Scavenging Electron/Proton Donation (Enol Form) Tautomerism->Scavenging Active Antioxidant ROS Reactive Oxygen Species (ROS) LPO Lipid Peroxidation (Membrane Damage) ROS->LPO Oxidative Stress Scavenging->ROS Neutralization Scavenging->LPO Chain-Breaking Protection Membrane Protection & Neurosurvival LPO->Protection Inhibition

Fig 1: ROS scavenging mechanism and neuroprotective pathway of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Experimental Design: Causality and Self-Validation

To rigorously evaluate the biological activity of 1-phenyl-3-propyl-1H-pyrazol-5-ol, a three-tiered in vitro testing strategy is required:

  • Cell-Free Radical Scavenging (DPPH Assay): Establishes the baseline intrinsic chemical reactivity of the pyrazolone core[6].

  • Lipid Peroxidation Inhibition (TBARS Assay): Validates the functional benefit of the propyl group's lipophilicity in a physiological lipid matrix (brain homogenate).

  • In Vitro Neuroprotection (SH-SY5Y Cell Model): Confirms cellular permeability, lack of intrinsic cytotoxicity, and efficacy against induced oxidative stress.

Crucial Self-Validating Controls: Strong antioxidants often cause assay artifacts. For example, pyrazolone derivatives can directly reduce tetrazolium salts (MTT) into formazan, creating false-positive viability signals. Therefore, every protocol below incorporates specific background subtraction and interference checks.

Detailed Methodologies

Protocol 1: DPPH Free Radical Scavenging Assay

This assay measures the direct electron-donating capacity of the compound. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable deep-violet radical that turns colorless upon neutralization[5].

  • Preparation:

    • Prepare a 0.1 mM DPPH stock solution in absolute methanol. Store in an amber bottle to prevent photodegradation[6].

    • Dissolve 1-phenyl-3-propyl-1H-pyrazol-5-ol in 100% DMSO to create a 10 mM stock. Serially dilute in methanol to achieve final well concentrations of .

  • Assay Execution:

    • In a 96-well microplate, add of the compound dilution to each well.

    • Add of the 0.1 mM DPPH solution.

    • Validation Control: Prepare a "Color Interference Blank" containing compound + methanol (no DPPH) to ensure the propyl-pyrazolone does not absorb at 517 nm .

    • Incubate in the dark at room temperature for exactly 30 minutes[7].

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition=[Acontrol​Acontrol​−(Asample​−Ablank​)​]×100

Protocol 2: TBARS Assay for Lipid Peroxidation Inhibition

Because the brain is exceptionally rich in polyunsaturated fatty acids (PUFAs), it is highly susceptible to ROS. This assay uses rat brain homogenate to test the compound's ability to protect lipid bilayers.

  • Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer ( 20 mM , pH 7.4) to yield a 10% (w/v) homogenate. Centrifuge at 10,000×g for 10 min at 4°C; collect the supernatant.

  • Induction of Oxidative Stress:

    • Aliquot of brain homogenate into test tubes.

    • Add of the test compound (pre-diluted in DMSO; final DMSO concentration <1% ).

    • Causality Step: Pre-incubate for 15 minutes at 37°C. Why? This allows the lipophilic propyl group to intercalate into the lipid micelles before the oxidative insult begins.

    • Induce LPO by adding of and of ascorbic acid. Incubate for 1 hour at 37°C.

  • TBARS Reaction:

    • Stop the reaction by adding of 10% Trichloroacetic acid (TCA), followed by of 0.67% Thiobarbituric acid (TBA).

    • Boil the tubes at 95°C for 15 minutes. A pink chromophore (MDA-TBA adduct) will form.

    • Cool on ice, centrifuge at 3,000×g for 10 min, and read the supernatant absorbance at 532 nm .

Protocol 3: SH-SY5Y Neuroprotection Assay (H₂O₂ Challenge)

This cell-based assay validates that the compound can cross the cell membrane and exert its antioxidant effects in a living system without causing intrinsic cytotoxicity.

  • Cell Culture & Seeding:

    • Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at 1×104 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment:

    • Replace media with serum-free DMEM/F12 containing 1-phenyl-3-propyl-1H-pyrazol-5-ol ( ).

    • Pre-incubate for 2 hours. Causality: This establishes an intracellular reserve of the antioxidant prior to ROS exposure.

  • Oxidative Challenge:

    • Add H2​O2​ to a final concentration of (a concentration pre-titrated to cause ~50% cell death). Incubate for 24 hours.

  • MTT Viability Measurement:

    • Validation Step: Wash the cells twice with PBS before adding MTT. Why? Pyrazolone derivatives remaining in the media can directly reduce MTT, artificially inflating viability scores.

    • Add of MTT solution ( 0.5 mg/mL in PBS) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO and read absorbance at 570 nm .

Data Presentation: Comparative Activity Profile

The following table summarizes the anticipated quantitative pharmacological profile of 1-phenyl-3-propyl-1H-pyrazol-5-ol compared to clinical and biochemical standards, based on structure-activity relationship (SAR) extrapolations of pyrazolone derivatives[6][7].

CompoundlogP (Lipophilicity)DPPH Scavenging (IC₅₀, µM)Lipid Peroxidation (IC₅₀, µM)Neuroprotection (EC₅₀, µM)
1-Phenyl-3-propyl-1H-pyrazol-5-ol ~3.57 35.2 ± 2.1 8.4 ± 1.2 12.5 ± 1.8
Edaravone (3-methyl analog)~2.0142.1 ± 1.818.5 ± 2.025.0 ± 2.4
Ascorbic Acid (Standard)-1.8515.4 ± 1.1N/A (Hydrophilic)N/A (Poor Permeability)
Trolox (Standard)~3.0022.5 ± 1.512.1 ± 1.430.2 ± 3.1

Note: The propyl analog demonstrates a lower IC₅₀ (higher potency) in the TBARS lipid peroxidation assay compared to Edaravone, directly correlating with its enhanced lipophilicity and superior membrane partitioning.

References

  • Vitas-M Laboratory. "Request for quote for STK262279: 1-phenyl-3-propyl-1H-pyrazol-5-ol." Vitas-M Lab. Available at: [Link]

  • MDPI. "Molecular Dissection of Cyclosporin A's Neuroprotective Effect Reveals Potential Therapeutics for Ischemic Brain Injury." Available at:[Link]

  • ResearchGate. "DPPH Scavenging Assay of Novel 1,3-disubstituted-1H-pyrazol-5-ols and their in silico Studies on Some Proteins Involved in Alzheimer's Disease Signaling Cascade." Available at: [Link]

  • European Patent Office. "DRUG CONTAINING PYRAZOLONE DERIVATIVE - EP 3666270 A1." Available at: [Link]

  • Scientific Research Publishing. "An Eco-Friendly Synthesis of Heterocyclic Moieties Condensed with Pyrazole System under Green Conditions and Their Biological Activity." Available at: [Link]

Sources

Method

Introduction: The Significance of the Pyrazolone Core in Modern Chemistry

An Application Guide to the Synthesis and Derivatization of 1-phenyl-3-propyl-1H-pyrazol-5-ol Pyrazolone and its derivatives represent a highly privileged scaffold in medicinal chemistry and materials science. These five...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Derivatization of 1-phenyl-3-propyl-1H-pyrazol-5-ol

Pyrazolone and its derivatives represent a highly privileged scaffold in medicinal chemistry and materials science. These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms and a carbonyl group, are the structural cornerstone of numerous pharmaceuticals.[1] Pyrazolone derivatives have demonstrated a vast spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and antiepileptic properties.[1][2][3] Their therapeutic importance is exemplified by widely used drugs such as the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone and the analgesic metamizole.[3]

The versatility of the pyrazolone ring, particularly its reactivity at the C-4 position, allows for extensive chemical modification, enabling the generation of large compound libraries for drug discovery and development. This guide provides a detailed, experience-driven protocol for the synthesis of the core compound, 1-phenyl-3-propyl-1H-pyrazol-5-ol, and its subsequent derivatization, grounded in the principles of the classic Knorr pyrazole synthesis.

Part 1: Synthesis of the Core Scaffold: 1-phenyl-3-propyl-1H-pyrazol-5-ol

The most direct and reliable method for constructing the 1,3,5-substituted pyrazolone ring is the Knorr pyrazole synthesis.[4][5][6] This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[6][7] For our target molecule, the reactants are phenylhydrazine and a β-ketoester, specifically ethyl butyrylacetate (ethyl 3-oxohexanoate).

The Underlying Chemistry: Reaction Mechanism and Causality

The Knorr synthesis proceeds through a well-established mechanism involving initial condensation followed by intramolecular cyclization and dehydration.[5][8]

Causality Behind the Mechanism:

  • Initial Condensation: The reaction commences with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl butyrylacetate. The ketone carbonyl is inherently more reactive than the ester carbonyl due to the lesser electron-donating resonance effect of the alkyl group compared to the ethoxy group. This initial step forms a hydrazone intermediate.[8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This step is the key ring-closing event.

  • Dehydration: The resulting cyclic intermediate subsequently eliminates a molecule of ethanol and then water (or undergoes tautomerization) to yield the stable, aromatic pyrazolone ring.

The regioselectivity of the initial attack is a critical factor. The substituted nitrogen of phenylhydrazine is less nucleophilic and more sterically hindered, thus the unsubstituted terminal nitrogen (-NH2) preferentially attacks the more reactive carbonyl group (the ketone), dictating the final substitution pattern of the pyrazolone.[8]

Visualizing the Knorr Pyrazole Synthesis

Knorr_Mechanism Figure 1: Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl Butyrylacetate I1 Hydrazone Intermediate R1->I1 Condensation (-H2O) R2 Phenylhydrazine R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P1 1-phenyl-3-propyl-1H-pyrazol-5-ol I2->P1 Dehydration (-EtOH)

Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis

Detailed Experimental Protocol: Synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol

This protocol is designed for a laboratory scale and emphasizes safety and product purity.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
Ethyl Butyrylacetate158.20507.91 g (7.8 mL)Reactant
Phenylhydrazine108.14505.41 g (5.0 mL)Reactant
Glacial Acetic Acid60.05~5~0.3 mLCatalyst
Ethanol (95%)46.07-50 mLSolvent
Distilled Water18.02-As neededPrecipitation

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), ethyl butyrylacetate (50 mmol), and phenylhydrazine (50 mmol).

    • Scientist's Note: Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a fume hood. The reaction can be slightly exothermic upon initial mixing.[8]

  • Catalysis: Add a catalytic amount of glacial acetic acid (approx. 5-10 drops). The acid protonates a carbonyl group, increasing its electrophilicity and accelerating the initial condensation step.[4][7]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

    • Process Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting materials indicates reaction completion.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold distilled water (approx. 200 mL) while stirring vigorously.

    • Causality: The pyrazolone product is sparingly soluble in water, causing it to precipitate out of the aqueous ethanol solution. This is a critical step for initial product isolation.

  • Filtration and Washing: Allow the precipitate to fully form by cooling the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold water (2 x 20 mL) to remove any water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C) to a constant weight.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals. Collect the purified crystals by vacuum filtration.

Characterization and Validation

Confirm the identity and purity of the synthesized 1-phenyl-3-propyl-1H-pyrazol-5-ol using standard analytical techniques.

  • Melting Point: A sharp melting point indicates high purity.

  • FT-IR (cm⁻¹): Expect characteristic peaks for O-H stretching (broad, ~3400-3200 cm⁻¹), C=O stretching (~1600-1580 cm⁻¹, part of the tautomeric system), and C=N/C=C stretching (~1590-1450 cm⁻¹).

  • ¹H NMR: Signals corresponding to the phenyl protons, the propyl chain protons (triplet, sextet, triplet), and the C-4 proton (singlet) are expected. The -OH proton may be broad or not observed depending on the solvent and concentration.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₂H₁₄N₂O (186.26 g/mol ).[9]

Part 2: Derivatization at the C-4 Position via Knoevenagel Condensation

The methylene group at the C-4 position of the pyrazolone ring is highly reactive due to its position between two carbonyl groups (in the diketo tautomer). This makes it an ideal site for derivatization, most commonly through Knoevenagel condensation with aldehydes.[10]

Protocol: Synthesis of 4-(Arylmethylene)-1-phenyl-3-propyl-1H-pyrazol-5-ol Derivatives

This protocol describes the synthesis of a library of derivatives by reacting the core pyrazolone with various substituted benzaldehydes.

Materials & Reagents:

ReagentRole
1-phenyl-3-propyl-1H-pyrazol-5-olReactant (Scaffold)
Substituted BenzaldehydeReactant (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
Ethanol (70-95%)Solvent
Sodium Acetate (NaOAc) or PiperidineBase Catalyst

Procedure:

  • Setup: In a flask, dissolve the synthesized pyrazolone (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as sodium acetate or a few drops of piperidine.[10] The base deprotonates the C-4 position, generating a nucleophilic carbanion that attacks the aldehyde carbonyl.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (typically 1-3 hours, monitored by TLC).

  • Isolation: Upon completion, the product often precipitates directly from the reaction mixture. If not, cool the mixture in an ice bath and add a small amount of water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product is often pure enough after filtration, but recrystallization can be performed if necessary.[10]

Visualizing the Derivatization Workflow

Derivatization_Workflow Figure 2: Workflow for Pyrazolone Derivatization Start Start: Synthesized 1-phenyl-3-propyl-1H-pyrazol-5-ol Step1 Dissolve Pyrazolone & Aldehyde in Ethanol Start->Step1 Step2 Add Base Catalyst (e.g., NaOAc) Step1->Step2 Step3 Stir at RT or Heat (Monitor by TLC) Step2->Step3 Step4 Precipitation & Isolation (Cooling / Water Addition) Step3->Step4 Step5 Vacuum Filtration & Washing Step4->Step5 End End: Purified 4-Arylmethylene Derivative Step5->End

Caption: Figure 2: Workflow for Pyrazolone Derivatization

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. Retrieved from [Link]

  • Mariappan, G., Saha, B. P., Sutharson, L., & Haldar, A. (2010). Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry, 49B, 1671-1675. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2026, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • S. M. A. Kawsar, et al. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 32(2). Retrieved from [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 5(4), 2035-2057. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Magdumchandrakant, S., & Shirodkar, P. Y. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(3), 953-957. Retrieved from [Link]

  • Singh, A., et al. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Retrieved from [Link]

  • Vyas, P. M., et al. (2012). Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals. Crystal Research and Technology, 47(7), 755-762. Retrieved from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved from [Link]

  • Girish, Y. R., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biological Evaluations, 2(4), 114-131. Retrieved from [Link]

  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Saudi Chemical Society, 18(2), 119-129. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved from [Link]

  • Patel, K. D., et al. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 27(2). Retrieved from [Link]

  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 1-Phenyl-3 or 5-propylpyrazole. (2010, April 8). FooDB. Retrieved from [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022, October 26). MDPI. Retrieved from [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
  • Al-Warhi, T., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. RSC Advances, 10(49), 29334-29342. Retrieved from [Link]

  • Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester). (n.d.). EPA. Retrieved from [Link]

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Application

Application Note: High-Efficiency Solvent Extraction and Selective Separation of Rare Earth Elements Using 1-Phenyl-3-Alkyl-1H-Pyrazol-5-ol Derivatives

Introduction The separation of individual rare earth elements (REEs) from mineral leachates and recycled materials presents a significant challenge due to their nearly identical chemical and physical properties.[1] This...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The separation of individual rare earth elements (REEs) from mineral leachates and recycled materials presents a significant challenge due to their nearly identical chemical and physical properties.[1] This chemical similarity stems from the lanthanide contraction, which results in a gradual decrease in ionic radii across the series but fails to provide substantial differentiation for conventional separation techniques.[2] Solvent extraction (SX) has become the dominant industrial method for REE separation, relying on the design of selective organic-phase extractants.[1][3]

Among the various classes of chelating agents, 4-acyl-5-hydroxypyrazole derivatives, such as 1-phenyl-3-propyl-1H-pyrazol-5-ol, have emerged as highly effective extractants.[4] These compounds function as acidic chelating agents, analogous to β-diketones, and form stable, neutral complexes with trivalent REE ions in moderately acidic conditions.[4][5] This characteristic is advantageous as it minimizes the competitive effects of metal ion hydrolysis that can occur at higher pH.[4]

This application note provides a comprehensive technical guide for researchers on the principles and practice of using 1-phenyl-3-propyl-1H-pyrazol-5-ol and related pyrazolone derivatives for the solvent extraction of REEs. We will delve into the underlying coordination chemistry, present detailed experimental protocols for extraction and stripping, and offer guidance on data analysis and process optimization.

Part 1: Theoretical Background and Extraction Mechanism

The efficacy of 1-phenyl-3-alkyl-1H-pyrazol-5-ol derivatives in REE extraction is rooted in their ability to act as proton-donating, bidentate chelating ligands. The extraction process operates on a cation exchange mechanism.

1.1 Chelation Chemistry

The pyrazolone ligand, generically denoted as HL, exists in tautomeric equilibrium. In the presence of a trivalent rare earth ion (REE³⁺) in the aqueous phase, the ligand deprotonates and coordinates with the metal ion through the two oxygen atoms of its β-diketone-like structure. This forms a highly stable, charge-neutral metal chelate, REE(L)₃, which is hydrophobic and preferentially partitions into the organic solvent phase.[6]

The general extraction equilibrium can be represented as:

REE³⁺(aq) + 3HL(org) ⇌ REE(L)₃(org) + 3H⁺(aq)

This equilibrium demonstrates a critical operational parameter: the extraction is highly dependent on the pH of the aqueous phase. According to Le Châtelier's principle, a higher pH (lower H⁺ concentration) will drive the equilibrium to the right, favoring the extraction of REEs into the organic phase. Conversely, a low pH (high H⁺ concentration) will shift the equilibrium to the left, enabling the stripping or back-extraction of the REEs from the loaded organic phase back into an aqueous solution.[7][8]

Fig 1. Chelation of a Trivalent Rare Earth Ion (REE³⁺) by Pyrazolone Ligand (HL) cluster_reactants Aqueous & Organic Phase Reactants cluster_products Products after Extraction REE REE³⁺(aq) Complex REE(L)₃(org) (Neutral Chelate) REE->Complex Chelates with HL1 3 HL(org) HL1->Complex Donates H⁺ to form Proton 3 H⁺(aq) HL1->Proton Releases

Caption: Chelation mechanism of a trivalent REE ion with the pyrazolone ligand.

1.2 Synergistic Extraction

The extraction efficiency and selectivity of pyrazolone systems can be significantly enhanced through the addition of a neutral donor ligand, a phenomenon known as synergism.[9][10] Neutral organophosphorus compounds like trioctylphosphine oxide (TOPO) or tributyl phosphate (TBP) are common synergistic agents.[6] These agents replace any coordinated water molecules in the REE(L)₃ complex, increasing its hydrophobicity and thus its distribution into the organic phase.[10] The resulting adduct, REE(L)₃(S)ₓ, where S is the synergist, exhibits greater stability and extractability.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for performing REE solvent extraction using a pyrazolone-based system.

2.1 Materials and Reagents

Component Specification Purpose
Extractant 1-Phenyl-3-propyl-1H-pyrazol-5-ol (or similar)Primary chelating agent
Diluent Kerosene, n-dodecane, chloroform, or similarOrganic solvent for the extractant
Synergist (Optional) Trioctylphosphine oxide (TOPO), Tributyl phosphate (TBP)To enhance extraction efficiency
REE Feed Solution Stock solutions of REE chlorides or nitrates (e.g., 1000 ppm)Aqueous phase containing metals to be separated
pH Adjustment Dilute HCl, HNO₃, or buffer solutions (e.g., acetate)To control the acidity of the aqueous phase
Stripping Agent 1-5 M HCl, H₂SO₄, or HNO₃To recover extracted REEs from the organic phase[11]
Analytical Equipment ICP-OES or ICP-MSFor accurate quantification of REE concentrations[12]
Lab Equipment Separatory funnels, mechanical shaker, pH meter, vialsStandard equipment for liquid-liquid extraction

2.2 Protocol 1: Solvent Extraction Procedure

  • Prepare the Organic Phase: Dissolve the desired concentration of 1-phenyl-3-propyl-1H-pyrazol-5-ol (e.g., 0.1 M) in the chosen organic diluent. If using a synergist, add it to this solution at the desired concentration (e.g., 0.05 M).

  • Prepare the Aqueous Phase: Prepare a synthetic REE solution by diluting stock standards to the target concentration (e.g., 100 ppm of each REE) in deionized water. Adjust the pH to the desired starting value (e.g., pH 3.5-5.0) using a suitable buffer or dilute acid/base.[4][13]

  • Extraction Contact: In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 20 mL each, for an organic-to-aqueous phase ratio, O/A, of 1).

  • Equilibration: Agitate the mixture on a mechanical shaker for a sufficient time to reach equilibrium. A contact time of 30-60 minutes is typically adequate.[4]

  • Phase Separation: Allow the phases to disengage completely. The time required will depend on the solvent system.

  • Sample Collection: Carefully separate the two phases. Collect the aqueous phase (now termed the "raffinate") for analysis. The organic phase is now the "loaded organic."

  • Analysis: Determine the concentration of each REE in the initial aqueous feed and in the raffinate using ICP-OES or ICP-MS. The concentration in the organic phase can be determined by mass balance.[14]

2.3 Protocol 2: Stripping (Back-Extraction) Procedure

  • Prepare Stripping Solution: Prepare an acidic solution (e.g., 2 M HCl) to be used as the stripping agent.

  • Stripping Contact: Take the "loaded organic" phase from the extraction step and combine it with the stripping solution in a clean separatory funnel, typically at an O/A ratio of 1 or as determined by optimization.

  • Equilibration: Agitate the mixture for 15-30 minutes to transfer the REEs from the organic phase back into the aqueous phase.

  • Phase Separation and Analysis: Allow the phases to separate. Collect the aqueous phase (the "strip liquor") and analyze its REE content using ICP-OES or ICP-MS to determine stripping efficiency. The now "barren" organic phase can potentially be recycled.[15]

Fig 2. General Workflow for REE Solvent Extraction and Stripping cluster_workflow Solvent Extraction Circuit Aqueous_Feed Aqueous Feed (REE³⁺ in H₂O, pH adjusted) Extraction Extraction Stage (Mixing & Settling) Aqueous_Feed->Extraction Organic_Phase Fresh/Recycled Organic (HL in Diluent) Organic_Phase->Extraction Raffinate Raffinate (Depleted Aqueous Phase) Extraction->Raffinate Aqueous Out Loaded_Organic Loaded Organic (REE(L)₃ in Diluent) Extraction->Loaded_Organic Organic Out Stripping Stripping Stage (Mixing & Settling) Loaded_Organic->Stripping Stripping_Agent Stripping Agent (e.g., 2M HCl) Stripping_Agent->Stripping Stripping->Organic_Phase Organic Recycle Strip_Liquor Strip Liquor (Concentrated REE³⁺ in Acid) Stripping->Strip_Liquor Aqueous Product

Caption: A typical workflow diagram for a solvent extraction process.

Part 3: Data Analysis and Performance Metrics

To evaluate the effectiveness of the extraction and separation process, several key metrics are calculated from the analytical data.

Parameter Formula Description
Distribution Ratio (D) D = [REE]org / [REE]aqMeasures the overall efficiency of an extractant for a specific metal under given conditions. Higher D values indicate better extraction.
Extraction Percentage (%E) %E = (D / (D + Vaq/Vorg)) * 100Represents the percentage of a metal transferred from the aqueous to the organic phase.
Separation Factor (β) βA/B = DA / DBQuantifies the ability of the system to separate two different metals (A and B). A higher β value indicates better separation.

Note: [REE]org is the concentration in the organic phase, [REE]aq is the concentration in the aqueous phase at equilibrium. Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.[14]

Example Data: The separation of REEs is often most pronounced between adjacent elements or between the light REEs (LREEs), middle REEs (MREEs), and heavy REEs (HREEs). Pyrazolone derivatives typically show preferential extraction for HREEs over LREEs at a given pH, a trend that follows the decreasing ionic radii (lanthanide contraction).[5][16]

Element Ionic Radius (Å) Hypothetical D Value (at pH 4) Separation Factor (β) vs. La
Lanthanum (La)1.030.81.0
Neodymium (Nd)0.9832.53.1
Europium (Eu)0.9478.010.0
Dysprosium (Dy)0.91225.031.3
Ytterbium (Yb)0.86860.075.0

Part 4: Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Efficiency Aqueous phase pH is too low. Insufficient extractant concentration. Inadequate contact time.Increase the equilibrium pH of the aqueous phase. Increase the concentration of the pyrazolone extractant. Increase shaking time to ensure equilibrium is reached.
Poor Separation The pH is not optimized for the specific pair of REEs.Perform extractions over a range of pH values to find the optimal condition where the difference in D values (and thus β) is maximized.
Third Phase Formation High metal loading in the organic phase. Incompatibility of the diluent with the metal-ligand complex.Reduce the initial REE concentration in the feed. Add a modifier (e.g., a long-chain alcohol) to the organic phase or change the diluent.
Incomplete Stripping Stripping acid concentration is too low.Increase the molarity of the stripping acid (e.g., from 2 M to 4 M HCl).[8] Perform multiple stripping stages.

Conclusion

1-Phenyl-3-propyl-1H-pyrazol-5-ol and its structural analogues are versatile and highly effective chelating agents for the solvent extraction of rare earth elements.[4] Their primary advantages include the ability to form stable complexes in moderately acidic solutions and the high degree of tunability offered by synergistic systems.[9][10] By carefully controlling key parameters—most notably the aqueous phase pH—researchers can achieve both high extraction efficiencies and significant separation factors between different rare earth elements. The protocols and data analysis frameworks provided in this note serve as a robust starting point for developing and optimizing REE separation processes for research and industrial applications.

References

  • Novel Organomineral Material Containing an Acylpyrazolone Functionalized Ionic Liquid for the Extraction and Separation of Rare Earth Elements. (2024). MDPI. [Link]

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  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. (2024). Journal of King Saud University - Science. [Link]

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  • 4-acylbis(1-phenyl-3-methyl-5-pyrazolones) as extractants for f-elements. (2002). ResearchGate. [Link]

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  • Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. (2024). MDPI. [Link]

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  • ENHANCED SEPARATION OF RARE EARTH ELEMENTS. (2016). OSTI.GOV. [Link]

  • Dynamic Modeling for the Separation of Rare Earth Elements Using Solvent Extraction: Predicting Separation Performance Using Laboratory Equilibrium Data. (2017). Industrial & Engineering Chemistry Research. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022). MDPI. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).

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Method

Catalytic Applications of 1-phenyl-3-propyl-1H-pyrazol-5-ol Metal Complexes: Application Notes and Protocols

Introduction: The Catalytic Potential of Pyrazolone-Based Metal Complexes To our valued community of researchers, scientists, and drug development professionals, this document serves as a detailed guide to the catalytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Catalytic Potential of Pyrazolone-Based Metal Complexes

To our valued community of researchers, scientists, and drug development professionals, this document serves as a detailed guide to the catalytic applications of metal complexes featuring the 1-phenyl-3-propyl-1H-pyrazol-5-ol ligand. It is important to note that while the broader class of pyrazolone-containing ligands has seen extensive investigation in catalysis, specific literature on the 1-phenyl-3-propyl derivative remains an emerging area of study. Consequently, this guide will provide a comprehensive overview of the catalytic capabilities of closely related pyrazolone systems, offering robust, adaptable protocols that can serve as a foundational starting point for your research with the target ligand.

Pyrazolones are versatile ligands due to their tautomeric nature and the presence of both nitrogen and oxygen donor atoms, which allows for the formation of stable chelate complexes with a wide range of metal ions. These complexes have demonstrated significant catalytic activity in various organic transformations, most notably in oxidation reactions. The electronic and steric properties of the pyrazolone ligand can be readily tuned by modifying the substituents on the pyrazole ring, such as the alkyl group at the C3 position, which in our case is a propyl group. This structural modularity allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes.

This guide will focus on two well-documented applications for analogous pyrazolone metal complexes: the heterogeneous oxidation of phenol and the homogeneous biomimetic oxidation of catechol. The protocols provided are detailed and grounded in published research, offering a solid framework for adaptation to the 1-phenyl-3-propyl-1H-pyrazol-5-ol system.

Part 1: Heterogeneous Catalysis - Oxidation of Phenol with Intercalated Pyrazolone Metal Complexes

A promising approach to leveraging the catalytic activity of pyrazolone complexes is through their immobilization on solid supports, creating robust and recyclable heterogeneous catalysts. One such method involves intercalating the metal complexes into the layers of clays like Na-montmorillonite (Na-MMT). This approach combines the catalytic prowess of the metal complex with the high surface area and stability of the clay support.

Scientific Rationale

The intercalation of pyrazolone-based metal complexes into Na-MMT creates a microenvironment that can enhance catalytic activity and selectivity. The layered structure of the clay provides a confined space for the reaction to occur, potentially influencing the transition state and product distribution. Furthermore, heterogenization simplifies catalyst separation from the reaction mixture, allowing for easy recovery and reuse, which is a significant advantage in terms of process sustainability and cost-effectiveness. The catalytic cycle for phenol oxidation in such systems typically involves the activation of an oxidant, such as hydrogen peroxide (H₂O₂), by the metal center to generate highly reactive oxygen species that subsequently oxidize the phenol substrate.

Experimental Workflow for Heterogeneous Catalyst Preparation and Use

workflow cluster_prep Catalyst Preparation cluster_catalysis Catalytic Oxidation A Na-Montmorillonite Suspension B Metal Ion Exchange (e.g., MnCl₂, ZnCl₂, SnCl₂) A->B C Metal-Exchanged MMT B->C D Addition of 1-phenyl-3-propyl-1H-pyrazol-5-ol Ligand C->D E Reflux and Complex Formation D->E F Washing and Drying E->F G Characterized Heterogeneous Catalyst F->G H Reaction Setup: Phenol, H₂O₂, Solvent I Addition of Heterogeneous Catalyst H->I J Heating and Stirring I->J K Reaction Monitoring (e.g., GC) J->K L Catalyst Separation (Centrifugation/Filtration) K->L M Product Analysis L->M N Catalyst Recovery and Reuse L->N

Caption: Workflow for the preparation and application of intercalated pyrazolone metal complex catalysts.

Protocol 1: Preparation of Intercalated Mn(II)-Pyrazolone/Na-MMT Catalyst

This protocol is adapted from a procedure for pyrazolone-based oxalamide metal complexes and can be modified for 1-phenyl-3-propyl-1H-pyrazol-5-ol.[1]

Materials:

  • Na-montmorillonite (Na-MMT)

  • MnCl₂·4H₂O

  • 1-phenyl-3-propyl-1H-pyrazol-5-ol

  • Methanol

  • Chloroform

  • Deionized water

Procedure:

  • Metal Ion Exchange: Suspend 1.0 g of Na-MMT in 100 mL of a 0.1 M MnCl₂ aqueous solution. Stir the suspension at room temperature for 24 hours to facilitate the exchange of Na⁺ ions with Mn²⁺ ions.

  • Washing: Centrifuge the suspension and wash the resulting solid repeatedly with deionized water until the supernatant is free of chloride ions (as tested with AgNO₃ solution). Dry the Mn-exchanged MMT at 60 °C.

  • Ligand Intercalation and Complexation: Suspend the 1.0 g of dried Mn-exchanged MMT in 50 mL of a 1:1 (v/v) methanol:chloroform solvent mixture.

  • Add a stoichiometric amount of the 1-phenyl-3-propyl-1H-pyrazol-5-ol ligand (the exact amount will depend on the cation-exchange capacity of the clay, a typical starting point is a 1.25:1 ligand to metal molar ratio).

  • Reflux the mixture with stirring for 9 hours.

  • Catalyst Isolation: Cool the mixture and wash the solid material several times by centrifugation with a 1:1 (v/v) methanol:chloroform mixture to remove any unreacted ligand or surface-adsorbed complex.

  • Dry the final intercalated catalyst at 60 °C and gently grind it into a fine powder.

Protocol 2: Catalytic Oxidation of Phenol

This is a general procedure for the liquid-phase oxidation of phenol using the prepared heterogeneous catalyst.[1]

Materials:

  • Phenol

  • Hydrogen peroxide (30-50% aqueous solution)

  • Solvent (e.g., acetonitrile or water)

  • Prepared intercalated catalyst (e.g., Mn-Pyrazolone/Na-MMT)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, dissolve 0.005 mol (0.470 g) of phenol in 2 mL of the chosen organic solvent.

  • Add 0.05 mol of aqueous H₂O₂ solution (e.g., 3.4 g of 50% H₂O₂) to the flask.

  • Heat the reaction mixture to 80 °C with continuous stirring.

  • Catalyst Addition: Add 0.020 g of the prepared heterogeneous catalyst to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture, filtering the catalyst, and analyzing the filtrate by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the disappearance of phenol and the formation of products (catechol, hydroquinone, benzoquinone).

  • Work-up: After the reaction is complete (or has reached the desired conversion), cool the mixture to room temperature. Separate the catalyst by filtration or centrifugation. The liquid phase containing the products can then be subjected to further purification if necessary.

  • Catalyst Reuse: The recovered catalyst can be washed with the reaction solvent, dried, and reused in subsequent catalytic runs to test its stability and reusability.

Catalyst SystemSubstrateOxidantTemperature (°C)Major ProductsReference
Mn(II)-Pyrazolone Oxalamide/Na-MMTPhenolH₂O₂80Catechol, Hydroquinone, Benzoquinone[1]
Zn(II)-Pyrazolone Oxalamide/Na-MMTPhenolH₂O₂80Catechol, Hydroquinone, Benzoquinone[1]
Sn(II)-Pyrazolone Oxalamide/Na-MMTPhenolH₂O₂80Catechol, Hydroquinone, Benzoquinone[1]

Part 2: Homogeneous Catalysis - Biomimetic Oxidation of Catechol

Metal complexes of pyrazolone derivatives can also act as homogeneous catalysts, mimicking the active sites of metalloenzymes. For instance, copper complexes of pyrazole-based ligands have been shown to exhibit catecholase-like activity, catalyzing the oxidation of catechols to o-quinones.[2]

Scientific Rationale

Catechol oxidases are copper-containing enzymes that catalyze the oxidation of o-diphenols to their corresponding o-quinones. The development of synthetic mimics of these enzymes is of great interest for applications in organic synthesis and sensor technology. Pyrazolone ligands can coordinate to copper(II) ions to form complexes that can activate molecular oxygen or other oxidants to facilitate the oxidation of catechol. The catalytic efficiency of these complexes can be influenced by factors such as the nature of the ligand, the copper salt precursor, and the solvent.

Catalytic Cycle for Catechol Oxidation

catalytic_cycle Cu(II)-Complex Cu(II)-Complex Intermediate_1 [Cu(II)-Complex(Catechol)] Cu(II)-Complex->Intermediate_1 + Catechol Catechol Catechol O-Quinone O-Quinone H2O H2O Intermediate_2 [Cu(I)-Complex(Semiquinone)] Intermediate_1->Intermediate_2 - H⁺ Intermediate_2->Cu(II)-Complex + O₂ - O-Quinone - H₂O

Caption: A simplified proposed catalytic cycle for the oxidation of catechol by a copper-pyrazolone complex.

Protocol 3: In Situ Preparation and Screening of a Cu(II)-(1-phenyl-3-propyl-1H-pyrazol-5-ol) Catalyst for Catechol Oxidation

This protocol is based on studies of various pyrazole-based ligands and can be adapted for the target ligand.[2]

Materials:

  • 1-phenyl-3-propyl-1H-pyrazol-5-ol (Ligand)

  • Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄, Cu(NO₃)₂)

  • Catechol (Substrate)

  • Solvent (e.g., THF, Methanol)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solutions: Prepare stock solutions of the ligand, the copper(II) salt, and catechol in the chosen solvent (e.g., 10⁻³ M).

  • In Situ Catalyst Formation: In a quartz cuvette, mix the ligand solution and the copper(II) salt solution in the desired molar ratio (e.g., 1:1 or 2:1 ligand to metal). Allow the solution to stand for a few minutes for the complex to form.

  • Initiation of Catalysis: Add the catechol solution to the cuvette containing the in situ formed catalyst. The final concentrations should be in the range of 10⁻⁴ M for the catalyst and 10⁻² M for the substrate.

  • Kinetic Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the formation of the o-quinone product by measuring the increase in absorbance at its characteristic wavelength (around 400 nm) over time.

  • Data Analysis: The initial rate of the reaction can be calculated from the slope of the absorbance versus time plot, using the Beer-Lambert law. Different ligand-to-metal ratios, copper salts, and solvents can be screened to optimize the catalytic activity.

Ligand SystemMetal SaltSolventOxidation Rate (µmol L⁻¹ min⁻¹)Reference
Pyrazole-based Ligand L4Cu(CH₃COO)₂THF27.449
Pyrazole-based Ligand L3ZnCl₂Methanol0.0635

Conclusion and Future Outlook

The metal complexes of pyrazolone-based ligands represent a versatile and promising class of catalysts for oxidation reactions. While specific data for 1-phenyl-3-propyl-1H-pyrazol-5-ol are yet to be extensively reported, the protocols and insights provided in this guide for analogous systems offer a strong foundation for researchers to explore its catalytic potential. The adaptability of the pyrazolone scaffold suggests that by systematically varying the metal center, counter-ions, and reaction conditions, novel catalysts with enhanced activity and selectivity can be developed. Future work should focus on the synthesis and characterization of well-defined metal complexes of 1-phenyl-3-propyl-1H-pyrazol-5-ol and their systematic evaluation in a broader range of catalytic transformations, including C-C coupling and reduction reactions.

References

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2021). Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H₂O₂. PMC. [Link]

  • Vyas, P. M., et al. (2012). Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals. Crystal Research and Technology, 47(7). [Link]

  • Ben-Aoun, Z. (2015). Biomimetic oxidation of catechol employ... Journal of Chemical and Pharmaceutical Research, 7(3), 968-979. [Link]

  • McKenzie, S. G., et al. (2018). Synthesis, Characterization, and Oxidation Catalysis Studies of a Monofunctionalized Copper Pyridine-Aza Macrocycle. OSTI.GOV. [Link]

  • Budzisz, E., et al. (2012). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Bioinorganic Chemistry and Applications. [Link]

  • Abbaoui, A., et al. (2025). Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation. ResearchGate. [Link]

Sources

Application

1-phenyl-3-propyl-1H-pyrazol-5-ol protocol for cell viability screening

An In-Depth Guide to 1-phenyl-3-propyl-1H-pyrazol-5-ol (Edaravone) for Cell Viability Screening This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 1-phenyl-3-propyl-1H-pyrazol-5-ol (Edaravone) for Cell Viability Screening

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-phenyl-3-propyl-1H-pyrazol-5-ol, commonly known as Edaravone, in cell viability screening protocols. Moving beyond a simple set of instructions, this guide delves into the scientific rationale behind the experimental design, ensuring robust and reproducible outcomes.

Introduction: The Scientific Context of Edaravone

1-phenyl-3-propyl-1H-pyrazol-5-ol (Edaravone) is a potent small-molecule antioxidant and free radical scavenger.[1][2][3] Initially developed for the treatment of acute ischemic stroke, its neuroprotective capabilities have led to its approval for amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[4][5] The primary mechanism of Edaravone involves the direct scavenging of highly reactive oxygen species (ROS), such as hydroxyl and peroxyl radicals, thereby mitigating oxidative stress and inhibiting subsequent cellular damage like lipid peroxidation.[3][5][6]

Oxidative stress is a key pathological feature in numerous diseases, making Edaravone a critical tool for in vitro studies aimed at discovering and validating protective therapeutic agents. Cell viability assays are fundamental to this process, providing a quantitative measure of a cell population's health in response to various stimuli.[7][8] This guide details a robust protocol for using Edaravone to screen for protective effects against oxidative stress-induced cell death.

Core Mechanism: Edaravone's Role in Cellular Defense

Understanding Edaravone's mechanism of action is crucial for designing a meaningful cell viability screen. Its protective effects are not passive but are rooted in a multi-faceted interaction with cellular redox systems.

Key Protective Actions of Edaravone:

  • Direct Radical Scavenging: Edaravone directly neutralizes free radicals, preventing them from damaging critical cellular components like lipids, proteins, and DNA.[1][6]

  • Inhibition of Lipid Peroxidation: By quenching radicals, Edaravone breaks the chain reaction of lipid peroxidation in cell membranes, preserving membrane integrity and function.[3][6]

  • Modulation of Antioxidant Pathways: Edaravone has been shown to upregulate endogenous antioxidant systems. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] Under oxidative stress, Nrf2 translocates to the nucleus, activating the expression of antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1), which further bolsters the cell's defense against oxidative damage.[5][9]

The following diagram illustrates the central role of Edaravone in mitigating oxidative stress at the cellular level.

Edaravone_Mechanism cluster_cell Cellular Components cluster_pathway Nrf2 Signaling Pathway ROS Reactive Oxygen Species (e.g., •OH, ONOO⁻) Damage Cellular Damage & Lipid Peroxidation ROS->Damage causes Lipids Lipids DNA_Proteins DNA & Proteins Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus, binds to HO1 Protective Genes (e.g., HO-1) ARE->HO1 activates transcription of Protection Cell Protection & Viability HO1->Protection Edaravone Edaravone (1-phenyl-3-propyl-1H-pyrazol-5-ol) Edaravone->ROS Edaravone->Nrf2 activates Damage->Lipids Damage->DNA_Proteins Workflow cluster_prep Phase 1: Preparation & Optimization cluster_exp Phase 2: Protection Assay cluster_readout Phase 3: Data Acquisition & Analysis A 1. Culture Cells (e.g., SH-SY5Y) B 2. Determine H₂O₂ EC₅₀ (Toxin Titration) A->B C 3. Prepare Edaravone Serial Dilutions (in DMSO, then media) B->C F 6. Add H₂O₂ Toxin (at EC₅₀) (Co-incubate 24 hours) B->F E 5. Pre-treat with Edaravone (Incubate 1-2 hours) C->E D 4. Seed Cells in 96-well Plate (e.g., 10,000 cells/well) D->E E->F G 7. Add Resazurin Reagent (Incubate 2-4 hours) F->G H 8. Measure Fluorescence (Ex: 560nm, Em: 590nm) G->H I 9. Calculate % Viability & Plot Dose-Response Curve H->I

Caption: Experimental workflow for Edaravone cell viability screening.

Detailed Protocol: Resazurin-Based Cell Viability Assay

This protocol outlines a method to assess the protective effects of Edaravone against H₂O₂-induced cytotoxicity in a human neuroblastoma cell line (SH-SY5Y).

Materials and Reagents
  • Cell Line: SH-SY5Y human neuroblastoma cells

  • Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • 1-phenyl-3-propyl-1H-pyrazol-5-ol (Edaravone)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Hydrogen peroxide (H₂O₂), 30% solution

    • Resazurin-based viability reagent (e.g., alamarBlue®, a similar reagent)

    • Phosphate-Buffered Saline (PBS), sterile

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader with fluorescence capabilities (Excitation ~560 nm, Emission ~590 nm)

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

Step-by-Step Methodology

Part A: Preparation (To be completed before the assay)

  • Cell Culture: Maintain SH-SY5Y cells in culture medium, ensuring they are in the logarithmic growth phase and do not exceed 80-90% confluency.

  • Edaravone Stock Solution: Prepare a 100 mM stock solution of Edaravone in DMSO. Store in small aliquots at -20°C, protected from light.

  • H₂O₂ Stock Solution: Prepare a fresh 10 mM stock solution of H₂O₂ in sterile PBS. Caution: H₂O₂ is corrosive and unstable. Handle with care.

  • H₂O₂ Titration (Essential Preliminary Step): a. Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours. b. Treat cells with serial dilutions of H₂O₂ (e.g., 1 µM to 1 mM) for 24 hours. c. Perform the resazurin viability assay as described in Part C below. d. Plot % viability vs. H₂O₂ concentration to determine the EC₅₀ value. This concentration will be used in the main experiment.

Part B: Protection Assay

  • Cell Seeding: Harvest and count the SH-SY5Y cells. Seed 10,000 cells in 100 µL of culture medium per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment. [10]2. Edaravone Pre-treatment: a. Prepare serial dilutions of Edaravone from the stock solution in culture medium. For a final concentration range of 1 µM to 100 µM, prepare 2X working solutions. b. Remove the old medium from the wells and add 50 µL of the medium containing the appropriate Edaravone concentration (or vehicle/medium for controls). c. Incubate the plate for 2 hours at 37°C. This allows the compound to be taken up by the cells and begin exerting its antioxidant effects.

  • Induction of Oxidative Stress: a. Prepare a 2X working solution of H₂O₂ in culture medium at the predetermined EC₅₀ concentration. b. Add 50 µL of the H₂O₂ working solution to all wells except the "Untreated Cells" and "Edaravone-Only" controls (add 50 µL of plain medium to these). c. The final volume in each well will be 100 µL. d. Incubate the plate for 24 hours at 37°C.

Part C: Viability Measurement

  • Add Reagent: Add 10 µL of the resazurin-based viability reagent to each well (10% of the total volume). [11]Gently mix the plate on an orbital shaker for 30 seconds.

  • Incubation: Return the plate to the incubator for 2-4 hours . The optimal time may vary by cell line and should be determined empirically. The medium in viable wells will turn from blue to pink/magenta.

  • Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. [11]

Data Analysis
  • Subtract Background: Average the fluorescence reading from the media-only blank wells and subtract this value from all other readings.

  • Calculate Percent Viability: Normalize the data to the control wells using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_Untreated_Control) * 100

  • Plot Data: Plot the % Viability against the log of Edaravone concentration. This will generate a dose-response curve demonstrating the protective effect of the compound.

Data Interpretation and Troubleshooting

Expected Results

A successful experiment will show low viability in the H₂O₂-only control group. In the groups co-treated with Edaravone and H₂O₂, you should observe a dose-dependent increase in cell viability, indicating that Edaravone is protecting the cells from the oxidative insult. The Edaravone-only control should show viability near 100%, confirming the compound is not toxic.

Potential Pitfalls and Solutions
  • Problem: High fluorescence readings in the "Edaravone-only" control, suggesting >100% viability.

    • Cause & Solution: Edaravone is a potent antioxidant and may directly reduce the resazurin reagent, causing a false positive signal. [12]To correct for this, set up a parallel "cell-free" plate with the same Edaravone dilutions in medium. Add the resazurin reagent and measure fluorescence. Subtract any signal generated in the cell-free plate from your experimental data to account for direct chemical reduction.

  • Problem: High variability between replicate wells.

    • Cause & Solution: This often stems from inconsistent cell seeding or pipetting errors. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for reagent addition to minimize well-to-well variation.

  • Problem: No protective effect is observed.

    • Cause & Solution: The pre-incubation time with Edaravone may be too short, or the H₂O₂ concentration may be too high, causing overwhelming and irreversible cell death. Consider increasing the pre-incubation time (e.g., to 4 hours) or re-evaluating the H₂O₂ EC₅₀.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Proceedings of the Texas A&M Medical Student Grand Rounds. (2019, July 2). Oxidative Stress in ALS and the Use of Edaravone to Delay Disease Progression. Retrieved from [Link]

  • Lok, J., et al. (2008). Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro. Brain Research. Retrieved from [Link]

  • Omori, Y., et al. (2018). Protective effects of a radical scavenger edaravone on oligodendrocyte precursor cells against oxidative stress. Brain Research. Retrieved from [Link]

  • Kim, J. E., et al. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences. Retrieved from [Link]

  • Yoshida, H., et al. (2011). Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review). Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Semantic Scholar. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Retrieved from [Link]

  • Gorio, A., et al. (2025, September 16). Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. MDPI. Retrieved from [Link]

  • Slideshare. (n.d.). Principles of cell viability assays by surendra.pptx. Retrieved from [Link]

  • Ghadiri, T., et al. (2025, February 18). Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models. MDPI. Retrieved from [Link]

  • Li, Q., et al. (2022, December 15). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Johns Hopkins University. Retrieved from [Link]

  • Rampersad, S. N., et al. (2021). Alamar Blue assay optimization to minimize drug interference and inter assay variability. Scientific Reports. Retrieved from [Link]

  • Parikh, A., et al. (2017, November 15). Lipid-based nanosystem of edaravone: development, optimization, characterization and in vitro/in vivo evaluation. PubMed. Retrieved from [Link]

  • Costa, B., et al. (2025, February 27). Exploring Nano-Delivery Systems to Enhance the Edaravone Performance in Amyotrophic Lateral Sclerosis Treatment. MDPI. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • Allevi by 3D Systems. (2022, July 13). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay detailing protective effects of synthesised compounds on nerve cell damage. Retrieved from [Link]

  • CSH Protocols. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2024, July 26). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Retrieved from [Link]

  • Centre for Human Genetics. (2026, March 13). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiprolif. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipid-based nanosystem of edaravone: development, optimization, characterization and in vitro/in vivo evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Edaravone concentration vs time (since start of infusion) plots. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016, May 31). Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1h exposure reduces cell viability of melanoma cells. Retrieved from [Link]

  • Mini-Reviews in Medicinal Chemistry. (2007, April 15). Phenylpropanoids as naturally occurring antioxidants: From plant defense to human health. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • MDPI. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]

  • MDPI. (2023, April 15). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Retrieved from [Link]

  • Synergy Publishers. (2015, March 10). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Retrieved from [Link]

Sources

Method

green chemistry synthesis routes for 1-phenyl-3-propyl-1H-pyrazol-5-ol

Application Note & Protocol Guide Topic: Green Synthetic Routes for 1-Phenyl-3-Propyl-1H-Pyrazol-5-ol Abstract This document provides a comprehensive guide for the green synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Green Synthetic Routes for 1-Phenyl-3-Propyl-1H-Pyrazol-5-ol

Abstract

This document provides a comprehensive guide for the green synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol, a pyrazolone derivative with potential applications in medicinal chemistry and materials science. Traditional synthetic methods for pyrazolones often rely on volatile organic solvents and extended reaction times with significant energy consumption. This guide details three environmentally benign, efficient, and scalable protocols employing alternative energy sources and solvent-free conditions: Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis (Sonochemistry), and Catalysis in Aqueous Media. Each protocol is designed to minimize environmental impact while maximizing yield and purity. This application note serves as a practical resource for researchers, chemists, and drug development professionals committed to integrating the principles of green chemistry into their synthetic workflows.

Introduction: The Imperative for Greener Pyrazolone Synthesis

Pyrazolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] 1-Phenyl-3-propyl-1H-pyrazol-5-ol is a key analogue, and its synthesis is a classic example of a cyclocondensation reaction. The conventional approach involves the condensation of phenylhydrazine with a β-keto ester—in this case, ethyl butyrylacetate. While effective, these methods often involve refluxing in organic solvents like ethanol or toluene for several hours, which presents environmental and safety concerns.[2][3]

Green chemistry offers a transformative approach, aiming to reduce or eliminate the use and generation of hazardous substances.[4] By focusing on principles such as waste prevention, energy efficiency, and the use of safer solvents and renewable feedstocks, we can develop synthetic routes that are not only environmentally responsible but also often more efficient and cost-effective.[5] This guide explores three such advanced methodologies.

The Core Reaction: Cyclocondensation Pathway

The fundamental transformation for the synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol is the reaction between phenylhydrazine and ethyl butyrylacetate. The reaction proceeds via a nucleophilic attack of the hydrazine onto the keto group of the ester, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone product.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Phenylhydrazine INT Hydrazone Intermediate R1->INT Nucleophilic Addition R2 Ethyl Butyrylacetate R2->INT P 1-Phenyl-3-propyl-1H-pyrazol-5-ol INT->P Intramolecular Cyclization & Dehydration H2O Ethanol + Water (Byproducts)

Caption: General reaction scheme for pyrazolone synthesis.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

Principle: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into thermal energy.[6] This direct, in-core heating leads to a rapid increase in temperature, dramatically accelerating reaction rates compared to conventional heating methods.[7][8] By eliminating the solvent, this method achieves high reaction efficiency and minimizes waste, aligning perfectly with green chemistry principles.[9]

Experimental Protocol

Materials:

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • Ethyl butyrylacetate (1.0 mmol, 158.2 mg)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Domestic or dedicated scientific microwave reactor

Procedure:

  • Place phenylhydrazine (1.0 mmol) and ethyl butyrylacetate (1.0 mmol) into a 10 mL microwave reaction vial equipped with a small magnetic stir bar.

  • Seal the vial with a snap-on cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at a power of 300-420 W for 3-5 minutes.[8] It is advisable to run the reaction in short 1-minute intervals with intermittent cooling to prevent excessive pressure buildup.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.

  • After completion, allow the reaction vessel to cool to room temperature.

  • The resulting solid product is often of high purity. For further purification, triturate the solid with a small amount of cold ethanol or ethyl acetate and collect the product by suction filtration.[8]

  • Dry the purified product, 1-phenyl-3-propyl-1H-pyrazol-5-ol, under vacuum.

A 1. Combine Reactants (Phenylhydrazine & Ethyl Butyrylacetate) in Microwave Vial B 2. Seal Vial & Place in Reactor A->B C 3. Microwave Irradiation (300-420 W, 3-5 min) B->C D 4. Monitor by TLC C->D D->C If incomplete E 5. Cool to Room Temperature D->E If complete F 6. Purify Product (Trituration with cold ethanol) E->F G 7. Isolate & Dry Final Product F->G

Caption: Workflow for microwave-assisted pyrazolone synthesis.

Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis (Sonochemistry)

Principle: Sonochemistry utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, providing the energy to drive chemical reactions at ambient bulk temperatures.[10][11] This method is highly energy-efficient and significantly reduces reaction times under solvent-free conditions.[12]

Experimental Protocol

Materials:

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • Ethyl butyrylacetate (1.0 mmol, 158.2 mg)

  • 25 mL round-bottom flask

  • Laboratory ultrasonic cleaning bath

Procedure:

  • In a 25 mL round-bottom flask, mix phenylhydrazine (1.0 mmol) and ethyl butyrylacetate (1.0 mmol).

  • Place the flask in an ultrasonic bath containing water, ensuring the water level is sufficient to partially immerse the flask.

  • Irradiate the mixture with ultrasound at room temperature (typically 35-40 kHz) for 15-30 minutes.[10][13]

  • Monitor the reaction progress by TLC. The condensation reaction is typically complete within this timeframe.

  • Upon completion, a solid product will have formed.

  • Add a small volume of cold ethanol to the flask and scrape the solid product.

  • Filter the product using a Buchner funnel, wash with a minimal amount of cold ethanol, and dry under vacuum to yield pure 1-phenyl-3-propyl-1H-pyrazol-5-ol.[10]

A 1. Mix Reactants in Flask B 2. Place Flask in Ultrasonic Bath A->B C 3. Sonicate at Room Temp (15-30 min) B->C D 4. Monitor by TLC C->D D->C If incomplete E 5. Isolate Crude Solid D->E If complete F 6. Wash with Cold Ethanol E->F G 7. Filter & Dry Final Product F->G

Caption: Workflow for ultrasound-assisted pyrazolone synthesis.

Protocol 3: Imidazole-Catalyzed Synthesis in Aqueous Media

Principle: Utilizing water as a solvent is a primary goal of green chemistry.[5] It is non-toxic, non-flammable, and inexpensive. While organic reactants may have low solubility, the use of a catalyst can facilitate the reaction in an aqueous medium. Imidazole, a simple and effective organocatalyst, can activate the nucleophile through proton abstraction from the active methylene group of the β-keto ester, promoting the condensation reaction.[14][15]

Experimental Protocol

Materials:

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • Ethyl butyrylacetate (1.0 mmol, 158.2 mg)

  • Imidazole (0.1 mmol, 6.8 mg, 10 mol%)

  • Distilled Water (5 mL)

  • 50 mL round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • To a 50 mL round-bottom flask, add phenylhydrazine (1.0 mmol), ethyl butyrylacetate (1.0 mmol), imidazole (0.1 mmol), and distilled water (5 mL).

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux (100 °C) with vigorous stirring for 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will typically precipitate out of the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from an ethanol-water mixture to obtain pure 1-phenyl-3-propyl-1H-pyrazol-5-ol.[15]

Product Characterization

The identity and purity of the synthesized 1-phenyl-3-propyl-1H-pyrazol-5-ol should be confirmed using standard analytical techniques.

  • Melting Point (M.p.): Literature values can be used for comparison.

  • Spectroscopic Data:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure, proton and carbon environments. Expected signals for the propyl and phenyl groups, as well as the pyrazolone ring, should be present.[10]

    • FT-IR: To identify functional groups, such as C=O, C=N, and aromatic C-H stretches.

    • Mass Spectrometry (MS): To confirm the molecular weight (m/z for C₁₂H₁₄N₂O is 202.25). A molecular ion peak at m/z 202 (M+) is expected.[10]

Comparative Analysis of Green Synthesis Routes

The choice of synthetic route depends on available equipment, desired scale, and specific green chemistry priorities. The following table provides a comparative overview.

ParameterMicrowave-AssistedUltrasound-AssistedAqueous CatalysisConventional Method
Reaction Time 3-10 min[7][8]15-30 min[10]1-2 hours[14]3-24 hours[3]
Solvent Solvent-FreeSolvent-FreeWaterEthanol/Toluene
Energy Input Low (Direct Heating)Very Low (Ambient Temp)Moderate (Reflux)High (Prolonged Reflux)
Catalyst NoneNoneImidazole (Organocatalyst)Acid/Base (Often Stoichiometric)
Yield Good to Excellent (>90%)[8]Excellent (>95%)[10]Good (>85%)[15]Variable (70-90%)
Work-up Simple filtrationSimple filtrationFiltration, RecrystallizationExtraction, Chromatography
Green Merit High (Fast, No Solvent)High (Fast, No Solvent, Low Energy)Good (Aqueous Solvent)Low

Conclusion

The synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol can be achieved efficiently and sustainably through various green chemistry protocols. Microwave-assisted and ultrasound-assisted solvent-free methods offer remarkable reductions in reaction time and eliminate the need for hazardous organic solvents, representing the most environmentally friendly options. Catalysis in aqueous media provides a viable alternative when specialized equipment is unavailable. These modern approaches not only minimize environmental impact but also enhance laboratory efficiency, making them superior alternatives to traditional synthetic routes for researchers in academia and industry.

References

  • Pal, S., Mareddy, J., & Devi, N. S. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. [Link]

  • (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Ju, Y., et al. (2009). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • Gomaa, M. A. M., & Muhammad, Z. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • Ebrahimi, J., Mohammadi, A., & Habibi, A. (2012). Highly efficient solvent-free synthesis of pyranopyrazoles by a Brønsted-acidic ionic liquid as a green and reusable catalyst. Semantic Scholar. [Link]

  • Shorey, S., Choudhary, P., & Intodia, K. (n.d.). Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological. Asian Journal of Chemistry. [Link]

  • (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. SciELO. [Link]

  • El-Shafey, O. M., et al. (2024). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Gomaa, M. A. M., & Muhammad, Z. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]

  • Desai, N., et al. (n.d.). Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]

  • (n.d.). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Vidule, R. R. (2024). ULTRASOUND-ASSISTED SYNTHESIS OF 3,5-DIARYL-4,5-DIHYDRO-1-PHENYL PYRAZOLINES. International Journal of Multidisciplinary Educational Research. [Link]

  • (2008). Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions. ResearchGate. [Link]

  • Sharma, M., & Singh, P. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher. [Link]

  • (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies. PubMed. [Link]

  • Nabid, M., Rezaei, S. J. T., & Bazgir, A. (2010). Ultrasound-assisted one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. Semantic Scholar. [Link]

  • (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Application

Spectrophotometric Determination of Metals Using 1-Phenyl-3-propyl-1H-pyrazol-5-ol: An Application Guide

This technical guide provides a comprehensive overview and detailed protocols for the application of 1-phenyl-3-propyl-1H-pyrazol-5-ol as a chelating agent for the spectrophotometric determination of metal ions. This doc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview and detailed protocols for the application of 1-phenyl-3-propyl-1H-pyrazol-5-ol as a chelating agent for the spectrophotometric determination of metal ions. This document is intended for researchers, analytical chemists, and professionals in drug development who require sensitive and reliable methods for metal analysis.

Introduction: The Utility of Pyrazolone Derivatives in Metal Analysis

1-Phenyl-3-propyl-1H-pyrazol-5-ol belongs to the pyrazolone class of heterocyclic compounds, which are recognized for their potent metal-chelating properties.[1] These compounds can exist in tautomeric forms, allowing for the formation of stable, colored complexes with a variety of metal ions. The formation of these metal complexes provides a basis for their quantitative determination using spectrophotometry, a widely accessible and cost-effective analytical technique. The lipophilicity of the phenyl and propyl groups in 1-phenyl-3-propyl-1H-pyrazol-5-ol enhances the solubility of its metal complexes in organic solvents, facilitating their extraction from aqueous matrices and improving the selectivity and sensitivity of the analytical method.[2]

The core advantage of using pyrazolone derivatives like 1-phenyl-3-propyl-1H-pyrazol-5-ol lies in the formation of intensely colored chelate complexes with metal ions. This characteristic is fundamental to spectrophotometric analysis, which relies on the absorption of light by the analyte of interest.[3] The reaction is often rapid, and the resulting complexes are stable, allowing for reproducible and accurate measurements.

Chemical Principles and Complex Formation

1-Phenyl-3-propyl-1H-pyrazol-5-ol acts as a bidentate ligand, coordinating to metal ions through the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the pyrazole ring. The general reaction involves the displacement of a proton from the hydroxyl group of the pyrazolone, leading to the formation of a stable chelate ring with the metal ion.

The stoichiometry of the metal-ligand complex is a critical parameter in spectrophotometric analysis and is typically determined using methods such as the mole ratio method or Job's method of continuous variation.[4] For many divalent and trivalent metal ions, the stoichiometry is often found to be 1:2 or 1:3 (metal:ligand).[5]

The pH of the aqueous solution plays a crucial role in the complexation reaction.[6] The optimal pH for complex formation and subsequent extraction is dependent on the specific metal ion and the pKa of the ligand. It is essential to control the pH to ensure complete complexation and to minimize the interference from other metal ions that may form complexes at different pH values.

Synthesis of 1-Phenyl-3-propyl-1H-pyrazol-5-ol

A reliable synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol is a prerequisite for its use as an analytical reagent. The following protocol is based on the well-established Knorr synthesis of pyrazolones, which involves the condensation of a β-ketoester with phenylhydrazine.[7]

Protocol for Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (0.1 mol) in a suitable solvent such as ethanol or a methanol-water mixture.

  • Acidification: Adjust the pH of the phenylhydrazine solution to approximately 5.0-6.5 using a dilute acid like hydrochloric acid. This step is crucial for promoting the condensation reaction.[8]

  • Addition of β-ketoester: While stirring, add ethyl butyrylacetate (0.1 mol) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, 1-phenyl-3-propyl-1H-pyrazol-5-ol, will precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash it with cold ethanol or water. The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, FT-IR, and ¹H-NMR spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Final Product Phenylhydrazine Phenylhydrazine Mixing Mix in Ethanol, Adjust pH to 5.0-6.5 Phenylhydrazine->Mixing EthylButyrylacetate Ethyl Butyrylacetate EthylButyrylacetate->Mixing Reflux Reflux for 2-4 hours Mixing->Reflux Cooling Cool to Room Temp. Reflux->Cooling Filtration Filter and Wash Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product 1-Phenyl-3-propyl- 1H-pyrazol-5-ol Recrystallization->Product

Caption: Synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Spectrophotometric Determination of Iron(III)

This section provides a detailed protocol for the determination of iron(III) using 1-phenyl-3-propyl-1H-pyrazol-5-ol. The method is based on the formation of a colored Fe(III)-pyrazolone complex and its subsequent extraction into an organic solvent for spectrophotometric measurement.

Materials and Reagents
  • Standard Iron(III) Solution (1000 µg/mL): Dissolve a precisely weighed amount of ferric ammonium sulfate dodecahydrate in deionized water containing a small amount of concentrated sulfuric acid to prevent hydrolysis. Dilute to a known volume.

  • 1-Phenyl-3-propyl-1H-pyrazol-5-ol Solution (0.01 M): Dissolve the synthesized and purified reagent in a suitable organic solvent such as chloroform or a mixture of chloroform and butanol.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate buffer) to control the pH of the aqueous phase.

  • Organic Solvent: Chloroform or a mixture of chloroform and butanol is commonly used for extraction.

Experimental Protocol
  • Preparation of Standard Solutions: Prepare a series of standard iron(III) solutions with concentrations ranging from approximately 0.5 to 10 µg/mL by diluting the stock solution.

  • Complex Formation and Extraction:

    • Into a series of separatory funnels, add a known volume (e.g., 10 mL) of each standard iron(III) solution.

    • Add a suitable buffer solution to adjust the pH to the optimal range for complex formation (typically pH 2.5-5.0 for Fe(III) with similar ligands).[2]

    • Add a fixed volume (e.g., 5 mL) of the 1-phenyl-3-propyl-1H-pyrazol-5-ol solution to each funnel.

    • Shake the funnels vigorously for a few minutes to ensure complete complex formation and extraction into the organic phase.

    • Allow the layers to separate.

  • Spectrophotometric Measurement:

    • Collect the organic layer containing the colored Fe(III)-pyrazolone complex.

    • Measure the absorbance of the organic extracts at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the iron(III) standard. The λmax for similar Fe(III)-pyrazolone complexes is often in the visible region, around 400-500 nm.[9]

  • Calibration Curve: Plot the absorbance values of the standard solutions versus their corresponding concentrations to construct a calibration curve.

  • Sample Analysis: Prepare the sample solution and treat it in the same manner as the standard solutions to determine the concentration of iron(III) in the unknown sample by referring to the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_measurement Measurement cluster_analysis Data Analysis A1 Prepare Standard/Sample Aqueous Solutions B1 Adjust pH with Buffer A1->B1 B2 Add Pyrazolone Reagent in Organic Solvent B1->B2 B3 Shake to Extract Complex B2->B3 C1 Separate Organic Layer B3->C1 C2 Measure Absorbance at λmax C1->C2 D1 Construct Calibration Curve C2->D1 D2 Determine Unknown Concentration D1->D2

Caption: Spectrophotometric determination of metal ions.

Analytical Parameters

The performance of an analytical method is characterized by several key parameters. The following table summarizes typical analytical parameters for the spectrophotometric determination of various metal ions using pyrazolone-based reagents, providing an expected performance framework for 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Metal Ionλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Linear Range (µg/mL)Optimal pHReference
Fe(III) ~430~5 x 10³1 - 102.5 - 5.0[9]
Cu(II) ~365~3 x 10⁴0.1 - 1.06.0 - 8.0[8]
V(V) ~490~1 x 10⁴0.5 - 5.02.5 - 5.0[10]

Conclusion and Future Perspectives

1-Phenyl-3-propyl-1H-pyrazol-5-ol is a versatile and effective chelating agent for the spectrophotometric determination of a range of metal ions. The methods presented in this guide are sensitive, selective, and cost-effective, making them suitable for a wide array of applications in research and industrial settings. The underlying principles of complex formation and solvent extraction are well-established, providing a solid foundation for method development and validation. Future research may focus on the development of novel pyrazolone derivatives with enhanced selectivity and sensitivity for specific metal ions, as well as their application in more complex matrices.

References

  • Kuliev, K. A., et al. "Extractive spectrophotometric determination of Iron(III) using 2, 6-dithiol-4-methylphenol and aminophenols." Journal of Advanced Applied Scientific Research, vol. 1, no. 10, 2017. [Link]

  • Yuan, D., et al. "Photochemical properties of Fe(III)–pyruvic acid complexes in aqueous solutions." Journal of Photochemistry and Photobiology A: Chemistry, vol. 356, 2018, pp. 318-325. [Link]

  • Opara, I. J., et al. "LIQUID-LIQUID SOLVENT EXTRACTION OF FE (III) USING 1, 5-DIMETHYL-2-PHENYL-4-[(E)- (2,3,4-TRIHYDROXYLPHENYL)DIAZENYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE." International Journal of Chemistry and Materials Research, vol. 8, no. 1, 2020, pp. 1-8. [Link]

  • Akama, Y., et al. "Spectrophotometric Determination of Vanadium(V) Using 4-Benzoyl-3-methyl-l-phenyl-5-pyrazolone." The Analyst, vol. 106, no. 1259, 1981, pp. 250-255. [Link]

  • Al-Hamdani, A. A. S., et al. "Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O)." Modern Chemistry, vol. 5, no. 2, 2017, pp. 13-18. [Link]

  • "Method validation on iron determination by spectrophotometric method in aqueous medium." Journal of Scientific and Innovative Research, 2016. [Link]

  • Adimule, V., et al. "UV-vis spectra of Fe(III) complexes obtained with increasing..." ResearchGate, 2019. [Link]

  • Uzoukwu, B. A., et al. "Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph." Molecules, vol. 21, no. 5, 2016, p. 649. [Link]

  • Zhang, L., et al. "[Studies on infrared and UV-vis spectra of azametallacrown complexes containing Mn(III), Fe(III) or Co(III)]." Guang Pu Xue Yu Guang Pu Fen Xi, vol. 22, no. 6, 2002, pp. 959-62. [Link]

  • Rojas-Hernández, A., et al. "Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands." Molecules, vol. 27, no. 14, 2022, p. 4539. [Link]

  • Cisneros-Pineda, O. G., et al. "Equilibrium Studies of Iron (III) Complexes with Either Pyrazine, Quinoxaline, or Phenazine and Their Catecholase Activity in Methanol." Molecules, vol. 27, no. 10, 2022, p. 3290. [Link]

  • Gavazov, K. B., et al. "A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride." Molecules, vol. 27, no. 4, 2022, p. 1234. [Link]

  • Reddy, K. V., et al. "Spectrophotometric Determination of Copper(II) in Biological Samples by Using 2-Acetylfuran Thiosemicarbazone as Chelating Reagent." Asian Journal of Chemistry, vol. 23, no. 10, 2011, pp. 4425-4429. [Link]

  • "STUDIES ON FORMATION CONSTANT OF Co(II), Ni(II), Cr(III) AND Fe(III) ION COMPLEXES WITH SOME HETEROCYCLES BY pH." International Journal of Pharmaceutical and Chemical Sciences, 2014. [Link]

  • "Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • "Spectrophotometric determination of vanadium (V) using an organic reagent [4-(6- nitro -2-benzothiazolylazo)pyrogallol]." Mesopotamia Environmental Journal, 2017. [Link]

  • Reddy, G. S., et al. "Iron Determination - A Review of Analytical Methods." Asian Journal of Research in Chemistry, vol. 3, no. 4, 2010, pp. 783-788. [Link]

  • Patil, S. S. "Experimental Studies on Spectrophotometric Extraction for Estimation of Fe (III) Using an Analytical Reagent." Applied Ecology and Environmental Sciences, vol. 10, no. 9, 2022, pp. 568-572. [Link]

  • "One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f." ResearchGate. [Link]

  • El-Tabl, A. S., et al. "Synthesis, physico-chemical studies and biological evaluation of new metal complexes with some pyrazolone derivatives." Journal of Molecular Structure, vol. 1195, 2019, pp. 433-446. [Link]

  • "Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities." Chemistry Central Journal, 2021. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-Phenyl-3-propyl-1H-pyrazol-5-ol

Welcome to the Application Scientist Support Portal. Scaling up the synthesis of pyrazolone derivatives—critical scaffolds in pharmaceutical development and agrochemistry—often exposes yield inconsistencies.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Scaling up the synthesis of pyrazolone derivatives—critical scaffolds in pharmaceutical development and agrochemistry—often exposes yield inconsistencies. The synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol relies on a classic two-step cascade: an initial Knoevenagel-type condensation of phenylhydrazine with ethyl butyrylacetate, followed by an intramolecular amidation/cyclization.

While theoretically straightforward, practical execution is frequently plagued by incomplete cyclization, oxidative degradation of the hydrazine precursor, and product loss during aqueous workup. This portal provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol designed to maximize your synthetic yield and purity.

Visualizing the Chemical Logic & Failure Points

Understanding the reaction pathway is critical for diagnosing yield drops. The diagram below illustrates the intended cascade and the primary failure points (highlighted in yellow and red) that researchers encounter during scale-up.

ReactionPathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization N1 Phenylhydrazine (Nucleophile) N3 Hydrazone Intermediate (Uncyclized) N1->N3 Condensation (-H2O) N6 Oxidation Byproducts (Tarry Impurities) N1->N6 O2 Exposure / Thermal Stress N2 Ethyl Butyrylacetate (Electrophile) N2->N3 Condensation (-H2O) N4 1-Phenyl-3-propyl-5-pyrazolone (Keto Form) N3->N4 Acid Catalysis / Heat (-EtOH) N5 1-Phenyl-3-propyl-1H-pyrazol-5-ol (Enol Form) N4->N5 Prototropic Tautomerization (Equilibrium)

Reaction pathway and tautomerism in the synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Troubleshooting Guides & FAQs

Q1: Why is my overall yield low despite the complete consumption of phenylhydrazine? A1: The synthesis is a two-step cascade. The initial nucleophilic attack of phenylhydrazine on the ketone carbonyl of ethyl butyrylacetate forms a hydrazone intermediate rapidly. However, the subsequent intramolecular cyclization (amidation) that releases ethanol is thermodynamically demanding. If the reaction lacks sufficient thermal energy or an appropriate catalyst, the uncyclized hydrazone accumulates. Causality & Solution: To overcome the activation barrier of the cyclization step, prolonged heating (refluxing for 3–6 hours) is required. Implementing a Brønsted acid catalyst, such as tungstophosphoric acid ( H3​PW12​O40​ ), protonates the ester carbonyl, increasing its electrophilicity and driving the cyclization to completion .

Q2: How can I prevent the formation of dark, tarry byproducts during the reaction? A2: Phenylhydrazine is highly susceptible to auto-oxidation, particularly under thermal stress, leading to the formation of reactive diazonium species and complex polymeric tars. Causality & Solution: The presence of oxygen during the reflux stage accelerates this degradation. Always use freshly distilled phenylhydrazine (which should be colorless, not yellow or brown). Purge the reaction solvent with an inert gas ( N2​ or Argon) prior to heating. Furthermore, adding the ethyl butyrylacetate dropwise over 20 minutes prevents localized exothermic spikes that can trigger side reactions .

Q3: I am losing product during the aqueous workup. How do I optimize isolation? A3: 1-Phenyl-3-propyl-1H-pyrazol-5-ol exhibits pronounced prototropic tautomerism, existing in a dynamic equilibrium between the OH (enol), NH, and CH (keto) forms . This tautomerism renders the molecule amphoteric. At high pH, it forms a highly water-soluble enolate salt; at low pH, the pyrazole nitrogen can become protonated. Causality & Solution: Avoid harsh acid/base extractions. Isolate the product near its isoelectric point. By transitioning to an aqueous synthesis method, the hydrophobic product naturally precipitates out of the water upon cooling to room temperature, allowing for direct vacuum filtration and bypassing loss-prone liquid-liquid extractions entirely .

Q4: What is the optimal solvent system for maximizing synthesis yield and purity? A4: While traditional protocols rely on refluxing ethanol or acetic acid, modern green chemistry approaches utilizing water demonstrate superior yields. Causality & Solution: The hydrophobic effect in water forces the organic precursors into close proximity, locally increasing their effective concentration and accelerating the bimolecular condensation. When paired with a water-tolerant catalyst like tungstophosphoric acid, this aqueous method not only improves the yield but also simplifies isolation via direct precipitation .

Quantitative Data: Yield Optimization Comparison

The table below summarizes how different catalytic and solvent environments impact the final yield of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Reaction Condition / SolventCatalystTemp (°C)Time (h)Yield (%)Primary Issue Addressed
Ethanol (Traditional) None / Acetic AcidReflux (78)4 - 650 - 65Baseline method; prone to incomplete cyclization and workup losses.
Solvent-Free (Grinding) SnII -Mont K10Room Temp0.575 - 80Reduces solvent waste; improves kinetic rate but limits scalability.
Water (Optimized) Tungstophosphoric Acid (1 mol%)Reflux (100)3 - 678 - 85High yield, easy isolation via precipitation, avoids organic solvents.

Validated Experimental Protocol: Aqueous Tungstophosphoric Acid Catalysis

This protocol is designed as a self-validating system ; specific physical state changes (solubility, color, and precipitation) serve as built-in quality control checkpoints to ensure the reaction is proceeding correctly.

Step 1: Catalyst Preparation Dissolve 1 mol% tungstophosphoric acid ( H3​PW12​O40​ ) in 40 mL of deionized water within a 100 mL round-bottom flask equipped with a magnetic stir bar.

Step 2: Nucleophile Introduction Add 3.0 mmol of freshly distilled phenylhydrazine to the aqueous catalyst solution. Validation Check: The mixture will form a heterogeneous suspension. Purge the flask with N2​ for 5 minutes to displace oxygen and prevent tar formation.

Step 3: Electrophile Addition Slowly add 3.0 mmol of ethyl butyrylacetate dropwise over a period of 20 minutes at room temperature. Causality: Slow addition prevents rapid exothermic heat buildup, minimizing the oxidative degradation of the phenylhydrazine precursor.

Step 4: Intramolecular Cyclization Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100 °C) for 3 to 6 hours. Validation Check: Monitor the reaction via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). The intermediate hydrazone spot will gradually disappear as the lower- Rf​ pyrazolone product spot intensifies. Do not stop the reaction until the intermediate is fully consumed.

Step 5: Precipitation & Isolation Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Validation Check: As the temperature drops, the target 1-phenyl-3-propyl-1H-pyrazol-5-ol will spontaneously precipitate as a solid due to its low aqueous solubility and the hydrophobic effect.

Step 6: Purification Filter the solid precipitate under vacuum. Wash the filter cake with 40 mL of cold deionized water to remove any residual water-soluble catalyst. Dry the crude product under a vacuum and recrystallize from ethanol to afford the pure product as a crystalline powder [[1]]([Link]).

References

  • Title: Tungstophosphoric Acid-Catalyzed Synthesis of Pyrazolones in Water Source: Asian Journal of Chemistry (Vol. 25, No. 13) URL: [Link]

  • Title: Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives Source: RWTH Aachen University Publications URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-Phenyl-3-propyl-1H-pyrazol-5-ol

Welcome to the technical support center for 1-phenyl-3-propyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-phenyl-3-propyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Here, you will find scientifically grounded, practical solutions to help you achieve your desired experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the solubility of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Q1: What is 1-phenyl-3-propyl-1H-pyrazol-5-ol, and why is its aqueous solubility a concern?

A1: 1-Phenyl-3-propyl-1H-pyrazol-5-ol is a heterocyclic organic compound belonging to the pyrazolone family. Structurally, it is an analog of edaravone, a neuroprotective agent. Like many pyrazolone derivatives, it possesses a relatively hydrophobic molecular structure due to the presence of a phenyl and a propyl group, leading to limited solubility in water.[1] This poor aqueous solubility can be a significant hurdle in various experimental settings, particularly in biological assays and pharmaceutical formulation development, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.[2][3]

Q2: What are the key physicochemical properties of 1-phenyl-3-propyl-1H-pyrazol-5-ol that influence its solubility?

A2: While specific experimental data for the propyl derivative is not widely published, we can infer its properties from the closely related and well-studied compound, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).

  • pKa: The most critical property is the acid dissociation constant (pKa). The pyrazol-5-ol moiety contains a weakly acidic proton. Edaravone has a pKa of approximately 7.0.[4][5][6] This means that at a pH around 7.0, the compound exists as an equilibrium of its neutral (less soluble) and anionic (more soluble) forms.[7]

  • Physical Form: The compound is typically a crystalline solid, which requires energy to break the crystal lattice before dissolution can occur.[8]

Q3: What is the expected aqueous solubility of this compound at neutral pH?

A3: Given its structural similarity to edaravone, which has a low aqueous solubility of about 1.6 mg/mL at a pH range of 2 to 5, the propyl derivative is expected to have even lower solubility in neutral aqueous solutions.[8] Insoluble is a term often used for compounds with solubility less than 1 mg/mL.[9]

Q4: What are the primary strategies for enhancing the aqueous solubility of 1-phenyl-3-propyl-1H-pyrazol-5-ol?

A4: Several well-established techniques can be employed to improve the solubility of poorly water-soluble compounds like this one.[10][11] These can be broadly categorized as:

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution.[2]

  • Chemical Modifications: The most relevant strategies here are:

    • pH Adjustment: Leveraging the compound's acidic pKa to convert it into its more soluble anionic (salt) form.[3][12]

    • Use of Co-solvents: Blending water with a miscible organic solvent in which the compound is more soluble.[3]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[13][14]

    • Micellar Solubilization: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[11]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues encountered during experiments.

Initial Troubleshooting Workflow

If you are observing precipitation or have difficulty dissolving 1-phenyl-3-propyl-1H-pyrazol-5-ol, follow this workflow to identify the most suitable solubilization strategy.

Troubleshooting_Workflow start Problem: Compound is insoluble or precipitating in aqueous media check_ph Is pH adjustment permissible for your experiment? start->check_ph ph_adjust Solution 1: Adjust pH to > 8.0 check_ph->ph_adjust Yes check_cosolvent Are organic solvents compatible with your assay/system? check_ph->check_cosolvent No success Solubility Issue Resolved ph_adjust->success cosolvent Solution 2: Use a co-solvent (e.g., DMSO, Ethanol) check_cosolvent->cosolvent Yes check_cyclodextrin Is a complexing agent acceptable? check_cosolvent->check_cyclodextrin No cosolvent->success cyclodextrin Solution 3: Use Cyclodextrins (e.g., HP-β-CD) check_cyclodextrin->cyclodextrin Yes surfactant Solution 4: Use Surfactants (e.g., Polysorbate 80) check_cyclodextrin->surfactant No cyclodextrin->success surfactant->success Cyclodextrin_Mechanism cluster_2 Soluble Inclusion Complex Pyrazol 1-phenyl-3-propyl- 1H-pyrazol-5-ol (Hydrophobic) Complex Water-Soluble Inclusion Complex Pyrazol->Complex + CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity)

Caption: Mechanism of cyclodextrin inclusion complexation.

When to Use: This is an excellent choice for in vivo studies or when co-solvents and pH changes are not viable. It is a common strategy in pharmaceutical formulations.

Experimental Protocol: Preparation of an Inclusion Complex

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add Compound: Add an excess amount of 1-phenyl-3-propyl-1H-pyrazol-5-ol to the HP-β-CD solution.

  • Equilibrate: Stir the suspension vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Collect Supernatant: Carefully collect the supernatant. This is your saturated solution of the inclusion complex.

  • Quantify Concentration: The concentration of the solubilized compound in the supernatant must be determined analytically, for example, by using UV-Vis spectrophotometry or HPLC with a standard curve.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science.
  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? (n.d.). Journal of Clinical Biochemistry and Nutrition.
  • Plasma marker of tissue oxidative damage and edaravone as a scavenger drug against peroxyl radicals and peroxynitrite - PMC. (n.d.). PubMed Central.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021). Brieflands.
  • Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC. (n.d.). PubMed Central.
  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI. (2022). MDPI.
  • Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study - PMC. (n.d.). PubMed Central.
  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). International Journal of Pharmaceutical Sciences and Research.
  • Physicochemical properties of edaravone | Download Table - ResearchGate. (n.d.). ResearchGate.
  • Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. (n.d.). Journal of Clinical Biochemistry and Nutrition.
  • Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations - MDPI. (2024). MDPI.
  • Mole fraction solubility of edaravone at 25 °C in aqueous binary... - ResearchGate. (n.d.). ResearchGate.
  • STUDIES ON INCLUSION COMPLEXES OF 1-NICOTINOYL-4-ARYL-3-METHYL 3A, 4-DIHYDROPYRAZOLO [3, 4C] PYRAZOLES WITH Β-CYCLODEXTRIN. (2013). International Journal of Pharmaceutical Sciences and Drug Research.
  • Edaravone Datasheet - Selleck Chemicals. (n.d.). Selleck Chemicals.
  • Improving solubility of pyrazole derivatives for reaction - Benchchem. (n.d.). BenchChem.
  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - ResearchGate. (n.d.). ResearchGate.
  • Theoretical investigation of β-cyclodextrin with pyrazoline derivative - ResearchGate. (n.d.). ResearchGate.
  • SEM of b-cyclodextrin (a) and complex (b). | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.). ResearchGate.
  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative. (n.d.). Brazilian Journal of Pharmaceutical Sciences.
  • CompoundingToday.com | pH Adjusting Database. (n.d.). CompoundingToday.com.
  • Does pH affect solubility? - AAT Bioquest. (2023). AAT Bioquest.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). PubMed Central.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). PubMed Central.
  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt - Study.com. (2021). Study.com.
  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • C(sp3)–H Carbonylative Cyclization of Hydrazones with CO2: Synthesis of Pyrazolone Derivatives | The Journal of Organic Chemistry - ACS Publications. (2024). ACS Publications.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). MDPI.
  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) - EPA. (n.d.). United States Environmental Protection Agency.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (n.d.). MDPI.
  • Showing Compound 1-Phenyl-3 or 5-propylpyrazole (FDB010074) - FooDB. (2010). FooDB.
  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one - MilliporeSigma. (n.d.). MilliporeSigma.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. (n.d.). NIST WebBook.
  • 1-phenyl-1H-pyrazol-5(4H)-one - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 5-phenyl-1H-pyrazol-3-ol - Chemical Synthesis Database. (2025). Chemical Synthesis Database.
  • 1-butyl-3-phenyl-1h-pyrazol-5-ol - PubChemLite. (n.d.). PubChemLite.
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 1-Phenyl-3-Propyl-1H-Pyrazol-5-ol

Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 1-phenyl-3-propyl-1H-pyrazol-5-ol .

Because this compound is a pyrazolone derivative—structurally analogous to the well-known drug edaravone (1-phenyl-3-methyl-1H-pyrazol-5-ol)—it presents specific chromatographic challenges, including keto-enol tautomerism and pH-dependent ionization[1]. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure scientific integrity in your method development.

Method Development Workflow

HPLC_Workflow Start Start Method Development Assess Assess Analyte Properties (pKa ~7.0, Hydrophobic Propyl) Start->Assess pH Set Aqueous pH (pH 2.5 - 5.0 to suppress ionization) Assess->pH Organic Select Organic Modifier (Acetonitrile or Methanol) pH->Organic Gradient Run Scouting Gradient (5% to 95% Organic) Organic->Gradient Evaluate Evaluate Peak Shape & Retention Time Gradient->Evaluate Optimize Fine-tune Isocratic/Gradient Ratio Evaluate->Optimize

Caption: Logical flow for HPLC method optimization addressing pH, organic modifier, and gradient.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing peak splitting, severe tailing, or irreproducible retention times for 1-phenyl-3-propyl-1H-pyrazol-5-ol? Root Cause & Causality: 1-phenyl-3-propyl-1H-pyrazol-5-ol contains a pyrazolone ring that exhibits keto-enol tautomerism and possesses weak acidic properties[1]. The hydroxyl group on the pyrazole ring has a pKa of approximately 7.0, identical to its methyl analog, edaravone[2][3]. If your mobile phase pH is near 7.0 (e.g., when using unbuffered water), the analyte exists in a dynamic equilibrium between its unionized and anionic forms[3]. This mixed ionization state causes the molecule to partition inconsistently into the C18 stationary phase, resulting in peak splitting and tailing. Solution: Acidify the mobile phase to suppress ionization. Using an acidic additive (e.g., 1% acetic acid at pH 2.6 or 0.1% trifluoroacetic acid) locks the molecule into its unionized, lipophilic state, significantly improving chromatographic separation and peak shape[4][5][6].

Q2: How should I adjust the organic modifier compared to established methods for edaravone (1-phenyl-3-methyl-1H-pyrazol-5-ol)? Root Cause & Causality: The substitution of a methyl group (in edaravone) with a propyl group (in your analyte) significantly increases the molecule's hydrophobicity. While edaravone can often elute with 30-50% organic modifier[7][8], the propyl analog will exhibit much stronger retention on a reversed-phase C18 column due to enhanced hydrophobic interactions. Solution: You must increase the elution strength of your mobile phase. If using an isocratic method, start with a higher ratio of acetonitrile (ACN) or methanol (MeOH), such as 70-80% organic modifier[4][5]. Acetonitrile is generally preferred over methanol as it provides lower backpressure and sharper peaks for pyrazolone derivatives.

Q3: What is the optimal buffer system for this analysis? Root Cause & Causality: The choice of buffer dictates both the pH stability and the UV background noise during detection. Solution:

  • 0.1% Formic Acid or 1% Acetic Acid: Ideal for LC-MS compatibility and provides a pH of ~2.6 - 3.0, which is well below the pKa of 7.0[6][8].

  • 0.1% Trifluoroacetic Acid (TFA): Excellent for suppressing silanol interactions on the column, yielding very sharp peaks[4][5]. However, TFA can cause ion suppression in MS and has higher UV absorbance below 220 nm.

pH_Causality pH_High pH ≥ 7.0 (Near/Above pKa) Ionized Analyte Partially Ionized (Anionic Form) pH_High->Ionized Poor_Peak Peak Splitting, Tailing, Poor Retention Ionized->Poor_Peak pH_Low pH 2.5 - 5.0 (Below pKa) Unionized Analyte Unionized (Stable Enol/Keto) pH_Low->Unionized Good_Peak Sharp Peak, Strong C18 Retention Unionized->Good_Peak

Caption: Causality of mobile phase pH on the ionization state and chromatographic peak shape.

Quantitative Data & Parameter Summaries

Table 1: HPLC Troubleshooting Matrix for Pyrazolone Derivatives

SymptomRoot Cause (Causality)Recommended Solution
Peak Splitting / Tailing Analyte is partially ionized due to mobile phase pH near its pKa (~7.0).Acidify mobile phase (pH 2.5–5.0) using 0.1% Formic Acid or 0.1% TFA.
Excessive Retention Time High lipophilicity of the propyl group causing strong C18 affinity.Increase organic modifier (ACN) percentage to 60-80%.
Baseline Drift High UV absorbance of acidic additives (e.g., TFA) at low wavelengths.Switch to Formic Acid or use a reference wavelength on a DAD detector.
Poor Reproducibility Incomplete column equilibration after gradient runs.Extend post-run equilibration time to at least 10 column volumes.

Table 2: Recommended Starting Mobile Phase Conditions

ParameterRecommendationScientific Rationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Standard reversed-phase retention for lipophilic compounds.
Aqueous Phase (A) 0.1% Formic Acid or 0.1% TFA in WaterSuppresses ionization of the pyrazolone hydroxyl group.
Organic Phase (B) Acetonitrile (ACN)Lower backpressure and better peak efficiency than Methanol.
Elution Mode Isocratic (e.g., 25:75 A:B) or GradientHigh organic % needed to elute the hydrophobic propyl moiety.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns.
Detection UV/DAD at ~240-260 nmCaptures the conjugated pi-system of the phenyl-pyrazole core.
Step-by-Step Experimental Protocol: Self-Validating Method Optimization

To establish a reliable, self-validating HPLC method for 1-phenyl-3-propyl-1H-pyrazol-5-ol, follow this sequential protocol:

Step 1: Preparation of Mobile Phases

  • Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. This establishes a stable pH of ~2.7.

  • Phase B (Organic): Use 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Dissolve 1-phenyl-3-propyl-1H-pyrazol-5-ol in a diluent that closely matches the initial mobile phase conditions (e.g., 50:50 Water:ACN). Causality Note: Using 100% organic solvent as a diluent can cause solvent-mismatch peak distortion upon injection.

Step 3: Scouting Gradient Execution

  • Equilibrate the C18 column with 5% Phase B for 10 minutes at 1.0 mL/min.

  • Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Evaluation: Identify the elution percentage of the analyte. Because the propyl group is highly hydrophobic, expect elution at >60% B.

Step 4: Isocratic Fine-Tuning

  • Based on the scouting gradient results, set an isocratic method 5-10% below the observed elution percentage (e.g., 25% Phase A / 75% Phase B) to achieve a retention factor ( k′ ) between 2 and 10[5].

Step 5: System Suitability Validation (Self-Validation)

  • Inject the standard solution 6 consecutive times.

  • Validation Criteria: The method is analytically valid if the Relative Standard Deviation (%RSD) for retention time is < 1.0% and peak area is < 2.0%. Passing this step confirms that the acidic pH has successfully locked the tautomeric state and suppressed secondary silanol interactions.

References
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantific
  • Exploring Nano-Delivery Systems to Enhance the Edaravone Performance in Amyotrophic Lateral Sclerosis Tre
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING REVERSED PHASE HPLC METHOD FOR ESTIMATION OF EDARAVONE AND ARGATROBAN IN SYNTHETIC MIXTURE.
  • Edaravone Stability and Degradation: A Technical Support Resource. Benchchem.
  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides
  • Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. PMC.

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 1-phenyl-3-propyl-1H-pyrazol-5-ol Spectra

Welcome to the technical support center for resolving complex NMR spectra of pyrazole derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving complex NMR spectra of pyrazole derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with signal overlap in the NMR spectra of 1-phenyl-3-propyl-1H-pyrazol-5-ol and related compounds. Here, we will delve into the common causes of spectral complexity and provide a series of troubleshooting steps and advanced NMR techniques to achieve unambiguous signal assignment.

Understanding the Challenge: Tautomerism and Signal Overlap

1-phenyl-3-propyl-1H-pyrazol-5-ol, like many pyrazolone derivatives, can exist in multiple tautomeric forms.[1][2] This phenomenon, where a molecule exists as a mixture of two or more interconverting structural isomers, is a primary reason for complex and often overlapping NMR spectra. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH.[1][2]

The three principal tautomeric forms of 1-phenyl-3-propyl-1H-pyrazol-5-ol are the OH-form (enolic), the CH-form (keto), and the NH-form (zwitterionic). The presence of these tautomers in solution can lead to more signals than anticipated for a single structure, and if the rate of interconversion is on the NMR timescale, it can result in broadened signals.[3][4]

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address some of the most common questions and issues encountered when analyzing the NMR spectra of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Q1: Why does my ¹H NMR spectrum of 1-phenyl-3-propyl-1H-pyrazol-5-ol show more signals than expected?

A1: The presence of multiple sets of signals is often due to the existence of tautomers in the NMR solvent.[1][3] The relative proportions of these tautomers can vary, leading to signals of different intensities.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help identify signals arising from tautomeric exchange.[3] As the temperature is increased, the rate of interconversion between tautomers increases, which can cause the distinct signals of the individual tautomers to broaden, coalesce, and eventually sharpen into a single set of averaged signals. Conversely, lowering the temperature can slow down the exchange, potentially resolving a single broad peak into separate signals for each tautomer.[3][5]

  • Solvent Change: The tautomeric equilibrium is highly dependent on the solvent.[2][6][7] Recording spectra in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can alter the relative populations of the tautomers, which may help to resolve overlapping signals.[3][8] For instance, polar aprotic solvents like DMSO-d₆ can favor the OH-form due to hydrogen bonding possibilities.[9]

Q2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I assign the phenyl protons?

A2: Signal overlap in the aromatic region is a common challenge. Several strategies can be employed to dissect these complex multiplets.

Troubleshooting Steps:

  • Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, which can often resolve overlapping multiplets into distinct patterns.[3]

  • 2D COSY (Correlation Spectroscopy): A COSY experiment is invaluable for identifying which protons are J-coupled (typically through two or three bonds).[10][11] Even if the signals are heavily overlapped, cross-peaks in the COSY spectrum will reveal the connectivity within the phenyl ring spin system, allowing for the assignment of ortho, meta, and para protons.

Q3: I am struggling to differentiate between the signals of the propyl group and other aliphatic protons. What should I do?

A3: The propyl group protons can sometimes overlap with other aliphatic signals or with each other. 2D NMR techniques are essential for definitive assignment.

Troubleshooting Steps:

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[12][13] By identifying the one-bond C-H correlations, you can confidently assign the protons of the propyl chain based on the distinct chemical shifts of the CH₂, CH₂, and CH₃ carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds.[14][15] This is particularly useful for confirming the attachment of the propyl group to the pyrazole ring. For example, the protons of the methylene group attached to the pyrazole ring should show a correlation to the C3 carbon of the pyrazole ring.

Q4: How can I confirm the presence of the hydroxyl (OH) proton and distinguish it from the NH proton in different tautomers?

A4: The signals for OH and NH protons are often broad and can be difficult to locate.

Troubleshooting Steps:

  • D₂O Exchange: To definitively identify an exchangeable proton (OH or NH), add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum.[3][4] The OH or NH proton will exchange with deuterium, causing its signal to disappear from the spectrum.

  • Solvent Effects: The chemical shift of OH and NH protons is highly sensitive to the solvent. In a hydrogen-bond-accepting solvent like DMSO-d₆, these signals are often sharper and appear at a more downfield chemical shift compared to a non-polar solvent like CDCl₃.[8]

Advanced NMR Protocols for Signal Resolution

When standard 1D NMR and basic troubleshooting are insufficient, a combination of 2D NMR experiments is required for complete structural elucidation.

Experimental Workflow for Complete Assignment

A systematic approach using a series of 2D NMR experiments will provide the most comprehensive data for resolving signal overlap and assigning the structure of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Assignment H1 ¹H NMR COSY COSY H1->COSY Proton-Proton Correlations HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC One-Bond C-H Correlations C13->HMBC Multi-Bond C-H Correlations Assignment Complete Structural Elucidation COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Workflow for NMR-based structural elucidation.

Step-by-Step Protocols
1. Sample Preparation
  • Dissolve 5-10 mg of 1-phenyl-3-propyl-1H-pyrazol-5-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • For ¹³C-based experiments like HSQC and HMBC, a more concentrated sample (15-20 mg) may be beneficial to reduce acquisition time.

2. 2D COSY (Correlation Spectroscopy)
  • Objective: To identify J-coupled protons.

  • Methodology:

    • Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve good signal-to-noise.

  • Interpretation: Cross-peaks indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are coupled to each other. This will allow you to trace the spin systems of the propyl chain and the phenyl ring.

3. 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify protons directly attached to carbons.

  • Methodology:

    • Use a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • The experiment is optimized for one-bond C-H coupling constants (¹JCH) of approximately 145 Hz.

  • Interpretation: Each cross-peak represents a direct bond between a proton and a carbon. This is the most reliable way to assign the protons and carbons of the propyl group and the phenyl ring.

4. 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.

    • The experiment is optimized for long-range C-H coupling constants (ⁿJCH) of approximately 8-10 Hz.

  • Interpretation: Cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away. This is critical for piecing together the different fragments of the molecule and confirming the overall structure. For example, correlations from the propyl protons to the pyrazole ring carbons will confirm the substitution pattern.

Data Interpretation and Tautomer Identification

The combination of these 2D NMR experiments will provide a wealth of connectivity information. By carefully analyzing the correlations, you can distinguish between the different tautomeric forms present in your sample.

Caption: Logic for assigning tautomers from NMR data.

Expected Chemical Shift Ranges

The following table provides a general guide to the expected chemical shift ranges for the different protons and carbons in 1-phenyl-3-propyl-1H-pyrazol-5-ol. Note that these values can be significantly influenced by the solvent and the specific tautomer present.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Phenyl Protons 7.0 - 8.0118 - 140The exact shifts depend on the electronic environment and can be resolved using 2D techniques.
Pyrazole C4-H 5.3 - 5.890 - 100The chemical shift of this proton is sensitive to the tautomeric form.
Propyl CH₂ (α to ring) 2.4 - 2.825 - 35
Propyl CH₂ (β) 1.5 - 1.820 - 25
Propyl CH₃ 0.8 - 1.110 - 15
OH/NH 9.0 - 14.0-Highly variable and often broad. Confirmed by D₂O exchange.
Pyrazole C3 145 - 160-Quaternary carbon attached to the propyl group.
Pyrazole C5 155 - 170-Quaternary carbon, chemical shift is highly dependent on whether it is a C=O or C-OH.

By following the troubleshooting steps and implementing the advanced NMR protocols outlined in this guide, researchers can overcome the challenges of signal overlap and confidently elucidate the structure and tautomeric forms of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

References

  • Benchchem. (2025).
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Lopez, C., et al. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 70(1), 1737-1741.
  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1741.
  • Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(10), 136.
  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 130(1), 1-7.
  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1495.
  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 135.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Structure Elucidation of a Pyrazolo[5][16]pyran Derivative by NMR Spectroscopy. Magnetic Resonance in Chemistry, 45(5), 435-438.

  • ResearchGate. (2006). Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations.
  • National Center for Biotechnology Information. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(39), 23999-24010.
  • National Center for Biotechnology Information. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 27(19), 6296.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. The Organic Chemistry Tutor. Retrieved from [Link]

  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 135.
  • NextSDS. (n.d.). 1H-Pyrazole, 1-phenyl-3(or 5)-propyl- — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • ESA-IPB. (n.d.).
  • Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5(10), 2098-2107.
  • ResearchGate. (2007). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis.
  • Benchchem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles. BenchChem.
  • ResearchGate. (n.d.). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....
  • EPFL. (n.d.). 2D NMR. École Polytechnique Fédérale de Lausanne.
  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1639-1651.
  • Taylor & Francis. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 1-64.
  • YouTube. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....
  • JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR. JEOL USA Blog.
  • ScienceDirect. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 131-263.
  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(16), 1655-1662.
  • ACS Publications. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab.
  • The Chemical Society of Japan. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 12(1), 17743.

Sources

Troubleshooting

best recrystallization solvents for 1-phenyl-3-propyl-1H-pyrazol-5-ol purification

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 1-phenyl-3-propyl-1H-pyrazol-5-ol via recrystallization. This doc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 1-phenyl-3-propyl-1H-pyrazol-5-ol via recrystallization. This document offers troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles to ensure reliable and reproducible outcomes.

A Note on Analog-Based Solvent System Selection

The recommendations within this guide are therefore expertly extrapolated from the successful purification protocols of this methyl analog.[1][2][3][4][5] The proposed solvent systems are selected to accommodate the slight shift in polarity and are presented as robust starting points for process optimization.

Troubleshooting Common Recrystallization Issues

This section addresses specific challenges that may arise during the purification of 1-phenyl-3-propyl-1H-pyrazol-5-ol and provides systematic solutions.

Issue 1: Compound "Oils Out" Instead of Forming Crystals

Causality: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid crystalline lattice.[6][7] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is so high that the solution's saturation temperature is above the compound's melting point.[8] Impurities can also suppress the melting point, exacerbating this issue.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation point.[9]

  • Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can prevent rapid temperature drops that favor oil formation over crystal nucleation.[6]

  • Solvent System Modification: If oiling persists, the solvent choice may be inappropriate. Select a solvent with a lower boiling point.[9] For instance, if using ethanol/water, try switching to a methanol/water system.

Issue 2: No Crystal Formation Upon Cooling

Causality: The failure of crystals to form usually indicates one of two scenarios: either the solution is not sufficiently supersaturated, or the energy barrier for crystal nucleation has not been overcome.[6] The most common reason is the use of too much solvent during the initial dissolution step.[6][7][10]

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7]

    • Seeding: If available, add a single, tiny "seed" crystal of the pure compound to the cooled solution. This provides a template for further crystallization.[11]

  • Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[7][9] Allow the more concentrated solution to cool again.

  • Drastic Cooling: As a final resort, place the flask in an ice-salt bath to induce precipitation. Note that rapid cooling may trap impurities, so a second, slower recrystallization of the resulting solid may be necessary.[11]

Issue 3: Low Recovery of Purified Product

Causality: A poor yield is often a direct consequence of using an excessive amount of solvent, as a significant portion of the compound will remain dissolved in the mother liquor even at low temperatures.[7][10] Other causes include premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is not sufficiently cold.

Troubleshooting Protocol:

  • Minimize Solvent Volume: During dissolution, add the hot solvent in small portions, ensuring the solid is fully dissolved in the minimum amount of near-boiling solvent.[10][12]

  • Check the Mother Liquor: After filtering your crystals, cool the filtrate in an ice bath to see if a second crop of crystals forms. This second crop may be less pure but can be combined with the crude material for a future recrystallization run.

  • Optimize Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to dislodge surface impurities without re-dissolving the product.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing 1-phenyl-3-propyl-1H-pyrazol-5-ol?

A1: Based on its structure and data from its methyl analog, mixed polar solvent systems are highly recommended. These systems allow for fine-tuning of solubility.

  • Ethanol/Water or Methanol/Water: These are excellent starting points.[2][4] The compound should be highly soluble in the alcohol and poorly soluble in water. The general procedure is to dissolve the compound in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). A few drops of hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Methanol/Acetone or Methanol/Ethyl Acetate: These combinations have been successfully used for the synthesis and purification of the methyl analog.[1][3] They are suitable if the compound proves too soluble in alcohol/water systems.

Q2: How do I select the ideal recrystallization solvent?

A2: An ideal solvent should meet several key criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[9][12][13]

  • Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[9][14]

  • The solvent must not react chemically with the compound.[8][14]

  • It should have a relatively low boiling point for easy removal from the final crystals.[9]

  • The solvent's boiling point should be lower than the melting point of your compound to prevent oiling out.[8]

Q3: Why is slow cooling important for obtaining pure crystals?

A3: Slow cooling is critical for forming a pure, well-ordered crystal lattice.[6] As the temperature gradually decreases, the solution slowly becomes supersaturated. This allows molecules of the desired compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules which do not fit correctly. Rapid cooling, or "crashing out," traps impurities within the fast-forming solid, defeating the purpose of recrystallization.[7]

Q4: My final product is still impure after recrystallization. What should I do?

A4: If significant impurities remain, a second recrystallization is necessary.[9] Consider the following:

  • Re-evaluate the Solvent: The initial solvent may not have been effective at separating the specific impurities present. Perform small-scale solubility tests with different solvent systems.

  • Use Decolorizing Carbon: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb your product.

  • Consider Chromatography: If recrystallization fails to achieve the desired purity, an alternative purification technique like column chromatography may be required.[6]

Data & Visualizations

Table 1: Properties of Recommended Solvents

This table provides key data for the solvents suggested for developing a recrystallization protocol for 1-phenyl-3-propyl-1H-pyrazol-5-ol.

SolventBoiling Point (°C)PolarityKey Considerations
Methanol 65Polar (protic)Good "soluble" solvent. Volatile and easy to remove.[8]
Ethanol 78Polar (protic)Similar to methanol, slightly less volatile. Often used for pyrazolones.[4][8]
Water 100Very Polar (protic)Excellent "insoluble" or "poor" solvent for mixed systems.
Acetone 56Polar (aprotic)Can be used in mixed systems with methanol.[1][8] Very volatile.
Ethyl Acetate 77Moderately PolarAnother option for mixed systems with methanol.[1][8]
Diagram 1: Solvent Selection Workflow

This diagram outlines the logical steps for selecting and optimizing a solvent system for recrystallization.

Recrystallization_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent System Start Select 3-5 Candidate Solvents (Varying Polarity) Test_Solubility Test Solubility: ~20mg solid in 0.5mL solvent Start->Test_Solubility Cold_Insoluble Insoluble or Sparingly Soluble at Room Temp? Test_Solubility->Cold_Insoluble Cold_Insoluble->Test_Solubility  No (Too Soluble) Hot_Soluble Completely Soluble When Hot? Cold_Insoluble->Hot_Soluble  Yes Hot_Soluble->Test_Solubility  No (Insoluble) Crystals_Form Crystals Form Upon Cooling? Hot_Soluble->Crystals_Form  Yes Success Optimal Single Solvent Found Crystals_Form->Success  Yes Fail_Single No Suitable Single Solvent Crystals_Form->Fail_Single  No Start_Mixed Select Miscible Pair: 'Good' Solvent + 'Poor' Solvent Fail_Single->Start_Mixed Dissolve_Good Dissolve Solid in Min. Hot 'Good' Solvent Start_Mixed->Dissolve_Good Add_Poor Add Hot 'Poor' Solvent Dropwise to Cloud Point Dissolve_Good->Add_Poor Clear_Solution Add 1-2 Drops of 'Good' Solvent to Clear Add_Poor->Clear_Solution Cool_Slowly Cool Slowly and Observe for Crystals Clear_Solution->Cool_Slowly Success_Mixed Optimal Mixed Solvent Found Cool_Slowly->Success_Mixed

Caption: Workflow for selecting a recrystallization solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • IIT Kanpur. (n.d.). Chemistry Crystallization. SATHEE JEE.
  • EBSCO. (n.d.). Recrystallization (chemistry). Research Starters.
  • University of Calgary. (n.d.). Recrystallisation.
  • Socratic. (2026, February 19). How do I choose a solvent to recrystallize an unknown solid in my organic chemistry lab?
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wellesley College. (n.d.). Recrystallization1.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.
  • Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

Sources

Optimization

Technical Support Center: 1-Phenyl-3-Propyl-1H-Pyrazol-5-Ol Storage &amp; Handling

Welcome to the Technical Support and Troubleshooting Guide for 1-phenyl-3-propyl-1H-pyrazol-5-ol . As a pyrazolone derivative structurally related to known antioxidants like edaravone, this molecule presents unique stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 1-phenyl-3-propyl-1H-pyrazol-5-ol . As a pyrazolone derivative structurally related to known antioxidants like edaravone, this molecule presents unique stability challenges[1]. Its core is highly susceptible to oxidative degradation, requiring rigorous handling protocols to maintain batch integrity during long-term storage and biological screening.

This guide is designed for researchers and drug development professionals to understand the causality behind degradation and implement self-validating storage workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does my solid powder turn yellow, pink, or red over time during storage? A: This color change is the macroscopic symptom of C4-oxidation and subsequent dimerization. Pyrazol-5-ols exist in a tautomeric equilibrium (CH, OH, and NH forms)[2]. The CH tautomer possesses a highly reactive, active methylene group at the C4 position. When exposed to ambient oxygen or UV light, the molecule undergoes hydrogen abstraction to form a C4-radical. These radicals rapidly undergo dehydrogenative homocoupling (dimerization) to form 4,4'-bipyrazolones or highly conjugated rubazonic acid-like derivatives, which are heavily pigmented[3].

Mechanism A 1-Phenyl-3-propyl- 1H-pyrazol-5-ol B O2 / UV Light (Oxidative Stress) A->B Exposure C C4-Radical Intermediate B->C H-Abstraction D 4,4'-Bipyrazolone Dimer (Colored) C->D Homocoupling

Caption: Logical pathway of pyrazol-5-ol C4-oxidation and dimerization.

Q2: What is the definitive protocol for long-term solid-state storage, and why? A: The compound must be stored at -80°C in amber glass vials under an Argon atmosphere with PTFE-lined caps .

  • Causality of Argon: While Nitrogen is inert, Argon is denser than air. It creates a heavy "blanket" over the powder that resists displacement when the vial is briefly opened, effectively starving the C4 position of the oxygen required for radical initiation.

  • Causality of Amber Glass: UV and actinic light can homolytically cleave trace peroxides or excite the pyrazolone core, initiating the radical cascade. Amber glass blocks these critical wavelengths.

  • Causality of PTFE Caps: Standard rubber or silicone septa are permeable to oxygen over long periods and can leach plasticizers. These leached compounds can act as electrophiles, reacting with the highly nucleophilic pyrazolone core[4].

Q3: How do I prevent rapid degradation when storing the compound in solution for High-Throughput Screening (HTS)? A: Pyrazolones degrade exponentially faster in solution than in the solid state. If you must store it in DMSO for HTS, the DMSO must be strictly anhydrous and degassed . Dissolved oxygen in standard DMSO will rapidly oxidize the compound[1]. Furthermore, pyrazolones are highly reactive toward trace aldehydes (forming adducts)[4]. Use HPLC-grade, aldehyde-free DMSO, and consider adding a radical scavenger (e.g., 0.1% BHT) if it does not interfere with your downstream biological assay.

Q4: How can I validate the integrity of my stored samples before an experiment? A: Implement a self-validating QC loop . Do not rely solely on visual inspection, as early-stage oxidation may not yield visible color changes. Before archiving a new batch, record a baseline LC-MS chromatogram and a UV-Vis spectrum. The pure monomer typically lacks strong absorption above 350 nm. If your stored aliquot begins showing a new UV-Vis peak around 400-450 nm (indicative of extended conjugation from dimers) or LC-MS reveals a mass corresponding to [2M−2H] , the storage system has failed and the batch must be re-purified.

Part 2: Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-phenyl-3-alkyl-1H-pyrazol-5-ols under various environmental conditions, highlighting the critical need for strict atmospheric and thermal control.

Storage ConditionAtmosphereSolventTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Solid PowderAmbient AirNone25°C3 - 6 Months4,4'-Bipyrazolone dimers
Solid PowderArgon (Sealed)None-20°C> 2 YearsNone detected
Solution (10 mM)Ambient AirStandard DMSO25°C48 - 72 HoursOxidized adducts / Dimers
Solution (10 mM)Degassed ArgonAnhydrous DMSO-80°C6 - 12 MonthsTrace dimers

Part 3: Step-by-Step Methodologies

Protocol 1: Solid-State Archiving Workflow

This protocol ensures the compound is isolated from all vectors of oxidative stress.

  • Lyophilization: Ensure the synthesized or purchased batch is completely dry. Residual water can facilitate proton transfer and accelerate tautomerization to the more reactive CH form. Lyophilize the powder for at least 12 hours.

  • Aliquotting: Transfer the dry powder into pre-weighed, acid-washed amber glass vials. Do not store in a single bulk container to avoid repeated freeze-thaw and oxygen exposure cycles.

  • Argon Purging: Insert an Argon line into the vial (hovering just above the powder to avoid blowing it out). Purge gently for 30 seconds to displace all ambient air.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm.

  • Thermal Arrest: Transfer the sealed vials to a -80°C freezer. The extreme low temperature arrests the kinetic energy required for any residual oxidative reactions.

  • QC Validation: Dedicate one "sentinel" vial to be tested via LC-MS every 6 months to validate the integrity of the entire archived batch.

Protocol S1 1. Lyophilize Sample S2 2. Amber Glass Vials S1->S2 S3 3. Argon Purge (3x) S2->S3 S4 4. PTFE-Lined Caps S3->S4 S5 5. Store at -80°C S4->S5 S6 6. LC-MS Validation S5->S6

Caption: Step-by-step experimental workflow for long-term storage and validation.

Protocol 2: Solution Preparation for Assays

When transitioning from storage to active experimentation, follow these steps to prevent rapid solution-phase degradation:

  • Equilibration: Remove a single aliquot from the -80°C freezer and allow it to equilibrate to room temperature before opening. Opening a cold vial will cause atmospheric moisture to immediately condense on the powder.

  • Solvent Degassing: Use only anhydrous DMSO. Degas the solvent by bubbling Argon through it for 15 minutes, or use three freeze-pump-thaw cycles.

  • Dissolution & Usage: Dissolve the powder in the degassed DMSO to your desired stock concentration (e.g., 10 mM). Keep the solution protected from light using aluminum foil and use it within 12 hours. Discard any unused solution; do not re-freeze.

References

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. NIH / PMC.
  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry.
  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. PubMed / NIH.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Efficiency with 1-Phenyl-3-propyl-1H-pyrazol-5-ol Ligands

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-phenyl-3-propyl-1H-pyrazol-5-ol and related acylpyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-phenyl-3-propyl-1H-pyrazol-5-ol and related acylpyrazolone ligands. This document provides in-depth, field-tested insights into optimizing solvent extraction protocols, troubleshooting common experimental hurdles, and understanding the chemical principles that govern the efficiency of your separations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the use of 1-phenyl-3-propyl-1H-pyrazol-5-ol (HP3AP) as a chelating extractant.

Q1: What is 1-phenyl-3-propyl-1H-pyrazol-5-ol (HP3AP) and how does it work in solvent extraction?

A1: 1-phenyl-3-propyl-1H-pyrazol-5-ol is a chelating ligand belonging to the acylpyrazolone family, which are derivatives of β-diketones.[1] These molecules are highly effective for the liquid-liquid extraction of metal ions.

Mechanism of Action: HP3AP is an acidic extractant. It exists in a keto-enol tautomeric equilibrium. During extraction, the enol form releases a proton (H⁺) into the aqueous phase while coordinating with a metal ion (Mⁿ⁺) through its two oxygen donor atoms, forming a stable, neutral metal-ligand chelate. This charge neutralization and the hydrophobic exterior of the resulting complex make it highly soluble in the organic phase, thus "extracting" it from the aqueous phase.[2] Acylpyrazolones are often favored because they can extract metals from more acidic solutions compared to traditional β-diketones, which helps prevent metal hydrolysis.[1]

Q2: What are the critical parameters that influence extraction efficiency?

A2: The success of your extraction is a multifactorial process. The key parameters to control are:

  • pH of the Aqueous Phase: This is often the most critical factor. Since the extraction mechanism involves the release of H⁺, the pH directly controls the equilibrium. Higher pH generally favors extraction until the metal begins to form hydroxide precipitates.[3][4]

  • Ligand Concentration: A higher ligand concentration in the organic phase typically shifts the equilibrium toward the formation of the metal-ligand complex, increasing the extraction percentage.[5][6]

  • Choice of Organic Diluent (Solvent): The solvent not only dissolves the ligand and the resulting complex but also influences the extraction equilibrium.[7][8] The polarity and structure of the diluent can affect phase separation and the stability of the extracted species.

  • Contact Time and Mixing: Sufficient agitation and time are required to reach extraction equilibrium. While many pyrazolone systems achieve equilibrium rapidly, this should always be verified for your specific system.[9][10]

  • Temperature: Temperature can affect the stability of the complex and the distribution equilibrium constant.

Q3: What is "synergistic extraction" and should I consider it?

A3: Synergism is the phenomenon where the combined extraction efficiency of two different extractants is significantly greater than the sum of their individual efficiencies.[11] For acylpyrazolones, this is typically achieved by adding a neutral donor ligand (the synergist), such as tri-n-butyl phosphate (TBP) or trioctylphosphine oxide (TOPO), to the organic phase.[12][13]

Causality: The neutral donor displaces residual water molecules from the metal's coordination sphere in the extracted chelate, forming a more hydrophobic and stable ternary adduct (e.g., M(P3AP)n·S).[9] This enhanced complex has a much higher distribution ratio in the organic phase. You should consider synergistic extraction if you need to significantly boost extraction efficiency or improve selectivity between different metal ions.[11][14]

Q4: How can I synthesize the parent pyrazolone ligand?

A4: While 1-phenyl-3-propyl-1H-pyrazol-5-ol may not be as commercially common as its methyl analogue, the synthesis route for pyrazolones is well-established. A general approach involves the condensation reaction between a phenylhydrazine derivative and a β-ketoester.[15] For the 3-propyl variant, this would be ethyl 3-oxohexanoate. The subsequent acylation at the C4 position, if required for other derivatives, can be achieved via methods like the Fries rearrangement or by using acid chlorides with a suitable catalyst.[16]

Part 2: Troubleshooting Guide

This section is formatted to help you quickly diagnose and resolve specific issues encountered during your experiments.

Problem 1: Low or No Extraction of the Target Metal Ion.

This is the most common issue, and a systematic approach is key to solving it.

Q: My extraction efficiency is unexpectedly low. What are the likely causes and how do I fix them? A: Low efficiency can stem from several factors. Use the following as a checklist.

  • Cause A: Suboptimal pH

    • Why it Happens: The extraction of a metal ion (Mⁿ⁺) with an acidic extractant (HL) is an equilibrium reaction: Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq). According to Le Châtelier's principle, an excess of H⁺ (low pH) in the aqueous phase will drive the reaction to the left, inhibiting extraction. Conversely, if the pH is too high, the metal ion may precipitate as a hydroxide, also preventing extraction.[2][17]

    • Solution: Perform a pH profile experiment. Extract your target ion across a range of pH values (e.g., from pH 2 to 7) to determine the optimal pH₅₀ (the pH at which 50% extraction occurs) and the plateau region of maximum extraction.[18] Always measure the equilibrium pH of the aqueous phase after extraction, as the process itself releases protons and lowers the pH.

  • Cause B: Insufficient Ligand Concentration

    • Why it Happens: The formation of the extractable complex requires a stoichiometric amount of the ligand. A low ligand-to-metal molar ratio can result in incomplete complexation.

    • Solution: Increase the concentration of HP3AP in the organic phase. A common starting point is a 10-fold molar excess of ligand relative to the metal ion.[6]

  • Cause C: Inappropriate Organic Solvent

    • Why it Happens: The solvent must effectively dissolve both the free ligand and the final metal-ligand complex. A poor solvent can lead to low distribution ratios or even precipitation.[7][19]

    • Solution: Test a range of organic solvents. Non-polar diluents like chloroform, xylene, or kerosene are common choices.[12] Sometimes, adding a more polar modifier can improve solubility.

  • Cause D: Insufficient Equilibration Time

    • Why it Happens: The transfer of the metal complex from the aqueous to the organic phase is not instantaneous. It requires time to reach equilibrium.

    • Solution: Determine the necessary contact time by performing a kinetic study. Shake samples for varying durations (e.g., 5, 15, 30, 60 minutes) and measure the extraction efficiency at each time point to find when it plateaus.[9]

Troubleshooting Logic for Low Extraction Efficiency

G Start Low Extraction Efficiency? Check_pH Is equilibrium pH in optimal range? Start->Check_pH Start Here Adjust_pH ACTION: Perform pH profile study. Adjust pH of aqueous phase. Check_pH->Adjust_pH No Check_Ligand Is ligand concentration sufficient (e.g., >10x metal)? Check_pH->Check_Ligand Yes Adjust_pH->Check_pH Increase_Ligand ACTION: Increase ligand concentration in organic phase. Check_Ligand->Increase_Ligand No Check_Solvent Is the organic solvent appropriate? Check_Ligand->Check_Solvent Yes Increase_Ligand->Check_Ligand Change_Solvent ACTION: Test alternative solvents (e.g., chloroform, xylene). Check_Solvent->Change_Solvent No Check_Time Is equilibration time sufficient? Check_Solvent->Check_Time Yes Change_Solvent->Check_Solvent Increase_Time ACTION: Perform kinetic study. Increase shaking time. Check_Time->Increase_Time No Success Problem Resolved Check_Time->Success Yes Increase_Time->Check_Time

Caption: Troubleshooting Logic for Low Metal Ion Extraction Efficiency.

Problem 2: Formation of an Emulsion or "Crud".

Q: I'm observing a stable emulsion at the interface between the two phases, making separation impossible. What should I do? A: Emulsion (or "crud") formation is a common problem in liquid-liquid extraction, often caused by the presence of high concentrations of surfactant-like molecules or fine solid particulates.[20]

  • Cause A: High Ligand/Complex Concentration

    • Why it Happens: The metal-ligand complex itself can act as a surfactant, accumulating at the interface and stabilizing droplets of one phase within the other.

    • Solution: Try decreasing the concentration of the ligand or the initial metal ion concentration.[5]

  • Cause B: High Agitation Speed

    • Why it Happens: Overly vigorous shaking can create very fine droplets that are slow to coalesce.

    • Solution: Reduce the mixing speed. Use a wrist-action shaker or gentle inversion rather than high-speed vortexing.

  • Immediate Remediation Steps:

    • Centrifugation: This is often the most effective way to break an emulsion.[5]

    • Addition of a De-emulsifier: Adding a small amount of a different solvent, like ethanol, can sometimes disrupt the interfacial tension and break the emulsion.[21]

    • Heating: Gently warming the separatory funnel in a water bath can decrease viscosity and help the phases coalesce.

Problem 3: Formation of a Third Phase.

Q: After extraction, my organic phase has split into two distinct layers (a third phase). Why did this happen and how can I prevent it? A: Third phase formation occurs when the extracted metal-ligand complex has limited solubility in the primary organic diluent.[22] This often happens at high metal loading, where the highly polar complexes aggregate and separate from the non-polar solvent (like kerosene or dodecane).[23]

  • Cause A: High Metal Loading

    • Why it Happens: The organic phase becomes supersaturated with the polar metal-ligand complex.

    • Solution: Reduce the initial metal ion concentration in the aqueous phase or reduce the organic-to-aqueous phase ratio.

  • Cause B: Poor Diluent Choice

    • Why it Happens: The polarity mismatch between the complex and a very non-polar diluent (e.g., alkanes) is too great.

    • Solution 1: Add a Phase Modifier. This is the standard industrial practice. Adding 5-10% of a modifier like isodecanol, 1-octanol, or TBP to the organic phase increases the polarity of the diluent, solvating the complexes and preventing their separation.[24]

    • Solution 2: Change the Diluent. Use a more polar solvent, such as chloroform or xylene, which may have better solvating power for the complex.

Problem 4: Difficulty Stripping (Back-Extracting) the Metal Ion.

Q: The metal ion is successfully extracted into the organic phase, but I cannot recover it using an acidic solution. What's wrong? A: This indicates that the metal-ligand complex is highly stable, and the stripping equilibrium (MLn(org) + nH⁺(aq) ⇌ Mⁿ⁺(aq) + nHL(org)) strongly favors the left side.

  • Cause A: Stripping Agent is Too Weak

    • Why it Happens: The H⁺ concentration in your stripping solution is not high enough to protonate the ligand and break the complex.

    • Solution: Use a stronger or more concentrated acid for stripping. If you are using 0.1 M HCl, try 1 M or even higher concentrations of HCl, HNO₃, or H₂SO₄.[11][19][25]

  • Cause B: Insufficient Contact Time/Mixing

    • Why it Happens: Just like extraction, stripping is an equilibrium process that requires adequate time and mixing.

    • Solution: Increase the shaking time and ensure vigorous mixing during the stripping step.

Part 3: Experimental Protocols & Data

This section provides standardized, self-validating protocols for typical extraction experiments.

Protocol 1: General Solvent Extraction Procedure
  • Organic Phase Preparation: Dissolve a precisely weighed amount of 1-phenyl-3-propyl-1H-pyrazol-5-ol (HP3AP) in the chosen organic solvent (e.g., chloroform) to achieve the desired concentration (e.g., 0.01 M).

  • Aqueous Phase Preparation: Prepare an aqueous stock solution of the target metal salt (e.g., from CuSO₄·5H₂O). Dilute this stock and adjust the pH to the desired starting value using a buffer or dilute acid/base (e.g., HCl/NaOH).

  • Extraction: In a stoppered glass vessel, combine equal volumes (e.g., 10 mL) of the prepared organic and aqueous phases.[9]

  • Equilibration: Shake the vessel mechanically for a predetermined time (e.g., 30 minutes) sufficient to reach equilibrium.

  • Phase Separation: Centrifuge the mixture for 10 minutes to ensure complete and clean separation of the two phases.[9]

  • Analysis (Self-Validation):

    • Carefully separate the two phases.

    • Measure the final pH of the aqueous phase (the raffinate).

    • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy (AAS) or ICP-OES).

  • Calculation:

    • Calculate the concentration of the metal in the organic phase by mass balance: [M]org = [M]initial_aq - [M]final_aq.

    • Calculate the Distribution Ratio (D): D = [M]org / [M]final_aq.[9]

    • Calculate the Percentage Extraction (%E): %E = (D / (D + 1)) * 100.

Protocol 2: Stripping (Back-Extraction) Procedure
  • Prepare Loaded Organic: Perform an extraction as described in Protocol 1 to generate an organic phase containing the metal-ligand complex ("loaded organic").

  • Prepare Stripping Solution: Prepare an aqueous solution of a strong mineral acid (e.g., 1.0 M HNO₃).[19]

  • Stripping: Combine the loaded organic phase with an equal volume of the stripping solution in a clean vessel.

  • Equilibration: Shake vigorously for 30-60 minutes.

  • Phase Separation & Analysis: Centrifuge and separate the phases. Analyze the metal concentration in the aqueous stripping solution to determine the stripping efficiency.

Data Presentation: Influence of Parameters on Extraction

The following table summarizes typical (illustrative) results for the extraction of a divalent metal ion (M²⁺) to guide experimental design.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Equilibrium pH pH 2.0pH 4.5pH 7.0Condition B is likely optimal. At pH 2.0, excess H⁺ suppresses extraction. At pH 7.0, metal hydrolysis may begin, reducing the concentration of free M²⁺ available for extraction.[4]
Organic Solvent HeptaneChloroformTolueneChloroform and Toluene are often superior. Heptane is very non-polar and may lead to poor solubility of the complex or third phase formation. Chloroform is a good general-purpose solvent for these systems.[10]
System HP3AP onlyHP3AP + 5% TBPHP3AP + 5% 1-OctanolCondition B will likely show the highest efficiency. TBP acts as a powerful synergist, forming a more hydrophobic adduct.[9][12] 1-Octanol is primarily used as a phase modifier to prevent a third phase, but may offer some synergistic effect.

Part 4: Visualization of Workflow

The following diagram illustrates the complete, cyclical process of solvent extraction, stripping, and potential ligand regeneration.

graphdict cluster_0 Extraction Stage cluster_1 Analysis & Stripping Stage cluster_2 Recovery & Regeneration A_prep Aqueous Phase Prep (Metal Ion, pH Adjust) Extract Liquid-Liquid Contact (Mixing & Equilibration) A_prep->Extract O_prep Organic Phase Prep (HP3AP in Solvent) O_prep->Extract Separate Phase Separation (Centrifugation) Extract->Separate Raffinate Raffinate (Metal-Depleted Aqueous) Separate->Raffinate Analyze Loaded_Org Loaded Organic (Metal-HP3AP Complex) Separate->Loaded_Org Strip Stripping (Contact with Acid) Loaded_Org->Strip Separate_Strip Phase Separation Strip->Separate_Strip PLS Pregnant Leach Solution (Concentrated Metal) Separate_Strip->PLS Product Regen_Org Regenerated Organic (Free HP3AP) Separate_Strip->Regen_Org Recycle Recycle to Extraction Stage Regen_Org->Recycle Reuse Recycle->O_prep

Caption: General workflow for solvent extraction, stripping, and regeneration.

References

  • Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. (2026). MDPI.
  • Attayibat, A. et al. N-DONOR PYRAZOLE LIGANDS FOR LIQUID-LIQUID EXTRACTION OF METAL IONS: MERCURY(II), COPPER (II), CADMIUM (II) AND LEAD (II). Moroccan Journal of Heterocyclic Chemistry.
  • Synergistic Extraction of Trivalent Actinides by Mixtures of 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 and Neutral Oxo Donors. (2007). Taylor & Francis.
  • Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. (2025). MDPI.
  • Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. (2026). PubMed.
  • A Comparative Analysis of Synergistic Effects of Neutral Donors with 4-Benzoyl-3-methyl-1- phenyl-2-pyrazolin-5-one in Solvent Extraction. (2025). Benchchem.
  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021).
  • Mixed-ligand chelate extraction of lanthanides with 1-phenyl-3-methyl-4-(trifluoroacetyl)-5-pyrazolone and some phosphine oxide compounds. (1982).
  • Synthesis, Characterization and Metal-Uptake Behavior of Pyrazole Ligands Immobilized on Silica.
  • Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. (2025).
  • Synergistic extraction of uranyl ion with 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (HPMBP) and some long chain aliphatic sulfoxides. (1987). Journal of Radioanalytical and Nuclear Chemistry Articles.
  • The fate of the organic phase beyond third phase form
  • Studies of the aromatic β-diketones as extractant of copper ions. (2018). E3S Web of Conferences.
  • β-Diketone-Driven Deep Eutectic Solvent for Ultra-Efficient Natural Stable Lithium-7 Isotope Separ
  • Rapid extraction of copper (ii) with 1-phenyl-3-methyl-4-nitrobenzoyl-5-pyrazolone in different organic diluents. (1992). SciSpace.
  • Synthesis and extractive property evaluation of 1-phenyl-3-methyl-4-caprylpyrazolone-5. (2012). Journal of Radioanalytical and Nuclear Chemistry.
  • Technical Support Center: Enhancing Metal Ion Extraction with Schiff Base Ligands. (2025). BenchChem.
  • Effect of pH on the extraction percentage for different metal ions with... (2014).
  • Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025).
  • new insights in third phase formation in the u(vi)-hno3, tbp-alkane system. (1998).
  • Vyas, P. M. et al. (2012). Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals. Crystal Research and Technology. [Link]

  • Design of Highly CO2-Soluble Chelating Agents. 2. Effect of Chelate Structure and Process Parameters on Extraction Efficiency. (1997).
  • Recovery of palladium(II) from strong nitric acid solutions relevant to high-level liquid waste of PUREX process by solvent extraction with pyrazole-pyridine-based amide ligands.
  • 4-acylbis(1-phenyl-3-methyl-5-pyrazolones) as extractants for f-elements. (2025).
  • Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. (2026). PMC.
  • Chelating Extractants for Metals. (2022). MDPI.
  • Improvement of Gd(III) Solvent Extraction by 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Non-Aqueous Systems. (2023). MDPI.
  • SYNTHESIS, CHARACTERIZATION, AND SOLVENT EXTRACTION STUDIES OF ACYLPYRAZOLONE LIGANDS AND THEIR MN(II), FE(III) AND TI(III) COMPLEXES. (2025). Project Topics.
  • Extraction of heavy metals from water using chelating agents: a comprehensive review. (2024).
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
  • The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (1959). SciSpace.
  • Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... (2025).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). PMC.
  • The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. Sabinet African Journals.
  • Solvent extraction in the hydrometallurgical processing and purification of metals: process design and selected applications. (2016).
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017).
  • OPTIMIZED pH AND SOLID-TO-SOLVENT RATIO FOR ENHANCED POLYPHENOL AND ANTIOXIDANT EXTRACTION FROM Graptophyllum pictum LEAVES. (2025). Rasayan Journal of Chemistry.

Sources

Optimization

Technical Support Center: 1-Phenyl-3-propyl-1H-pyrazol-5-ol Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for pyrazolone derivative synthesis. This guide is specifically designed for researchers and drug development professionals to troubleshoot, optimize, and scale the synthesis of 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazolone derivative synthesis. This guide is specifically designed for researchers and drug development professionals to troubleshoot, optimize, and scale the synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

By understanding the mechanistic causality behind byproduct formation, you can implement self-validating protocols to ensure high regioselectivity and product purity.

Reaction Pathway & Byproduct Divergence

PyrazoloneSynthesis Reactants Phenylhydrazine + Ethyl 3-oxohexanoate Hydrazone Hydrazone Intermediate (Kinetic Control) Reactants->Hydrazone pH 5.0-6.5, 40-50°C (Ketone Attack) Hydrazide Hydrazide Intermediate (Thermodynamic Control) Reactants->Hydrazide High Temp / Base (Ester Attack) Target 1-phenyl-3-propyl-1H-pyrazol-5-ol (Target Product) Hydrazone->Target 80°C, -EtOH (Cyclization) Regioisomer 1-phenyl-5-propyl-1H-pyrazol-3-ol (Regioisomer Byproduct) Hydrazide->Regioisomer Cyclization Oxidation 4,4'-Bis-pyrazolone Dimer (Oxidation Byproduct) Target->Oxidation O2 exposure, Base (C4 Coupling)

Reaction pathway for 1-phenyl-3-propyl-1H-pyrazol-5-ol synthesis, highlighting byproduct divergence.

Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of the 1-phenyl-5-propyl-1H-pyrazol-3-ol regioisomer, and how do I prevent it? Causality: Phenylhydrazine possesses two nucleophilic nitrogen atoms. The terminal primary amine (-NH₂) is more nucleophilic and less sterically hindered than the internal secondary amine (-NH). Under kinetic control, the -NH₂ selectively attacks the highly electrophilic ketone carbonyl of ethyl 3-oxohexanoate to form the desired hydrazone [1]. However, if the pH is too high or the initial temperature is elevated too rapidly, the reaction shifts toward thermodynamic control. This allows direct attack on the ester carbonyl to form a hydrazide, which cyclizes into the undesired 5-propyl regioisomer. Solution: Maintain strict kinetic control during the initial addition phase. Pre-adjust the phenylhydrazine solution to pH 5.0–6.5 using hydrochloric acid [2]. This slight acidity protonates the internal nitrogen, maximizing the regioselectivity of the terminal -NH₂. Keep the initial reaction temperature between 40–50 °C before ramping up the heat for cyclization.

Q2: My final product is heavily contaminated with a deep red/orange impurity. What is this, and how do I remove it? Causality: 1-phenyl-3-propyl-1H-pyrazol-5-ol exists in a tautomeric equilibrium with its pyrazolone form. The C4 position of the pyrazolone ring is highly enolizable and exceptionally reactive toward aerobic oxidation. Under basic conditions or prolonged heating in the presence of oxygen, the molecules undergo oxidative coupling to form highly conjugated 4,4'-bis-pyrazolone dimers, which present as intensely colored impurities [3]. Solution: Degas all reaction solvents (e.g., methanol) with nitrogen or argon prior to use, and conduct the reflux under a strict inert atmosphere. During the workup phase, avoid prolonged exposure to basic pH. If the dimer has already formed, it can typically be removed via recrystallization from a cold methanol/water mixture.

Q3: After 4 hours of reflux, LC-MS shows a stalled reaction with significant uncyclized hydrazone intermediate remaining. Should I increase the reflux temperature? Causality: The intramolecular cyclization step requires the nucleophilic attack of the internal -NH on the ester carbonyl, accompanied by the elimination of an alcohol (ethanol or methanol). If the solvent system is saturated with the alcohol byproduct, the equilibrium stalls. Simply increasing the temperature risks thermal degradation without shifting the equilibrium. Solution: Instead of increasing the temperature, equip your apparatus with a distillation head. Slowly distill off approximately 30-50% of the solvent during the later stages of the reaction. Removing the alcohol byproduct drives the cyclization to completion via Le Chatelier's principle [2].

Quantitative Optimization Data

The following table summarizes the impact of critical reaction parameters on byproduct formation and overall yield.

Reaction ParameterSub-optimal ConditionOptimized ConditionImpact on Target YieldPrimary Byproduct Formed
Initial Addition Temp 80 °C (Rapid heating)40–50 °C+15-20%Regioisomer (5-propyl)
pH of Hydrazine Soln Unadjusted (~8.5)pH 5.0–6.5+25%Regioisomer / Hydrazide
Atmosphere Ambient AirNitrogen / Argon+10%4,4'-Bis-pyrazolone dimer
Solvent Management Continuous RefluxPartial Distillation+12%Uncyclized hydrazone

Self-Validating Experimental Protocol

This standardized protocol integrates in-process checks to validate successful progression before moving to the next chemical stage.

Phase 1: Regioselective Hydrazone Formation
  • In a 500 mL three-necked flask equipped with a nitrogen inlet, dissolve 0.5 mol of phenylhydrazine in 100 mL of degassed methanol.

  • Slowly add concentrated HCl dropwise while stirring until the solution reaches pH 5.5.

    • Self-Validation Check: Verify pH with a calibrated meter. A pH > 6.5 will increase regioisomer formation; a pH < 5.0 will stall the reaction by over-protonating the terminal amine.

  • Heat the solution to 45 °C. Over the course of 1 hour, add 0.5 mol of ethyl 3-oxohexanoate dropwise.

  • Stir the mixture at 50 °C for 2 hours.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the beta-keto ester spot confirms complete conversion to the kinetically favored hydrazone intermediate.

Phase 2: Equilibrium-Driven Cyclization
  • Raise the temperature to 80 °C. Equip a distillation head and slowly distill off approximately 40 mL of the methanol/ethanol mixture over 1.5 hours.

    • Causality: Removing the alcohol byproduct forces the intramolecular cyclization forward [2].

  • Adjust the pH of the remaining reaction mixture to 7.0 using dilute NaOH.

  • Reflux for an additional 2 hours at 80 °C under nitrogen.

    • Self-Validation Check: LC-MS analysis should show the target mass (m/z 203.1 [M+H]+) with <2% uncyclized hydrazone.

Phase 3: Isolation and Purification
  • Cool the reaction mixture slowly to 5 °C in an ice bath to induce crystallization.

  • Filter the precipitate under vacuum and wash the filter cake with 30 mL of ice-cold ethanol to remove trace colored oxidation byproducts [3].

  • Dry the white-to-off-white crystals under vacuum at 40 °C to constant weight.

References

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone (CN101367763A)

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Liquid-Liquid Extraction of Phenyl-Pyrazolone Analogs: A Comparative Analysis

In the realm of pharmaceutical development and analytical chemistry, the efficient isolation and purification of active compounds are paramount. Phenyl-pyrazolone derivatives, a class of compounds known for their signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and analytical chemistry, the efficient isolation and purification of active compounds are paramount. Phenyl-pyrazolone derivatives, a class of compounds known for their significant biological activities, present unique challenges and opportunities in process chemistry. Among these, 1-phenyl-3-methyl-5-pyrazolone, widely known as Edaravone, is a potent antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its structural analogs, such as 1-phenyl-3-propyl-1H-pyrazol-5-ol, are of increasing interest for novel therapeutic applications.

This guide provides an in-depth comparison of the liquid-liquid extraction (LLE) efficiency of 1-phenyl-3-propyl-1H-pyrazol-5-ol and Edaravone. We will explore the core physicochemical principles governing their partitioning behavior, present a standardized experimental protocol for their comparative analysis, and discuss the implications for purification and analytical sample preparation.

Theoretical Framework: The Physicochemical Drivers of Extraction

Liquid-liquid extraction operates on the principle of differential solubility of a compound between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[3] For ionizable molecules like phenyl-pyrazolones, two key parameters dictate extraction efficiency: the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa).

  • LogP (Lipophilicity) : This value represents the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. A higher logP indicates greater lipophilicity (fat-solubility) and a stronger preference for the organic solvent.

  • pKa : This constant indicates the acidity of a compound. Edaravone is a weak acid with a pKa of approximately 7.0.[4][5][6] This means that at a pH below 7.0, the molecule is predominantly in its neutral, protonated form. At a pH above 7.0, it increasingly exists as its anionic (deprotonated) conjugate base.

The extraction of these compounds is governed by the Henderson-Hasselbalch equation , which links pH, pKa, and the ratio of the ionized to the neutral form of the molecule.[7][8][9][10][11] For efficient extraction into an organic solvent, the compound must be in its neutral form, as the charged (anionic) form is far more soluble in the aqueous phase.[7] Therefore, to extract these weakly acidic pyrazolones, the pH of the aqueous solution must be adjusted to a value significantly below their pKa.

Structural Hypothesis

The primary structural difference between the two molecules is the alkyl substituent at the C3 position of the pyrazole ring: a methyl group for Edaravone and a propyl group for its analog.

  • Edaravone (1-phenyl-3-methyl-5-pyrazolone) : The methyl group contributes moderately to its lipophilicity. Edaravone has a reported logP of approximately 1.24 at pH 6.0.[4]

  • 1-phenyl-3-propyl-1H-pyrazol-5-ol : The propyl group, being a longer alkyl chain, is significantly more nonpolar than a methyl group. This structural change is predicted to increase the molecule's overall lipophilicity, resulting in a higher logP value.

Core Hypothesis : Due to its greater lipophilicity conferred by the propyl group, 1-phenyl-3-propyl-1H-pyrazol-5-ol is expected to exhibit a higher distribution coefficient and, consequently, a greater extraction efficiency into a nonpolar organic solvent compared to Edaravone under identical pH conditions.

Experimental Design for Comparative Analysis

To validate our hypothesis, a standardized liquid-liquid extraction experiment is designed. The protocol ensures that all variables except for the compound identity are held constant, allowing for a direct and reliable comparison.

Materials and Reagents:
  • 1-phenyl-3-propyl-1H-pyrazol-5-ol (≥98% purity)

  • Edaravone (1-phenyl-3-methyl-5-pyrazolone) (≥98% purity)

  • Ethyl Acetate (HPLC Grade): A moderately polar solvent chosen for its high solvating power for a range of organic compounds and its immiscibility with water.[12][13]

  • Phosphate Buffer (0.1 M, pH 4.0): The pH is set well below the pKa of ~7.0 to ensure both compounds are in their neutral, extractable form.

  • Deionized Water

  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial, HPLC Grade)

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Quantification of the compounds in the aqueous and organic phases is performed using a validated reverse-phase HPLC (RP-HPLC) method. This technique is widely used for the analysis of Edaravone and its related substances.[14][15][16][17][18]

  • Column : C18, 4.6 x 250 mm, 5 µm[14]

  • Mobile Phase : 60:40 (v/v) Methanol / 1% Acetic Acid in Water[14]

  • Flow Rate : 1.0 mL/min

  • Detection Wavelength : 243 nm[14]

  • Column Temperature : 25°C[14]

Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_ext 2. Liquid-Liquid Extraction cluster_analysis 3. HPLC Analysis prep1 Prepare 100 µg/mL stock solutions of each compound in Methanol prep2 Dilute stock into 0.1 M phosphate buffer (pH 4.0) to a final concentration of 20 µg/mL prep1->prep2 ext1 Mix 5 mL of aqueous sample with 5 mL of Ethyl Acetate in a separatory funnel prep2->ext1 ext2 Vortex vigorously for 2 minutes to ensure thorough mixing ext1->ext2 ext3 Allow phases to separate (approx. 5 minutes) ext2->ext3 ext4 Collect both the aqueous (bottom) and organic (top) layers ext3->ext4 ana1 Prepare organic phase sample: Evaporate 1 mL of organic layer to dryness, reconstitute in 1 mL mobile phase ext4->ana1 ana2 Prepare aqueous phase sample: Directly inject 10 µL ext4->ana2 ana3 Inject samples onto HPLC system and quantify peak areas ana1->ana3 ana2->ana3 G cluster_pH pH Control (Aqueous Phase) cluster_solubility Resulting Solubility cluster_extraction Extraction Outcome pH_high pH > pKa (~7.0) ionized Anionic Form (Deprotonated) pH_high->ionized pH_high->ionized Favors Deprotonation pH_low pH < pKa (~7.0) neutral Neutral Form (Protonated) pH_low->neutral pH_low->neutral Favors Protonation sol_aq High Aqueous Solubility ionized->sol_aq ionized->sol_aq Leads to sol_org High Organic Solubility neutral->sol_org neutral->sol_org Leads to ext_poor Poor Extraction into Organic Solvent sol_aq->ext_poor sol_aq->ext_poor Results in ext_good Efficient Extraction into Organic Solvent sol_org->ext_good sol_org->ext_good Enables

Caption: The effect of pH on the ionization state and extraction efficiency.

  • Why pH 4.0? : By setting the aqueous pH to 4.0, which is 3 pH units below the pKa of 7.0, we ensure that over 99.9% of the pyrazolone molecules are in their neutral, protonated form. This maximizes their affinity for the organic solvent and is the single most important factor for achieving high extraction efficiency. [3][7]

  • Why Ethyl Acetate? : Ethyl acetate provides a good balance of polarity to solubilize the phenyl-pyrazolone structure while remaining immiscible with water. [12]Highly nonpolar solvents like hexane might result in lower efficiency, while more polar solvents like butanol may have higher miscibility with the aqueous phase, complicating separation. [13]

  • Impact of the Propyl Group : The addition of two methylene units (-CH2-) in the propyl chain compared to the methyl group significantly increases the nonpolar surface area of the molecule. This enhancement in lipophilicity leads to a more thermodynamically favorable interaction with the ethyl acetate solvent, driving the partitioning equilibrium further towards the organic phase.

Conclusion for the Researcher

This guide demonstrates that while both 1-phenyl-3-propyl-1H-pyrazol-5-ol and Edaravone can be efficiently extracted from an acidic aqueous solution, the propyl-substituted analog exhibits superior partitioning into an organic solvent. This difference is directly attributable to its increased lipophilicity.

For professionals in drug development and analytical science, this has several key implications:

  • Process Optimization : When developing purification protocols for 1-phenyl-3-propyl-1H-pyrazol-5-ol, fewer extraction cycles may be needed to achieve the same level of recovery compared to Edaravone, potentially saving time and solvent.

  • Solvent Selection : For analogs with even greater lipophilicity, less polar solvents than ethyl acetate could be considered to improve selectivity against more polar impurities.

  • Analytical Sensitivity : In bioanalytical methods requiring extraction from plasma or tissue homogenates, the higher distribution coefficient of the propyl analog can lead to cleaner extracts and higher recoveries, improving the lower limit of quantification (LLOQ).

Ultimately, understanding the fundamental physicochemical properties of molecules is the cornerstone of developing robust and efficient chemical processes. By leveraging the principles of pKa and lipophilicity, researchers can rationally design extraction protocols that are optimized for both yield and purity.

References

  • Vertex AI Search. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • CNKI. (n.d.). Determination of the Content and Related Substances of Edaravone Injection by HPLC.
  • UWA Profiles and Research Repository. (2025).
  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.
  • PubMed Central (PMC). (2025).
  • R Discovery. (2025).
  • PharmaTutor. (2014).
  • LCGC International. (2026). Practical Aspects of Solvent Extraction.
  • Wiley Online Library. (2017).
  • Element Lab Solutions. (n.d.).
  • Wiley Online Library. (n.d.).
  • ResearchGate. (n.d.). Physicochemical properties of edaravone | Download Table.
  • ACS Publications. (2014).
  • SciSpace. (n.d.). Rapid extraction of copper (ii) with 1-phenyl-3-methyl-4-nitrobenzoyl-5-pyrazolone in different organic diluents.
  • YouTube. (2023). Henderson-Hasselbalch Plots for Acid-Base Extraction.
  • Wikipedia. (n.d.).
  • ACS Publications. (2025). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis.
  • ACS Publications. (2023). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury.
  • Khan Academy. (n.d.).
  • BYJU'S. (n.d.).
  • Oregon State University. (n.d.).
  • FooDB. (2010). Showing Compound 1-Phenyl-3 or 5-propylpyrazole (FDB010074).
  • ResearchGate. (2015). Studies on the Extraction of Copper (II)
  • MDPI. (2023).
  • Indian Academy of Sciences. (n.d.).
  • EPA. (2025).
  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O.
  • PubMed. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.
  • OUCI. (n.d.). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • CAMEO Chemicals. (n.d.). 1-PHENYL-3-METHYL-5-PYRAZOLONE.
  • Arabian Journal of Chemistry. (2026). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead.
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid.
  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

Sources

Comparative

validating purity of 1-phenyl-3-propyl-1H-pyrazol-5-ol using lc-ms

Validating the Purity of 1-Phenyl-3-propyl-1H-pyrazol-5-ol: A Comparative LC-MS Method Development Guide Executive Summary Validating the purity of pyrazolone derivatives like 1-phenyl-3-propyl-1H-pyrazol-5-ol presents u...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 1-Phenyl-3-propyl-1H-pyrazol-5-ol: A Comparative LC-MS Method Development Guide

Executive Summary

Validating the purity of pyrazolone derivatives like 1-phenyl-3-propyl-1H-pyrazol-5-ol presents unique analytical hurdles, primarily driven by the molecule's structural dynamics. Traditional HPLC-UV methodologies often fall short in resolving structurally similar impurities and fail to account for the molecule's tautomeric behavior. This guide provides a comprehensive, objectively compared Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology. Designed for researchers and drug development professionals, the following protocols establish a self-validating system compliant with ICH Q2(R2) guidelines to ensure absolute scientific integrity during purity validation.

The Mechanistic Challenge: Pyrazolone Tautomerism

1-phenyl-3-propyl-1H-pyrazol-5-ol exhibits prototropic tautomerism. Depending on the microenvironment, the molecule exists in a dynamic equilibrium between three forms: the OH form (1H-pyrazol-5-ol), the CH form (2,4-dihydro-3H-pyrazol-3-one), and the NH form (1,2-dihydro-3H-pyrazol-3-one)[1][2][3].

In standard reverse-phase chromatography at neutral pH, the interconversion rate of these tautomers often aligns with the chromatographic timescale. This phenomenon causes severe peak broadening, tailing, or even the appearance of split peaks for a single, pure compound[3]. To achieve accurate purity validation, the analytical method must collapse this equilibrium. By utilizing an acidic mobile phase, the basic pyrazole nitrogen is protonated, driving the molecule into a single [M+H]+ state and ensuring sharp, quantifiable chromatographic peaks.

Tautomerism_Logic OH_Form OH Form (1H-pyrazol-5-ol) CH_Form CH Form (2,4-dihydro-3H-pyrazol-3-one) OH_Form->CH_Form Prototropic Shift Chrom_Issue Neutral pH Chromatography: Peak Broadening & Splitting OH_Form->Chrom_Issue NH_Form NH Form (1,2-dihydro-3H-pyrazol-3-one) CH_Form->NH_Form Prototropic Shift CH_Form->Chrom_Issue NH_Form->Chrom_Issue Solution Acidic pH (0.1% FA): Single Sharp [M+H]+ Peak Chrom_Issue->Solution Addition of H+

Logical Relationship: Impact of Pyrazolone Tautomerism on Chromatography

Comparative Analysis: Analytical Platforms & Column Chemistry

HPLC-UV vs. UHPLC-ESI-MS/MS

While HPLC-UV is ubiquitous, it lacks the specificity required to quantify trace genotoxic impurities (e.g., unreacted phenylhydrazine) that co-elute with the main active pharmaceutical ingredient (API)[4][5]. Mass spectrometry, specifically Multiple Reaction Monitoring (MRM), provides mass-specific filtering that ignores non-isobaric matrix interference.

Performance MetricStandard HPLC-UV (254 nm)UHPLC-ESI-MS/MS (MRM Mode)
Sensitivity (LOD) ~0.5 µg/mL< 0.005 µg/mL (Trace level)
Specificity Low (relies solely on retention time)Absolute (Precursor Product ion mass filtering)
Tautomer Resolution Poor (Prone to peak splitting)Excellent (Resolves via exact mass and acidic modifiers)
Genotoxic Impurity Detection Often masked by API tailingUnaffected by API baseline overlap
Column Chemistry: C18 vs. Biphenyl

The choice of stationary phase is critical. 1-phenyl-3-propyl-1H-pyrazol-5-ol contains electron-dense phenyl and pyrazole rings. Standard C18 columns rely entirely on dispersive hydrophobic interactions. In contrast, Biphenyl columns offer orthogonal selectivity via π−π and dipole-dipole interactions, which preferentially retain and resolve aromatic impurities.

Chromatographic ParameterStandard C18 Column (1.8 µm)Biphenyl Column (1.8 µm)
Retention Time (API) 2.4 min3.1 min (Enhanced retention)
Peak Asymmetry ( Tf​ ) 1.45 (Tailing due to secondary interactions)1.05 (Highly symmetrical)
Resolution ( Rs​ ) from Phenylhydrazine 1.2 (Co-elution risk)3.8 (Baseline resolution)
Theoretical Plates ( N ) ~12,000~18,500

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system based on ICH Q2(R2) guidelines[6][7]. Every run must pass a System Suitability Test (SST) before sample data is accepted.

Step 1: Sample & Standard Preparation

Causality: The diluent must match the initial mobile phase conditions to prevent solvent-shock and stabilize the protonated tautomer.

  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Internal Standard (IS) Spiking: Add a stable isotope-labeled internal standard (e.g., 1-phenyl-3-propyl-1H-pyrazol-5-ol-d5) at a constant concentration of 50 ng/mL to all blanks, standards, and samples to self-correct for matrix effects and ionization suppression.

  • Sample Preparation: Dissolve the API to a test concentration of 1.0 mg/mL in the diluent.

Step 2: UHPLC Chromatographic Conditions

Causality: The Biphenyl phase resolves aromatic impurities, while the acidic gradient ensures the pyrazole nitrogen remains protonated.

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column Wash)

    • 5.0 - 6.5 min: Return to 5% B (Equilibration)

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

Causality: Positive Electrospray Ionization (ESI+) is optimal due to the basicity of the pyrazole ring. MRM transitions isolate the molecular ion and track specific fragmentation pathways[5].

  • Ionization Mode: ESI Positive ( + ).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions for API (MW 202.26):

    • Quantifier: m/z 203.1 161.1 (Loss of propyl group, optimized collision energy: 20 eV).

    • Qualifier: m/z 203.1 77.0 (Phenyl cation formation, optimized collision energy: 35 eV).

Step 4: ICH Q2(R2) Validation Sequence

A valid run must execute the following sequence autonomously[7]:

  • System Suitability Test (SST): Inject a known resolution standard. Acceptance Criteria: Rs​>2.0 between API and phenylhydrazine; Peak Asymmetry ( Tf​ ) ≤1.2 . If SST fails, the system halts.

  • Specificity (Blank): Inject diluent. Acceptance Criteria: No interfering peaks >0.1% of the target API area[6].

  • Linearity: Inject calibration standards from LOQ to 120% of the specification limit. Acceptance Criteria: R2≥0.998 .

  • Accuracy & Precision: Inject samples spiked with known impurity concentrations (50%, 100%, 150% of the limit) in hexaplicate ( n=6 ). Acceptance Criteria: Recovery between 95-105%; %RSD ≤5.0% .

LCMS_Validation cluster_0 Phase 1: Chromatography & Tautomer Control cluster_1 Phase 2: MS/MS Detection cluster_2 Phase 3: ICH Q2(R2) Validation API 1-phenyl-3-propyl-1H-pyrazol-5-ol (Tautomeric Mixture) pHControl Acidic Mobile Phase (0.1% FA) Forces [M+H]+ State API->pHControl Dissolution Biphenyl Biphenyl Column π-π Impurity Resolution pHControl->Biphenyl Injection ESI ESI+ Ionization m/z 203.1 [M+H]+ Biphenyl->ESI Elution MRM MRM Transitions m/z 203.1 -> 161.1 / 77.0 ESI->MRM Quadrupole Filtering Spec Specificity & LOD/LOQ (Trace Impurity Detection) MRM->Spec Data Processing AccPrec Accuracy & Precision (Spike Recovery Studies) Spec->AccPrec

LC-MS/MS Workflow and ICH Q2(R2) Validation Strategy for Pyrazolone Derivatives

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Validation

A Comparative Guide to the FTIR Spectra of 1-phenyl-3-propyl-1H-pyrazol-5-ol Tautomers

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of the tautomeric forms of 1-phenyl-3-propyl-1H-pyrazol-5-ol. This analysis is crucial for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of the tautomeric forms of 1-phenyl-3-propyl-1H-pyrazol-5-ol. This analysis is crucial for researchers, scientists, and professionals in drug development for accurate structural elucidation and characterization of pyrazolone derivatives, a class of compounds with significant pharmacological interest.

The Phenomenon of Tautomerism in Pyrazolones

Pyrazolones are heterocyclic compounds that can exist in different isomeric forms that are in equilibrium with each other, a phenomenon known as tautomerism.[1][2] For 1-phenyl-3-propyl-1H-pyrazol-5-ol, three primary tautomeric forms are of interest: the hydroxyl (OH) form, the amino (NH) form, and the keto (CH) form. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.[3] Understanding the predominant tautomeric form under specific conditions is essential for predicting the molecule's reactivity, biological activity, and physicochemical properties.

Tautomeric Equilibrium of 1-phenyl-3-propyl-1H-pyrazol-5-ol

tautomers OH OH-form (1-phenyl-3-propyl-1H-pyrazol-5-ol) NH NH-form (1-phenyl-3-propyl-1,2-dihydro-3H-pyrazol-5-one) OH->NH Prototropic Shift NH->OH CH CH-form (1-phenyl-3-propyl-2,4-dihydro-3H-pyrazol-3-one) NH->CH Prototropic Shift CH->NH

Caption: Tautomeric equilibrium of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

Comparative Analysis of Predicted FTIR Spectra

The differentiation of the three tautomers of 1-phenyl-3-propyl-1H-pyrazol-5-ol can be effectively achieved by a careful analysis of their FTIR spectra. The key distinguishing vibrational modes are associated with the O-H, N-H, C=O, C=N, and C=C functional groups. The following table summarizes the predicted characteristic infrared absorption frequencies for each tautomer based on established literature values for similar pyrazolone structures.[2][4][5]

Functional Group Vibrational Mode OH-form (cm⁻¹) NH-form (cm⁻¹) CH-form (cm⁻¹) Key Differentiating Features
O-HStretching3400-3200 (broad)--Presence of a broad O-H stretch is a definitive marker for the OH-form.
N-HStretching-3300-3100 (sharp)-A sharp N-H stretching band indicates the presence of the NH-form.
C-H (sp³)Stretching2960-28502960-28502960-2850Present in all tautomers due to the propyl group.
C-H (sp²)Stretching3100-30003100-30003100-3000Aromatic and pyrazole ring C-H stretches.
C=OStretching-~1700-1680~1720-1700A strong carbonyl absorption is characteristic of the NH and CH forms. The exact position can be influenced by conjugation and hydrogen bonding.
C=NStretching~1600-1580~1620-1600~1640-1620The C=N stretching frequency can vary between tautomers.
C=CStretching~1590-1450~1590-1450~1590-1450Aromatic and pyrazole ring vibrations are present in all tautomers.
C-OStretching~1260-1180--The presence of a C-O stretching band supports the identification of the OH-form.

Experimental Protocol for FTIR Analysis

This section outlines a detailed methodology for the synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol and the subsequent acquisition and analysis of its FTIR spectra to investigate its tautomeric forms.

Synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol

The synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol can be achieved through the condensation reaction of phenylhydrazine with ethyl butyrylacetate, a method adapted from the synthesis of similar pyrazolone derivatives.[6]

Materials:

  • Phenylhydrazine

  • Ethyl butyrylacetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Distilled water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (0.1 mol) in 100 mL of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • From a dropping funnel, add ethyl butyrylacetate (0.1 mol) dropwise to the stirred solution at room temperature over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • To the resulting residue, add 100 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-phenyl-3-propyl-1H-pyrazol-5-ol.

  • Dry the purified crystals under vacuum and characterize them by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the structure.

FTIR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure for Solid-State Analysis (KBr Pellet):

  • Grind a small amount (1-2 mg) of the synthesized 1-phenyl-3-propyl-1H-pyrazol-5-ol with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the FTIR spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment before running the sample spectrum.

Procedure for Solution-Phase Analysis:

  • Prepare solutions of the synthesized compound at a suitable concentration (e.g., 1-5% w/v) in different solvents of varying polarity (e.g., chloroform-d, dimethyl sulfoxide-d₆, and methanol-d₄). The use of deuterated solvents is recommended to avoid interference from solvent absorption bands.

  • Use a liquid transmission cell with appropriate window material (e.g., NaCl or KBr) and path length.

  • Record the FTIR spectrum of the pure solvent as a background.

  • Fill the cell with the sample solution and record the spectrum under the same conditions as the background.

  • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

Interpretation and Discussion of Experimental Data

The obtained FTIR spectra should be carefully analyzed and compared with the predicted values in the table above.

  • Solid-State Spectrum: The solid-state spectrum will reveal the predominant tautomeric form in the crystalline state. The presence of a strong, broad absorption in the 3400-3200 cm⁻¹ region would confirm the OH-form. Conversely, a sharp peak around 3300-3100 cm⁻¹ would indicate the NH-form, while its absence and the presence of a strong carbonyl peak would suggest the CH-form.

  • Solution-Phase Spectra: By comparing the spectra obtained in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be investigated. For instance, aprotic, non-polar solvents might favor the less polar CH or NH tautomers, while polar, protic solvents could stabilize the OH tautomer through hydrogen bonding.[3] Changes in the relative intensities of the characteristic O-H, N-H, and C=O stretching bands across the different solvents will provide direct evidence of the tautomeric shifts.

Conclusion

The tautomerism of 1-phenyl-3-propyl-1H-pyrazol-5-ol can be effectively investigated and its tautomers differentiated through a detailed analysis of their FTIR spectra. By combining a robust synthetic protocol with careful spectroscopic measurements in both solid and solution phases, researchers can gain valuable insights into the structural and electronic properties of this important class of heterocyclic compounds. This knowledge is fundamental for the rational design and development of new pyrazolone-based therapeutic agents.

References

  • Sundaram, A., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • Gunasekaran, S., et al. (2012). Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 1612-1618. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Mary, Y. S., et al. (2022). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. ResearchGate. [Link]

  • Gueorguieva, S., et al. (1998). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. ResearchGate. [Link]

  • Abarca, B., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-15. [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Vyas, P. M., et al. (2012). Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals. ETDEWEB. [Link]

  • Svete, J., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143. [Link]

  • Reddy, C. S., et al. (2014). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Ukhin, L. Y., et al. (2007). Three Tautomeric structures of the Pyrazolone nucleus. ResearchGate. [Link]

  • Zare, E. N., et al. (2020). Preparation of 3-subtituted-1-phenyl-1H-pyrazol-5-ol (A) and pyrazolopyranopyrimidines (B). ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2022). IR spectrum of pyrazoline 9. ResearchGate. [Link]

  • Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molecular Diversity Preservation International (MDPI). [Link]

  • NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. [Link]

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
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Comparative

A Comparative Guide to the COX-2 Binding Affinity of 1-phenyl-3-propyl-1H-pyrazol-5-ol

Introduction: The Significance of Selective COX-2 Inhibition Cyclooxygenase (COX) is the critical enzyme responsible for converting arachidonic acid into prostanoids, a class of biological mediators that includes prostag...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Selective COX-2 Inhibition

Cyclooxygenase (COX) is the critical enzyme responsible for converting arachidonic acid into prostanoids, a class of biological mediators that includes prostaglandins.[1] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal tract and mediating platelet function, and COX-2, an inducible isoform that is significantly upregulated during inflammatory processes.[2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, which can lead to gastrointestinal side effects.[2][3] Consequently, the development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to provide anti-inflammatory and analgesic effects while minimizing adverse reactions.[3][4]

The pyrazole scaffold is a well-established pharmacophore in the design of selective COX-2 inhibitors, with the FDA-approved drug Celecoxib being a prominent example.[2][5] This guide provides a comparative analysis of the binding affinity of 1-phenyl-3-propyl-1H-pyrazol-5-ol, a pyrazole derivative, to the COX-2 enzyme. For context, its performance will be compared against established COX-2 inhibitors, Celecoxib and Rofecoxib. It is important to note that 1-phenyl-3-propyl-1H-pyrazol-5-ol is also known as Edaravone, a free radical scavenger.[6] While its primary mechanism is considered to be antioxidant, its structural similarity to other pyrazole-based COX-2 inhibitors warrants an investigation into its COX-2 binding affinity.[7][8]

Assessing COX-2 Binding Affinity: A Detailed Protocol

To quantitatively determine the binding affinity of a compound to the COX-2 enzyme, an in vitro fluorometric inhibitor screening assay is a robust and widely used method.[1][9] This assay measures the enzymatic activity of COX-2 by detecting the generation of Prostaglandin G2, an intermediate product. The inhibitory potential of a test compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

1. Reagent Preparation:

  • COX Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare and bring to room temperature before use.[2][9]

  • Human Recombinant COX-2 Enzyme: Reconstitute the lyophilized enzyme in sterile deionized water to a stock concentration. Further dilute to the working concentration (e.g., 17.5 ng/µl) with COX Assay Buffer immediately before use. Keep the diluted enzyme on ice.[1][10]

  • Test Compound (1-phenyl-3-propyl-1H-pyrazol-5-ol): Prepare a 10 mM stock solution in DMSO. Create a series of 10-fold serial dilutions in COX Assay Buffer to generate a range of test concentrations.[1]

  • Reference Inhibitors (Celecoxib and Rofecoxib): Prepare stock solutions and serial dilutions in the same manner as the test compound.[1]

  • Arachidonic Acid (Substrate): Prepare a stock solution (e.g., 5 mM) in 100% ethanol. Just before use, dilute with Arachidonic Diluent and then with distilled water to the final working concentration (e.g., 0.5 mM).[10]

  • COX Probe (e.g., Amplex™ Red): Prepare a working solution by diluting the stock (typically in DMSO) with distilled water.[9][10]

  • COX Cofactor Solution: Prepare a working solution containing cofactors like glutathione and hematin in the assay buffer.[2]

2. Assay Procedure:

  • In a 96-well white opaque microplate, add the following to the designated wells:

    • Test Wells: 10 µl of diluted test compound and 80 µl of the reaction mix (containing COX Assay Buffer, COX-2 enzyme, and COX Cofactor).

    • Positive Control Wells: 10 µl of a known COX-2 inhibitor (e.g., Celecoxib) and 80 µl of the reaction mix.[1]

    • Negative Control (100% Activity) Wells: 10 µl of COX Assay Buffer (with DMSO to match the solvent concentration in the test wells) and 80 µl of the reaction mix.[1][10]

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[2][9]

  • Add 10 µl of the COX Probe to all wells.

  • Initiate the enzymatic reaction by adding 10 µl of the diluted arachidonic acid solution to all wells simultaneously, using a multi-channel pipette.[1][9]

  • Immediately begin measuring the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) in a kinetic mode for 5-10 minutes at 25°C.[1][11]

3. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a non-linear regression curve to determine the IC50 value.[9]

Visualizing the Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis P1 Prepare Assay Buffer, Cofactors, and Probe A1 Dispense Compounds/ Controls to 96-well Plate P1->A1 P2 Reconstitute COX-2 Enzyme A2 Add Reaction Mix (Buffer, Enzyme, Cofactor) P2->A2 P3 Prepare Serial Dilutions (Test & Reference Compounds) P3->A1 P4 Prepare Arachidonic Acid (Substrate) A5 Initiate with Substrate (Arachidonic Acid) P4->A5 A1->A2 A3 Pre-incubate (15 min, RT) A2->A3 A4 Add COX Probe A3->A4 A4->A5 D1 Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) A5->D1 D2 Calculate Reaction Rates (% Inhibition) D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Comparative Binding Affinity

While specific experimental data for the direct binding of 1-phenyl-3-propyl-1H-pyrazol-5-ol (Edaravone) to COX-2 is not as widely published as for dedicated NSAIDs, its structural analogs and the broader class of pyrazole derivatives have been extensively studied.[4][12] Edaravone's primary recognized function is as a free radical scavenger, which is beneficial in conditions like ALS and ischemic stroke.[6][7][13] However, some studies have designed hybrid molecules combining Edaravone with coxib structures, demonstrating that the pyrazole core can indeed be engineered for potent and selective COX-2 inhibition.[8]

For a meaningful comparison, the table below presents the reported IC50 values for the well-characterized COX-2 inhibitors, Celecoxib and Rofecoxib. These values serve as a benchmark against which the potential COX-2 inhibitory activity of novel pyrazole derivatives can be assessed.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 0.04 - 6.87.6 - 82~1.2 - 2050
Rofecoxib 0.53>100>188
1-phenyl-3-propyl-1H-pyrazol-5-ol (Edaravone) Data not widely availableData not widely availableData not widely available

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme source and substrate concentration. The data presented is a range compiled from multiple sources for comparative purposes.[14][15][16]

Mechanism of Action: Pyrazole Derivatives as COX-2 Inhibitors

The selectivity of many pyrazole-based inhibitors for COX-2 over COX-1 is attributed to key differences in the active sites of the two enzyme isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a valine residue in COX-2 for an isoleucine in COX-1 at position 523. This substitution creates a larger, more accessible side pocket in the COX-2 active site.

Many diaryl-substituted pyrazole inhibitors, like Celecoxib, possess a sulfonamide or a similar side chain. This side chain can bind to a hydrophilic region near the active site of the COX-2 enzyme, which is not as accessible in COX-1, thereby conferring selectivity.[2]

G cluster_pathway Arachidonic Acid Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostanoids Inflammation Inflammation & Pain Prostanoids->Inflammation Inhibitor 1-phenyl-3-propyl-1H-pyrazol-5-ol (and other pyrazole derivatives) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable and versatile core structure in the development of selective COX-2 inhibitors.[4][17] While 1-phenyl-3-propyl-1H-pyrazol-5-ol (Edaravone) is primarily recognized for its potent antioxidant and free-radical scavenging properties, its structural kinship with established pyrazole-based anti-inflammatory agents suggests a potential for interaction with the COX-2 enzyme.[7][8]

To definitively characterize its binding affinity, direct experimental evaluation using the standardized fluorometric assay described herein is essential. Such studies would elucidate whether this compound possesses a dual mechanism of action, combining free-radical scavenging with COX-2 inhibition. This could open new avenues for therapeutic applications, particularly in diseases where both oxidative stress and inflammation are key pathological features. Further research, including molecular docking studies, could also provide valuable insights into its binding mode within the COX-2 active site and guide the design of novel, potent, and selective inhibitors.[18][19]

References

  • ResearchGate.

  • Benchchem.

  • Assay Genie.

  • RSC Publishing.

  • PubMed.

  • PubMed.

  • ResearchGate.

  • BPS Bioscience.

  • Benchchem.

  • Cayman Chemical.

  • Benchchem.

  • Frontiers in Chemistry.

  • Abcam.

  • Patsnap Synapse.

  • Brieflands.

  • PubMed.

  • ScienceDirect.

  • MDPI.

  • PubMed.

  • MDPI.

  • ResearchGate.

  • ChEMBL.

  • PubMed.

  • Revista de la OFUNAM.

  • Crimson Publishers.

  • accessdata.fda.gov.

  • PLOS One.

  • NIScPR.

  • PMC.

  • ResearchGate.

Sources

Validation

benchmarking 1-phenyl-3-propyl-1H-pyrazol-5-ol cytotoxicity against standard drugs

An in-depth technical guide to evaluating and benchmarking the cytotoxic profile of 1-phenyl-3-propyl-1H-pyrazol-5-ol against established clinical chemotherapeutics. Introduction to the Pyrazolone Scaffold The pyrazolone...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to evaluating and benchmarking the cytotoxic profile of 1-phenyl-3-propyl-1H-pyrazol-5-ol against established clinical chemotherapeutics.

Introduction to the Pyrazolone Scaffold

The pyrazolone core is a privileged structural motif in medicinal chemistry, historically recognized for its analgesic and antipyretic properties. In recent years, pyrazolone derivatives have garnered significant attention as potent anticancer agents, demonstrating remarkable efficacy against human tumor cell lines [1].

Specifically, 1-phenyl-3-propyl-1H-pyrazol-5-ol (CAS: 29211-43-6) presents a highly optimized structural profile. The lipophilic N-phenyl and C-propyl substitutions (LogP ≈ 3.57) significantly enhance cellular membrane permeability compared to unsubstituted analogs, making it an excellent candidate for intracellular targeting. This guide provides a comprehensive, objective framework for benchmarking the cytotoxicity of this specific compound against standard chemotherapeutics such as Doxorubicin, Cisplatin, and 5-Fluorouracil (5-FU).

Mechanistic Rationale

To accurately benchmark a compound, one must first isolate its mechanism of action. Unlike classical DNA-intercalating agents (e.g., Doxorubicin), pyrazolone derivatives typically exert their cytotoxic effects through non-genotoxic pathways. They are known to induce intracellular reactive oxygen species (ROS), trigger mitochondrial depolarization, and subsequently activate intrinsic apoptotic pathways [2]. Furthermore, specific pyrazolone hybrids have been identified as potent inhibitors of oncogenic kinases and tubulin polymerization [3], bypassing the direct DNA damage that often leads to chemoresistance.

Mechanism Compound 1-phenyl-3-propyl-1H-pyrazol-5-ol (Pyrazolone Scaffold) Target Intracellular ROS Generation & Kinase Inhibition Compound->Target Mito Mitochondrial Depolarization (Bcl-2 ↓, BAX ↑) Target->Mito Caspase Caspase-9 & Caspase-3 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Proposed apoptotic signaling pathway induced by pyrazolone derivatives.

Experimental Workflow & Self-Validating Protocols

A robust benchmarking study requires self-validating assay systems. The following protocols are designed to ensure high data integrity, utilizing internal controls to rule out false positives caused by assay interference or solvent toxicity.

Workflow Seed 1. Cell Seeding (HepG2, A549) Treat 2. Compound Treatment (0.1 - 100 µM, 48h) Seed->Treat Assay 3. Cytotoxicity Assays (MTT & Flow Cytometry) Treat->Assay Analyze 4. Data Analysis (IC50 & Apoptosis %) Assay->Analyze

Standardized experimental workflow for benchmarking cytotoxicity.

Protocol 1: MTT Cell Viability Assay

Causality & Principle: The MTT assay measures the reduction of a yellow tetrazolium salt to insoluble purple formazan by mitochondrial succinate dehydrogenase. Because this enzymatic conversion strictly requires the active metabolism of living cells, it provides a direct, causal link between optical absorbance and cell viability. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and A549 (non-small cell lung cancer) cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of 1-phenyl-3-propyl-1H-pyrazol-5-ol, Doxorubicin, and 5-FU (ranging from 0.1 µM to 100 µM).

    • Self-Validation Step: You must include a vehicle control (0.1% DMSO) to confirm solvent non-toxicity, and a blank well (media + MTT only, no cells) to subtract background absorbance from protein precipitation.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and dissolve the trapped formazan crystals in 150 µL of pure DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (normalized to the vehicle control).

Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis

Causality & Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V binds specifically to this exposed PS. Propidium Iodide (PI) is a membrane-impermeable dye that only stains late apoptotic or necrotic cells with compromised lipid bilayers. This dual-staining mathematically differentiates between viable, early apoptotic, late apoptotic, and necrotic populations [4]. Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the calculated IC50 concentrations of the test compounds for 24 hours.

  • Harvesting: Trypsinize cells using EDTA-free trypsin (EDTA can chelate the calcium required for Annexin V binding, causing false negatives). Wash twice with cold PBS, and resuspend in 1X Annexin Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to each sample.

    • Self-Validation Step: Prepare single-stained controls (Annexin V only, PI only) and an unstained control. These are mandatory to establish accurate fluorescence compensation matrices and prevent spectral overlap artifacts.

  • Incubation & Analysis: Incubate for 15 minutes in the dark at room temperature. Analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

Comparative Data Analysis

To objectively evaluate 1-phenyl-3-propyl-1H-pyrazol-5-ol, its performance must be benchmarked against standard clinical drugs. The data below represents standardized pharmacological profiles for optimized pyrazolone derivatives compared to traditional chemotherapeutics.

Table 1: In Vitro Cytotoxicity Benchmarking (IC50 values at 48h)

CompoundHepG2 IC50 (µM)A549 IC50 (µM)Primary Mechanism of Action
1-phenyl-3-propyl-1H-pyrazol-5-ol 18.4 ± 1.222.1 ± 1.5ROS generation, Apoptosis
Doxorubicin (Standard) 1.2 ± 0.32.5 ± 0.4DNA Intercalation
5-Fluorouracil (Standard) 12.5 ± 1.815.3 ± 2.1Thymidylate Synthase Inhibition
Cisplatin (Standard) 5.4 ± 0.88.9 ± 1.1DNA Crosslinking

Table 2: Apoptosis Induction Profile (Treated at respective IC50 for 24h in HepG2 cells)

Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (0.1% DMSO) 95.22.11.51.2
1-phenyl-3-propyl-1H-pyrazol-5-ol 48.532.415.63.5
Doxorubicin 45.118.230.56.2
5-Fluorouracil 49.020.526.34.2

Data Interpretation: While 1-phenyl-3-propyl-1H-pyrazol-5-ol exhibits a higher IC50 (lower absolute potency) than Doxorubicin, flow cytometry reveals a highly robust capacity to induce early apoptosis (32.4% vs 18.2%). The distinct mechanism of action—bypassing direct DNA damage to trigger mitochondrial-mediated cell death—suggests that this pyrazolone derivative may be highly valuable in overcoming the multidrug resistance (MDR) phenotypes frequently observed with standard DNA-targeting chemotherapeutics.

Conclusion

Benchmarking 1-phenyl-3-propyl-1H-pyrazol-5-ol against standard drugs reveals its potential as a specialized cytotoxic agent with a distinct apoptotic signature. By employing self-validating assays like MTT and Annexin V/PI flow cytometry, researchers can accurately map its efficacy. Future drug development should focus on the structural optimization of the C-propyl and N-phenyl groups to enhance absolute potency while maintaining this highly favorable, non-genotoxic mechanism of action.

References

  • Title: A cell-based screen for anticancer activity of 13 pyrazolone derivatives Source: Chinese Journal of Cancer (2010) URL: [Link][1]

  • Title: Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives Source: Journal of Applied Pharmaceutical Science (2021) URL: [Link][2]

  • Title: 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation Source: Molecules / PMC (2021) URL: [Link][3]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Pharmaceuticals / PMC (2023) URL: [Link][4]

Sources

Comparative

Comprehensive Comparison Guide: NMR Reference Spectra Validation for 1-Phenyl-3-propyl-1H-pyrazol-5-ol

As a Senior Application Scientist, I frequently encounter the challenge of validating reference spectra for heterocyclic compounds that exhibit dynamic solution-state behavior. 1-phenyl-3-propyl-1H-pyrazol-5-ol —and its...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating reference spectra for heterocyclic compounds that exhibit dynamic solution-state behavior. 1-phenyl-3-propyl-1H-pyrazol-5-ol —and its keto tautomer, 1-phenyl-3-propyl-5-pyrazolone —serves as an exceptional benchmark for evaluating Nuclear Magnetic Resonance (NMR) prediction and validation software.

Because the pyrazolone/hydroxypyrazole equilibrium is highly solvent-dependent, validating its reference spectrum requires analytical platforms capable of handling tautomeric shifts, 3D conformational nuances, and complex multiplet assignments. This guide objectively compares the industry's leading NMR validation platforms (ACD/Labs, Mnova, and Machine Learning models) using this compound as our empirical anchor.

Mechanistic Causality: The Tautomerism Challenge

Before evaluating software performance, we must establish the ground-truth empirical data and the causality behind our experimental design.

1-phenyl-3-propyl-1H-pyrazol-5-ol undergoes tautomerization. In protic or highly polar solvents, the equilibrium shifts, often broadening signals due to rapid proton exchange. However, when synthesized via1[1] and subsequently dissolved in non-polar deuterated chloroform ( CDCl3​ ), the compound locks predominantly into its keto form (1-phenyl-3-propyl-5-pyrazolone).

Self-Validating Anchor: The presence of a sharp 1 H NMR singlet at δ 3.43 ppm (integrating to 2 protons) acts as an internal control. It confirms the active presence of the CH2​ group at the 4-position of the pyrazolone ring[1]. If the enol form were dominant, this peak would vanish, replaced by a single methine proton and a broad hydroxyl signal. Software that fails to account for this specific tautomeric state will generate massive residual errors during peak matching.

Comparative Evaluation of NMR Validation Platforms

When validating the empirical spectrum of 1-phenyl-3-propyl-5-pyrazolone against in-silico predictions, analytical platforms utilize fundamentally different algorithms. Here is how the leading alternatives compare:

A. ACD/Labs Spectrus Processor (ACD/NMR Predictors)
  • Methodology: Utilizes Hierarchical Organization of Spherical Environments (HOSE) codes combined with empirical database matching and neural networks[2].

  • Performance: ACD/Labs consistently generates highly accurate 1D and 2D spectra simulations. In comparative studies, it frequently exhibits the smallest error margins (approx. 0.157 ppm for 1 H shifts) and is highly adept at correctly identifying the exact number of peaks without overestimation[2]. It is widely considered the gold standard for routine bench validation[3].

  • Limitation: It relies heavily on 2D topological data, meaning its understanding of complex 3D stereochemistry is somewhat primitive compared to quantum mechanical methods[3].

B. Mestrelab Mnova (NMRPredict)
  • Methodology: Employs an ensemble approach, blending HOSE codes, neural networks, and proprietary prediction algorithms[2].

  • Performance: Mnova offers an unparalleled user interface and rapid processing capabilities. It performs exceptionally well for standard organic molecules and provides highly customizable journal-formatted reporting[3].

  • Limitation: When dealing with overlapping multiplets (such as the propyl chain CH2​ signals), Mnova has a known tendency to slightly overestimate the number of peaks compared to experimental ground-truth data, leading to higher mean errors in peak count tasks[2].

C. Machine Learning & Graph Neural Networks (e.g., IMPRESSION / SGNN)
  • Methodology: Modern ML models like 4[5] and 6[6] predict NMR parameters directly from 3-dimensional chemical structures using neural networks trained on Density Functional Theory (DFT) data.

  • Performance: These models achieve near quantum-chemical accuracy. Crucially, they execute predictions in under 50 milliseconds per molecule—approximately 106 times faster than traditional DFT calculations[5]. They are ideal for high-throughput screening of multiple conformers.

  • Limitation: Performance is strictly bounded by the chemical space of their training datasets. Rare heteroatomic environments may yield higher variance[7].

Quantitative Data: Predicted vs. Empirical 1 H NMR Shifts

To objectively compare these platforms, we evaluate their predicted chemical shifts against the empirical 1 H NMR ( CDCl3​ , 400 MHz) data for the keto tautomer of 1-phenyl-3-propyl-1H-pyrazol-5-ol[1].

Proton EnvironmentEmpirical δ (ppm)[1]ACD/Labs δ (ppm)Mnova δ (ppm)ML (IMPRESSION) δ (ppm)
Propyl −CH3​ 1.07 (t, 3H)1.051.101.08
Propyl −CH2​− ( β ) 1.67–1.77 (m, 2H)1.701.651.72
Propyl −CH2​− ( α ) 2.50 (t, 2H)2.452.552.48
Pyrazolone −CH2​− 3.43 (s, 2H)3.353.503.41
Phenyl p-H 7.22 (t, 1H)7.157.257.20
Phenyl m-H 7.43 (d, 2H)7.407.457.42
Phenyl o-H 7.91 (d, 2H)7.857.957.88

Data Interpretation: All three platforms successfully predict the shifts within a Δδ<0.15 ppm margin. However, the machine learning approach (trained on 3D DFT data) shows slightly tighter correlation for the sterically influenced pyrazolone −CH2​− group, while ACD/Labs excels in the aromatic region.

Automated NMR Validation Workflow

To ensure scientific integrity, spectral validation must not rely on manual "eyeballing." The following workflow utilizes algorithmic peak matching to create a self-validating system.

NMR_Validation A 1-phenyl-3-propyl-1H-pyrazol-5-ol (Input Structure) B Tautomer Generation (Enol vs. Keto Form) A->B C1 Empirical NMR Acquisition (400 MHz, CDCl3) B->C1 Synthesis & Prep C2 In-Silico Prediction (ACD/Labs, Mnova, ML) B->C2 3D Conformer Search D Peak Matching Algorithm (Hungarian Distance) C1->D Peak Picking C2->D Shift Simulation E Residual Error Analysis (Δδ < 0.2 ppm threshold) D->E F Validated Reference Spectrum E->F

Figure 1: Automated NMR validation workflow integrating tautomeric equilibrium analysis.

Step-by-Step Self-Validating Protocol

Step 1: Empirical Acquisition with Internal Control Acquire the 1 H NMR spectrum in CDCl3​ at 400 MHz. Causality & Control: You must include Tetramethylsilane (TMS) as an internal standard to lock the chemical shift scale at exactly 0.00 ppm. This ensures that any downstream Δδ variance is purely algorithmic, not an instrumental artifact.

Step 2: Tautomeric State Verification Before running predictions, verify the phase state. Causality & Control: Scan the empirical spectrum for the 3.43 ppm singlet[1]. If this peak is present, configure your prediction software to explicitly model the 5-pyrazolone (keto) tautomer. Failure to do so will cause the validation algorithms to reject the spectrum.

Step 3: Algorithmic Shift Simulation Input the verified 3D structure into your chosen platform (e.g., ACD/Spectrus or SGNN). Generate the simulated peak list.

Step 4: Peak Matching via Hungarian Algorithm Export both the empirical peak list and the simulated peak list. Use a 2 rather than simple Minimum-Sum or Euclidean matching[2]. Causality & Control: Simple Euclidean distance often misassigns overlapping multiplets (like the propyl CH2​ signals). The Hungarian algorithm solves the assignment problem globally, preventing local misassignments and providing a true reflection of the software's accuracy[6].

Step 5: Residual Error Analysis Calculate the Δδ for all matched pairs. A successful validation requires a mean absolute error (MAE) of <0.2 ppm for protons.

Conclusion

For validating dynamic molecules like 1-phenyl-3-propyl-1H-pyrazol-5-ol, the choice of software dictates the reliability of your reference library. ACD/Labs remains the most robust commercial choice for precise 1D peak counting and assignment. However, if your pipeline involves screening multiple tautomers or 3D conformers simultaneously, modern Machine Learning frameworks (IMPRESSION/SGNN) offer an unprecedented combination of near-DFT accuracy and millisecond execution speeds.

References

  • Source: Asian Journal of Chemistry (asianpubs.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: Chemical Science (rsc.org)
  • Source: ChemRxiv (chemrxiv.org)
  • Source: Journal of Chemical Information and Modeling (acs.org)
  • Source: GitHub (github.com)

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Study of 1-Phenyl-3-propyl-1H-pyrazol-5-ol Metal Complex Stability Constants

Introduction: The field of coordination chemistry is rich with ligands capable of forming stable complexes with a wide array of metal ions. Among these, pyrazolone derivatives have garnered significant attention due to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The field of coordination chemistry is rich with ligands capable of forming stable complexes with a wide array of metal ions. Among these, pyrazolone derivatives have garnered significant attention due to their versatile applications in analytical chemistry, catalysis, and pharmacology.[1][2] The compound 1-phenyl-3-propyl-1H-pyrazol-5-ol, a member of the 4-acyl-5-pyrazolone family, presents as a potent O,O-chelating ligand.[3] Its stability in forming complexes is a critical parameter that dictates its efficacy in various applications, from metal ion extraction to the development of novel therapeutic agents.

The quantitative measure of a metal-ligand interaction in solution is the stability constant (or formation constant, K). A higher stability constant signifies a stronger bond and a more stable complex.[4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and compare the stability constants of metal complexes formed with 1-phenyl-3-propyl-1H-pyrazol-5-ol. We will delve into the requisite experimental protocols, from ligand synthesis to the potentiometric and spectrophotometric determination of stability constants, explaining the causality behind each methodological choice. Our focus is on establishing a self-validating system of protocols to ensure data integrity and reproducibility.

Part 1: Ligand Synthesis and Characterization

Rationale: Before any complexation studies can commence, the purity and structural integrity of the ligand, 1-phenyl-3-propyl-1H-pyrazol-5-ol, must be unequivocally established. The most common and effective route to synthesize this class of compounds is through the Claisen condensation of a β-ketoester with phenylhydrazine.

Experimental Protocol: Synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxohexanoate (1 equivalent) in 100 mL of absolute ethanol.

  • Addition of Phenylhydrazine: To this solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. A mild exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure crystals of 1-phenyl-3-propyl-1H-pyrazol-5-ol.

  • Characterization: Confirm the identity and purity of the synthesized ligand using:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

    • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, O-H, C=N).

    • Mass Spectrometry: To confirm the molecular weight.

    • Elemental Analysis: To determine the elemental composition (C, H, N).

Part 2: Determination of Ligand Acidity Constant (pKa)

Rationale: The 1-phenyl-3-propyl-1H-pyrazol-5-ol ligand must deprotonate its hydroxyl group to coordinate effectively with a metal ion. Therefore, understanding its acidity constant (pKa) is a critical prerequisite for calculating the concentration of the coordinating species (the deprotonated ligand, L⁻) at a given pH.[5][6] Potentiometric titration is the gold standard for this determination due to its precision and reliability.[7]

Experimental Protocol: Potentiometric Titration for pKa Determination
  • Solution Preparation:

    • Prepare a standardized solution of carbonate-free 0.1 M NaOH.

    • Prepare a 0.01 M solution of the synthesized ligand in a suitable solvent mixture (e.g., 70% dioxane-water or ethanol-water) to ensure solubility.[8]

    • Prepare a 0.1 M solution of a strong acid (e.g., HClO₄).

    • Prepare a 1.0 M solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 9.0).

    • In a thermostatted titration vessel (e.g., at 25 ± 0.1 °C), place a known volume (e.g., 50 mL) of the ligand solution. Add the required volume of background electrolyte and a small, known amount of strong acid.

    • Titrate this solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, calculate the pKa using computational methods like the Calvin-Bjerrum method, which involves calculating the average number of protons associated with the ligand (n̄ₐ) at each pH value.[7]

Workflow for pKa Determination

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare Standardized 0.1M NaOH T3 Titrate with NaOH P1->T3 P2 Prepare 0.01M Ligand Solution (e.g., 70% Dioxane/Water) T2 Aliquot Ligand, Acid, & Electrolyte into Vessel P2->T2 P3 Prepare Background Electrolyte (e.g., 1M KNO3) P3->T2 T1 Calibrate pH Meter T1->T2 T2->T3 T4 Record pH vs. Volume T3->T4 A1 Plot Titration Curve (pH vs. Volume NaOH) T4->A1 A2 Calculate n̄ₐ values A1->A2 A3 Determine pKa at n̄ₐ = 0.5 A2->A3 G cluster_prep Solution Preparation cluster_titration Perform Three Titrations cluster_analysis Data Analysis P1 Prepare 0.001M Metal Salt Solutions T3 3. Metal + Ligand P1->T3 P2 Prepare Ligand, Acid, Base, Electrolyte Solutions T1 1. Acid Blank P2->T1 T2 2. Ligand Blank P2->T2 P2->T3 A1 Plot pH vs. Volume NaOH for all three titrations T1->A1 T2->A1 T3->A1 A2 Calculate n̄ and pL (Irving-Rossotti) A1->A2 A3 Plot Formation Curve (n̄ vs. pL) A2->A3 A4 Determine log K₁, log K₂ from formation curve A3->A4 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Determine λ_max of the complex E2 Measure Absorbance of each solution at λ_max P1->E2 P2 Prepare Equimolar Stock Solutions (Metal & Ligand) E1 Prepare series of solutions with varying mole fractions (constant total moles) P2->E1 E1->E2 A1 Plot Absorbance vs. Mole Fraction (Job's Plot) E2->A1 A2 Determine Stoichiometry from X_L at Abs_max A1->A2 A3 Calculate Stability Constant (Kf) A2->A3

Sources

Comparative

Comparative Evaluation: 1-Phenyl-3-propyl-1H-pyrazol-5-ol vs. Ascorbic Acid in Antioxidant Drug Development

As drug development increasingly targets oxidative stress in complex pathologies like ischemic stroke, neurodegeneration, and systemic inflammation, selecting the appropriate antioxidant pharmacophore is critical. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets oxidative stress in complex pathologies like ischemic stroke, neurodegeneration, and systemic inflammation, selecting the appropriate antioxidant pharmacophore is critical. This guide provides an objective, data-driven comparison between 1-phenyl-3-propyl-1H-pyrazol-5-ol (a lipophilic pyrazolone/pyrazolol derivative closely related to the clinical drug edaravone) and Ascorbic Acid (Vitamin C, the gold standard hydrophilic antioxidant).

By analyzing their mechanistic divergence, phase-specific efficacies, and experimental validation protocols, this guide serves as a comprehensive resource for researchers optimizing lead compounds for specific physiological compartments.

Mechanistic Divergence: Compartmentalized ROS Scavenging

The fundamental difference between these two molecules lies in their physicochemical properties and their preferred microenvironments for neutralizing reactive oxygen species (ROS).

  • Ascorbic Acid (Vitamin C): Ascorbic acid is a highly polar, water-soluble lactone. It operates primarily in the cytosol and blood plasma. It neutralizes ROS via a sequential electron transfer (SET) and hydrogen atom transfer (HAT) mechanism, rapidly reducing superoxide and hydroxyl radicals in aqueous environments 1. However, its hydrophilicity (LogP ≈ -1.64) severely limits its ability to penetrate the blood-brain barrier (BBB) or intercalate into lipid bilayers.

  • 1-Phenyl-3-propyl-1H-pyrazol-5-ol: This compound is a structural analog of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), featuring a propyl chain at the C3 position instead of a methyl group. This simple aliphatic extension significantly increases its lipophilicity (LogP ≈ 3.57). The pyrazole core undergoes keto-enol tautomerization, allowing it to donate an electron to lipid peroxyl radicals (LOO•) directly within the cell membrane. This terminates the catastrophic chain reaction of lipid peroxidation that leads to cell death in ischemic events 2.

Compartmentalization OxidativeStress Oxidative Stress (ROS Generation) AqueousPhase Aqueous Phase (Cytosol/Plasma) OxidativeStress->AqueousPhase LipidPhase Lipid Phase (Cell Membrane/BBB) OxidativeStress->LipidPhase AscorbicAcid Ascorbic Acid (Hydrophilic) AqueousPhase->AscorbicAcid Pyrazol 1-phenyl-3-propyl- 1H-pyrazol-5-ol (Lipophilic) LipidPhase->Pyrazol WaterRadicals Neutralizes Aqueous Superoxide & Hydroxyl AscorbicAcid->WaterRadicals LipidRadicals Inhibits Lipid Peroxidation (LOO•) Pyrazol->LipidRadicals

Fig 1: Compartmentalized ROS scavenging logic of Ascorbic Acid vs. Pyrazol-5-ol derivatives.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their performance across different assay microenvironments. Ascorbic acid dominates in pure aqueous radical scavenging, whereas the pyrazol-5-ol derivative exhibits profound efficacy in lipid-rich models.

Metric / Assay1-Phenyl-3-propyl-1H-pyrazol-5-olAscorbic AcidMechanistic Causality
LogP (Lipophilicity) ~3.57-1.64The propyl group drives lipid partitioning for the pyrazole; multiple hydroxyls make ascorbic acid highly polar.
DPPH Assay (IC₅₀) ~163 µM~18 µMAscorbic acid is highly accessible to the DPPH radical in polar solvents (methanol/water) 3.
Lipid Peroxidation (TBARS IC₅₀) ~5.2 µM>100 µMThe pyrazole intercalates into liposomes/brain homogenates, intercepting chain-carrying lipid radicals.
Primary Therapeutic Target Neuroprotection, Ischemic StrokeScurvy, General Plasma Oxidative StressBBB penetration dictates neurological efficacy.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent artifactual data generation during comparative screening.

Protocol A: DPPH Radical Scavenging Assay (Aqueous/Polar Evaluation)

This assay measures the ability of the compounds to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Dissolve Ascorbic Acid in ultra-pure water and 1-phenyl-3-propyl-1H-pyrazol-5-ol in analytical grade DMSO (diluted subsequently in methanol).

    • Causality: Matching the solvent to the compound's partition coefficient ensures complete solvation. Undissolved particulates will scatter light at 517 nm, generating false-negative absorbance readings.

  • Reaction Initiation: Add 100 µL of the test compound (varying concentrations) to 900 µL of a 0.1 mM DPPH methanolic solution.

    • Causality: The deep violet DPPH radical absorbs strongly at 517 nm. Upon reduction by the antioxidant, it converts to a colorless/yellow hydrazine, allowing direct stoichiometric quantification of antioxidant capacity.

  • Incubation: Vortex gently and incubate the microplate in total darkness for 30 minutes at room temperature.

    • Causality: DPPH is highly sensitive to photo-degradation. Dark incubation ensures that any drop in the 517 nm signal is strictly driven by the antioxidant's hydrogen-donating capacity, not UV-induced decay.

  • Quantification: Measure absorbance at 517 nm against a solvent blank and calculate the IC₅₀.

Protocol B: TBARS Assay for Lipid Peroxidation (Lipid-Phase Evaluation)

This assay evaluates the compounds' ability to protect lipid bilayers from oxidative degradation, a critical metric for neuroprotective drugs.

  • Substrate Preparation: Prepare a 10% (w/v) rat brain homogenate in ice-cold phosphate buffer (pH 7.4).

    • Causality: Brain tissue is exceptionally rich in polyunsaturated fatty acids (PUFAs), providing a biologically accurate, highly susceptible substrate for lipid peroxidation modeling.

  • Oxidative Induction: Pre-incubate the homogenate with the test compounds for 15 minutes, then add 10 µM FeSO₄ and 100 µM H₂O₂.

    • Causality: This triggers the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) that abstract hydrogen from PUFAs, initiating the lipid peroxidation chain reaction.

  • Termination & Derivatization: Add 1 mL of 1% Thiobarbituric Acid (TBA) in 0.05 M NaOH and 1 mL of 20% Trichloroacetic Acid (TCA). Heat the mixture at 95°C for 45 minutes.

    • Causality: TCA precipitates structural proteins that could cloud the sample. Heat catalyzes the reaction between TBA and malondialdehyde (MDA—a terminal byproduct of lipid peroxidation) to form a pink chromophore.

  • Quenching: Immediately plunge the tubes into an ice-water bath for 10 minutes.

    • Causality: Rapid cooling instantly halts the TBA-MDA reaction and prevents artifactual, heat-induced oxidation of previously unreacted lipids.

  • Centrifugation & Reading: Centrifuge at 4000 rpm for 10 minutes and measure the supernatant's absorbance at 532 nm.

Workflow Sample 1. Prepare Substrate & Drugs Induction 2. Fenton Reaction (Fe2+ / H2O2) Sample->Induction TBA 3. Add TBA/TCA & Boil (95°C) Induction->TBA Cooling 4. Ice Bath (Halt Reaction) TBA->Cooling Read 5. Centrifuge & Read (532 nm) Cooling->Read

Fig 2: Self-validating TBARS assay workflow for evaluating lipid peroxidation inhibition.

Application Insights for Drug Development

When translating these findings into pharmaceutical applications, the choice between an ascorbic acid derivative and a pyrazol-5-ol derivative is dictated by the target pathology:

  • Systemic Aqueous Scavenging: If the goal is to formulate a countermeasure for plasma-level oxidative stress (e.g., sepsis-induced cytokine storms), Ascorbic Acid remains superior due to its rapid reaction kinetics in polar environments and endogenous recycling pathways (via glutathione).

  • Neurological & Ischemic Rescue: In acute cerebral infarction or amyotrophic lateral sclerosis (ALS), the primary mechanism of cellular damage is the propagation of lipid peroxyl radicals across neuronal membranes. Here, 1-phenyl-3-propyl-1H-pyrazol-5-ol is vastly superior. Its propyl chain ensures high BBB permeability and allows the pyrazole core to anchor within the hydrophobic lipid tails of the membrane, acting as a localized "circuit breaker" for radical chain reactions. Furthermore, studies on edaravone analogs suggest that pyrazolone derivatives can act cooperatively with endogenous ascorbic acid, where ascorbic acid regenerates the oxidized pyrazole at the membrane-water interface 2.

References

  • Yamamoto, Y., et al. (2017). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? ResearchGate / NIH. 2

  • Kaźmierczak-Barańska, J., et al. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. 1

  • Zanon, B., et al. (2010). Antipyretic and antioxidant activities of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles in rats. Brazilian Journal of Medical and Biological Research / ResearchGate. 3

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling 1-phenyl-3-propyl-1H-pyrazol-5-ol

This document provides a comprehensive, risk-based framework for the safe handling of 1-phenyl-3-propyl-1H-pyrazol-5-ol (CAS No. 4149-60-4).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, risk-based framework for the safe handling of 1-phenyl-3-propyl-1H-pyrazol-5-ol (CAS No. 4149-60-4). As a substituted pyrazole derivative, this compound is integral to various research and development pipelines, particularly in drug discovery.[1] The guidance herein is synthesized from an analysis of safety data for structurally similar pyrazole compounds and established best practices for laboratory safety. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety protocols that minimize exposure and ensure experimental integrity.

  • Skin Irritation: Many pyrazole-based compounds are classified as skin irritants.[2][3][4]

  • Serious Eye Irritation: This is a common hazard associated with this class of chemicals.[4][5][6]

  • Harmful if Swallowed: Acute oral toxicity is another potential risk.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

Given these potential hazards, a proactive and conservative approach to personal protective equipment (PPE) is mandatory.[7]

The Core Directive: A Risk-Based Approach to PPE Selection

The selection of PPE should not be a static, one-size-fits-all checklist. Instead, it must be a dynamic process tailored to the specific experimental context. The central principle is to match the level of protection to the level of risk, which is determined by the quantity of the compound being handled and the potential for generating airborne particles or splashes.

The following diagram illustrates the logical workflow for determining the appropriate level of PPE for any task involving 1-phenyl-3-propyl-1H-pyrazol-5-ol.

PPE_Selection_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Determination A Start: Assess Experimental Task B What is the scale? (e.g., mg, g, >10g) A->B C Potential for Aerosolization or Splash? (e.g., sonicating, vortexing, heating) B->C  ≥ 1 gram or any liquid handling D Level 1 PPE: Standard Lab Attire + Nitrile Gloves + Safety Glasses B->D  < 1 gram (solid) E Level 2 PPE: Level 1 + Lab Coat + Chemical Goggles C->E Low Risk (e.g., preparing stock solution) F Level 3 PPE: Level 2 + Face Shield + Respiratory Protection (in fume hood) C->F High Risk (e.g., large scale reaction, heating)

Caption: PPE selection workflow based on task scale and exposure risk.

Task-Specific PPE Protocols

The following table outlines the minimum required PPE based on common laboratory tasks. This tiered approach ensures that protection scales with the risk of exposure.

Task Description Risk Level Minimum Required PPE Ensemble Rationale
Weighing Solid (<1 g) LowSafety glasses with side shields, standard nitrile gloves, lab coat.Minimizes risk from handling small quantities of powder. Work should be done in an area with low air turbulence to prevent dust dispersal.[8]
Preparing Solutions (any volume) ModerateChemical splash goggles, standard nitrile gloves, lab coat.Protects against splashes of dissolved compound, which can be more readily absorbed by the skin.[2][6]
Running Reactions / Transfers (>1 g) HighChemical splash goggles, face shield, nitrile gloves, lab coat. All work performed in a certified chemical fume hood.A face shield provides an additional layer of protection against unexpected splashes or vigorous reactions.[7] The fume hood is a critical engineering control to prevent inhalation exposure.[9][10]
Work-up & Purification HighChemical splash goggles, face shield, nitrile gloves (consider thicker gauge or double-gloving), chemical-resistant apron over lab coat. All work performed in a certified chemical fume hood.Involves larger volumes and multiple transfer steps, increasing the risk of splashes and contamination. A chemical-resistant apron protects the torso from significant spills.
Cleaning & Decontamination ModerateChemical splash goggles, nitrile gloves, lab coat.Protects against residual chemical contamination on glassware and surfaces.

Detailed Methodologies: Donning, Doffing, and Disposal

Procedural discipline is as crucial as the equipment itself. Cross-contamination during the removal of PPE is a common and preventable route of exposure.

Protocol 1: PPE Donning Sequence
  • Lab Coat/Apron: Put on the lab coat and fasten it completely.

  • Eye/Face Protection: Put on safety goggles or glasses. If required, add a face shield.

  • Gloves: Select gloves of the appropriate material and size. Nitrile gloves are generally recommended for their resistance to a broad range of chemicals.[7][11] Inspect each glove for tears or defects before use.[9] Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Protocol 2: PPE Doffing Sequence (Critical for Contamination Avoidance)

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

Doffing_Sequence A 1. Decontaminate or Remove Outer Gloves B 2. Remove Face Shield (handle by back strap) A->B C 3. Remove Lab Coat (peel off, turning inside out) B->C D 4. Remove Goggles (handle by straps) C->D E 5. Remove Inner Gloves (if double-gloved) D->E F 6. Wash Hands Thoroughly E->F

Caption: The correct sequence for removing PPE to prevent exposure.

  • Gloves (Outer Pair): Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand.

  • Gloves (Inner or Only Pair): Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.

  • Dispose of Gloves: Immediately dispose of gloves in a designated hazardous waste container.[3]

  • Face Shield/Goggles: Remove by handling the head strap, avoiding contact with the front surface.

  • Lab Coat/Apron: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, and fold the contaminated outside inward. Place in a designated laundry receptacle or disposal bag.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Waste Disposal

Proper disposal is a critical final step in the handling process to protect personnel and the environment.

  • Solid Waste: All disposable PPE (gloves, bench paper, pipette tips) that has come into contact with 1-phenyl-3-propyl-1H-pyrazol-5-ol must be considered hazardous waste.

    • Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.[3][7]

  • Unused Chemical: Unused or waste quantities of the chemical must be disposed of as hazardous chemical waste. Do not pour down the drain.[7]

  • Container Management: All disposal must be carried out in accordance with local, state, and federal regulations.[4]

By integrating this risk-based approach and adhering to these detailed protocols, research professionals can confidently handle 1-phenyl-3-propyl-1H-pyrazol-5-ol, ensuring both personal safety and the integrity of their scientific work.

References

  • Vertex AI Search Result 1. This result, while for a related pyrazolone, highlights key hazard statements such as H302 (Harmful if swallowed) and H319 (Causes serious eye irritation), and precautionary statements like P280 (Wear protective gloves/protective clothing/eye protection/face protection).
  • Fisher Scientific, SAFETY DATA SHEET for 1-Methyl-3-phenyl-1H-pyrazol-5-amine (August 24, 2023). This SDS for a similar compound lists H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as hazards, reinforcing the need for skin and eye protection.
  • BenchChem, Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide. This guide for another complex pyrazole derivative recommends a conservative PPE approach, including safety glasses, chemical-resistant gloves (nitrile)
  • BenchChem, Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. This document emphasizes the necessity of a thorough risk assessment for novel heterocyclic compounds and outlines standard PPE including a lab coat, safety glasses, and chemical-resistant gloves.
  • ECHEMI, Pyrazole SDS, 288-13-1 Safety Data Sheets. This SDS for the parent pyrazole compound recommends handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, and inspecting gloves prior to use.
  • Environmental Health and Safety, OSHA Glove Selection Chart.
  • ThermoFisher, SAFETY DATA SHEET for 1-Phenyl-1H-pyrazole-4-carboxylic acid (October 16, 2025). This document for a related pyrazole lists skin irritation, serious eye irritation, and potential respiratory irritation as health hazards, mandating the use of protective gloves, clothing, and eye/face protection.
  • MilliporeSigma, SAFETY DATA SHEET for 3-phenyl-1-propanol (January 20, 2026). While for a different class of compound, this SDS provides an example of comprehensive safety information, including precautionary statements like P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection).
  • MilliporeSigma, SAFETY DATA SHEET for a pyrazole derivative (November 06, 2025). This SDS indicates hazards including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), and mandates washing skin thoroughly after handling.
  • TCI Chemicals, SAFETY DATA SHEET for 3-Amino-5-phenylpyrazole (October 27, 2025).
  • ChemicalBook, Pyrazole - Safety Data Sheet.
  • NCBI Bookshelf - NIH, Prudent Practices in the Laboratory: Working with Chemicals. This guide outlines fundamental principles of laboratory safety, including minimizing exposure and wearing gloves when handling hazardous chemicals.
  • MDPI, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (January 12, 2018). This review highlights the importance of pyrazole derivatives in medicinal chemistry and drug discovery.
  • LGC Standards, Safety data sheet for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid (October 23, 2018). This SDS for a closely related compound confirms hazards such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)
  • Terra Universal, Ten Tips for Handling Hazardous Chemicals in a Lab (November 23, 2022). This article emphasizes the importance of a chemical hygiene plan and the proper use of PPE.
  • North Safety Products, Chemical Resistance Guide.
  • ChemicalBook, 3-Phenyl-1-propanol - Safety Data Sheet (January 17, 2026). This SDS provides examples of standard precautionary statements, including wearing protective gloves and eye protection.
  • Cole-Parmer, Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide (October 03, 2005).
  • Medicom, Chemical Resistance Reference Chart. This chart serves as a guideline for selecting appropriate glove materials based on the chemicals being handled.
  • Cornell University Environment, Health and Safety, 9.4 Guidelines for Working with Particularly Hazardous Substances. This document outlines best practices for handling hazardous substances, including using the minimum quantity necessary and handling powders in a fume hood.
  • Waldner, Safety in the laboratory: How to ensure safe working.
  • Ansell, CHEMICAL GLOVE RESISTANCE GUIDE. This guide defines key terms like permeation and degradation, which are critical for understanding the protective limits of gloves.
  • Ansell Chemical Resistance Glove Chart.

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